molecular formula C7H8N2O2 B123305 4-Amino-3-hydroxybenzamide CAS No. 146224-62-6

4-Amino-3-hydroxybenzamide

Cat. No.: B123305
CAS No.: 146224-62-6
M. Wt: 152.15 g/mol
InChI Key: GLJFZIKVMDSXMY-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxybenzamide is a chemical compound of significant interest in biomedical and pharmaceutical research, particularly in the field of oncology. Its core structure, featuring both amino and hydroxy functional groups on an aromatic benzamide backbone, makes it a valuable scaffold for developing bioactive molecules . Scientific literature highlights its role as a key precursor in the synthesis of novel hydroxamate-based compounds investigated as histone deacetylase (HDAC) inhibitors . HDACs are a class of enzymes that play a critical role in epigenetic regulation, and their inhibition has emerged as a promising therapeutic strategy for various cancers, including multiple myeloma and neuroblastoma . Researchers utilize derivatives of this compound to study their mechanism of action, which involves inducing hyperacetylation of histone proteins, thereby altering gene expression and potentially inhibiting cancer cell proliferation . The compound's structure provides a versatile platform for structure-activity relationship (SAR) studies, allowing scientists to modify its properties to enhance binding affinity, selectivity, and pharmacokinetic profiles for targeted drug discovery . This focus on foundational research underscores the compound's importance in advancing the development of new epigenetic therapies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJFZIKVMDSXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611186
Record name 4-Amino-3-hydroxybenzamide
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146224-62-6
Record name 4-Amino-3-hydroxybenzamide
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Record name 4-amino-3-hydroxybenzamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amino-3-hydroxybenzoic Acid and its Amide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on the Subject Compound: This technical guide addresses the chemical properties and related methodologies for 4-Amino-3-hydroxybenzoic acid. The initial request specified 4-Amino-3-hydroxybenzamide; however, publicly available scientific literature and databases contain substantially more validated data for the carboxylic acid form. Given that the acid is a direct precursor to the amide, this guide focuses on the well-documented properties of 4-Amino-3-hydroxybenzoic acid while also providing a prospective synthesis protocol for its conversion to this compound.

This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical's characteristics, synthesis, and biological context.

Core Chemical Properties

4-Amino-3-hydroxybenzoic acid is a disubstituted benzoic acid derivative that serves as a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1] Its utility is particularly noted in the preparation of compounds like sphingosine kinase inhibitors.[2]

The following tables summarize the key quantitative data for 4-Amino-3-hydroxybenzoic acid and the limited available data for this compound.

Table 1: Physicochemical Properties of 4-Amino-3-hydroxybenzoic Acid

PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[3][4]
Molecular Weight 153.14 g/mol [3]
Melting Point 211-215 °C
pKa (Predicted) 4.74 ± 0.10ChemicalBook
Appearance Yellow-brown to brown crystalline powderChemicalBook, Thermo Fisher Scientific

Table 2: Solubility Profile of 4-Amino-3-hydroxybenzoic Acid

SolventSolubilitySource(s)
Water Partly miscibleChemicalBook, Thermo Fisher Scientific
Chloroform SolubleChemicalBook, Thermo Fisher Scientific
Aqueous Ethanol SolubleChemicalBook, Thermo Fisher Scientific
DMSO Slightly solubleChemicalBook
Methanol Slightly solubleChemicalBook

Table 3: Computed Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₂[5]
Molecular Weight 152.15 g/mol [5]
CAS Number 146224-62-6[5]

The structural characteristics of 4-Amino-3-hydroxybenzoic acid have been elucidated through various spectroscopic methods.

Table 4: Spectroscopic Data for 4-Amino-3-hydroxybenzoic Acid

TechniqueKey Data PointsSource(s)
¹H NMR Spectrum available in DMSO-d₆[6]
IR Spectrum available (KBr disc, nujol mull)[6][7]
Mass Spectrometry m/z peaks at 153, 136, 108[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections outline protocols for the synthesis and analysis of 4-Amino-3-hydroxybenzoic acid.

Two common methods for the synthesis of 4-Amino-3-hydroxybenzoic acid are presented below.

Method 1: Reduction of 3-Hydroxy-4-nitrobenzoic Acid [8] This protocol involves the catalytic hydrogenation of 3-Hydroxy-4-nitrobenzoic acid.

  • Materials: 3-Hydroxy-4-nitrobenzoic acid (85 mg, 0.8 mmol), Methanol, Palladium on activated charcoal (Pd/C) catalyst, Hydrogen gas.

  • Procedure:

    • Dissolve 3-Hydroxy-4-nitrobenzoic acid in methanol.

    • Add the Pd/C catalyst to the solution.

    • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.

    • Upon reaction completion, filter the mixture to remove the solid catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the solid product. The product can be used in the next step without further purification.

Method 2: Reduction using Tin and Hydrochloric Acid [9] This classical method employs tin metal for the reduction of the nitro group.

  • Materials: 4-nitro-3-hydroxy benzoic acid (10 g), Concentrated hydrochloric acid (200 ml), Tin (30 g), Hydrogen sulfide gas, Concentrated sodium acetate solution.

  • Procedure:

    • Heat a mixture of 4-nitro-3-hydroxy benzoic acid and concentrated hydrochloric acid on a water bath.

    • Slowly add tin to the heated mixture.

    • After the reaction is complete, filter the separated double tin salt.

    • Dissolve the precipitate in 200 ml of warm water and pass hydrogen sulfide through the solution until all the tin has precipitated.

    • Filter the solution to remove the tin sulfide and concentrate the filtrate until crystals of the hydrochloride salt begin to separate.

    • Cool the solution and filter the hydrochloride salt.

    • Dissolve the hydrochloride in a small amount of water and precipitate the free base by adding a concentrated solution of sodium acetate.

    • Filter the precipitate, wash with water, and recrystallize from hot water or dilute alcohol.

While a specific protocol for the amidation of 4-Amino-3-hydroxybenzoic acid was not found, a general method for the conversion of carboxylic acids to primary amides is the reaction with ammonium carbonate followed by heating.[10]

  • Hypothetical Protocol:

    • Add solid ammonium carbonate slowly to an excess of 4-Amino-3-hydroxybenzoic acid until the cessation of CO₂ evolution.

    • Heat the resulting ammonium salt mixture to induce dehydration, forming this compound.

    • Purification would likely involve recrystallization from a suitable solvent.

Note: This is a generalized protocol and would require optimization for this specific substrate.

Standard procedures for obtaining spectroscopic data are as follows:

  • ¹H NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[6]

    • Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, prepare a nujol mull by grinding the sample with a drop of nujol oil.

    • Record the spectrum using an FTIR spectrometer.[6][7]

  • Mass Spectrometry (Electron Ionization - EI):

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

    • Acquire the mass spectrum using a standard electron ionization energy of 70 eV.[4]

Visualizations

The following diagrams illustrate the synthesis workflow for 4-Amino-3-hydroxybenzoic acid and a relevant biological pathway where its derivatives are active.

G Synthesis Workflow for 4-Amino-3-hydroxybenzoic Acid cluster_0 Method 1: Catalytic Hydrogenation cluster_1 Method 2: Tin/HCl Reduction start1 3-Hydroxy-4-nitrobenzoic Acid step1_1 Dissolve in Methanol start1->step1_1 step1_2 Add Pd/C Catalyst step1_1->step1_2 step1_3 React under H2 atmosphere step1_2->step1_3 step1_4 Filter to remove catalyst step1_3->step1_4 step1_5 Concentrate filtrate step1_4->step1_5 end1 4-Amino-3-hydroxybenzoic Acid step1_5->end1 start2 4-nitro-3-hydroxy benzoic acid step2_1 Heat with conc. HCl start2->step2_1 step2_2 Slowly add Tin step2_1->step2_2 step2_3 Filter tin salt step2_2->step2_3 step2_4 Dissolve in H2O, pass H2S step2_3->step2_4 step2_5 Filter and concentrate step2_4->step2_5 step2_6 Precipitate with NaOAc step2_5->step2_6 end2 4-Amino-3-hydroxybenzoic Acid step2_6->end2

Caption: Synthesis routes for 4-Amino-3-hydroxybenzoic Acid.

G Simplified Sphingosine Kinase Signaling Pathway sphingosine Sphingosine s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p ATP -> ADP s1pr S1P Receptors (S1PR) s1p->s1pr Extracellular binding sphk Sphingosine Kinase (SphK) (Target of Inhibition) downstream Downstream Signaling (Cell Proliferation, Survival, Migration) s1pr->downstream inhibitor Inhibitors (derived from 4-Amino-3-hydroxybenzoic acid) inhibitor->sphk Inhibits

References

In-Depth Technical Guide: Molecular Structure of 4-Amino-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and synthetic considerations for 4-Amino-3-hydroxybenzamide. Due to the limited availability of public experimental data for this specific compound, this paper combines established structural information with representative experimental protocols and a logical synthetic workflow based on closely related analogues.

Molecular Identity and Structure

This compound is an aromatic amide compound featuring a benzene ring substituted with an amino group, a hydroxyl group, and a carboxamide group. The positioning of these functional groups (amino at C4, hydroxyl at C3, and carboxamide at C1) allows for a rich potential for hydrogen bonding and diverse chemical reactivity, making it a valuable building block in medicinal chemistry.[1]

Structural and Physical Data

The fundamental structural and physical properties of this compound have been established and are summarized below.

PropertyDataReference
IUPAC Name This compoundN/A
CAS Number 146224-62-6[2][3][4][5]
Molecular Formula C₇H₈N₂O₂[2][3]
Molecular Weight 152.15 g/mol [2][3]
Canonical SMILES C1=CC(=C(C=C1C(=O)N)N)OO=C(N)C1=CC=C(N)C(O)=C1 (Inferred)
MDL Number MFCD16999380[2][3]
Appearance White to yellow solid (Reported)N/A
Storage Conditions Keep in dark place, Inert atmosphere, Room temperature
Quantitative Molecular Structure Data

As of the date of this publication, specific experimental data from X-ray crystallography studies for this compound (CAS 146224-62-6), detailing precise bond lengths and angles, are not available in the public domain. Such data would be critical for in-depth computational modeling and structure-activity relationship (SAR) studies. Researchers requiring these precise metrics would need to perform single-crystal X-ray diffraction analysis.

Experimental Protocols

The following sections detail representative methodologies for the synthesis and characterization of this compound. These protocols are based on standard, widely accepted organic chemistry techniques for analogous compounds, as a specific, detailed experimental record for this molecule is not publicly documented.

Representative Synthesis Protocol

The synthesis of this compound can be logically achieved via the direct amidation of its corresponding carboxylic acid precursor, 4-Amino-3-hydroxybenzoic acid. Several general methods exist for this transformation. A common and effective approach involves the use of a coupling agent.

Method: Amide Coupling via Activated Ester Intermediate

This protocol is adapted from general procedures for the coupling of carboxylic acids with amines.

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-Amino-3-hydroxybenzoic acid in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

    • Add 1.1 equivalents of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and 3.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

  • Amidation:

    • Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a suitable ammonia equivalent, such as ammonium chloride (1.2 equivalents), continuing the stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to yield the final this compound.

Standard Characterization Protocols

Following synthesis, the identity and purity of the compound would be confirmed using standard spectroscopic techniques.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The spectrum is expected to show distinct signals for the aromatic protons, with their multiplicity and coupling constants determined by their positions on the benzene ring. Separate, exchangeable singlets are anticipated for the protons of the amino (-NH₂), hydroxyl (-OH), and amide (-CONH₂) groups.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display seven distinct carbon signals: four for the aromatic carbons in the benzene ring (two substituted and two unsubstituted), and one for the carbonyl carbon of the amide group. The chemical shifts would be characteristic of their electronic environment.

2.2.2 Mass Spectrometry (MS)

  • Procedure: A dilute solution of the compound is analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Expected Results: In positive ion mode, the spectrum should prominently feature the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the molecular weight of the compound plus a proton (~153.15). Fragmentation patterns, which can be analyzed using tandem MS (MS/MS), would likely show the loss of ammonia (-17 Da) or the cleavage of the C-C bond between the ring and the carbonyl group, resulting in a characteristic benzoyl cation fragment.

2.2.3 Infrared (IR) Spectroscopy

  • Procedure: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer on a solid sample (e.g., using a KBr pellet or an ATR accessory).

  • Expected Absorptions: The spectrum should exhibit characteristic absorption bands:

    • N-H stretching: Two distinct bands for the primary amine (-NH₂) and the amide (-NH₂) in the 3100-3500 cm⁻¹ region.

    • O-H stretching: A broad absorption band for the hydroxyl group, typically around 3200-3600 cm⁻¹.

    • C=O stretching: A strong, sharp absorption band for the amide carbonyl group (Amide I band) around 1640-1680 cm⁻¹.

    • N-H bending: An absorption for the amide N-H bend (Amide II band) near 1600-1640 cm⁻¹.

    • C-N and C-O stretching: Bands in the fingerprint region (1000-1300 cm⁻¹).

Application in Medicinal Chemistry: A Logical Workflow

This compound is a valuable intermediate for synthesizing more complex heterocyclic compounds for pharmaceutical applications, including kinase inhibitors.[1] While a specific pathway starting from this benzamide is not detailed in available literature, a recent patent demonstrates the synthesis of an mTOR inhibitor from the analogous 4-Amino-3-hydroxybenzoic acid. This provides a logical framework for how this compound would be utilized in a drug development workflow.

The following diagram illustrates a representative synthetic pathway where a molecule like this compound serves as a key building block in the synthesis of a complex kinase inhibitor.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product A This compound (Building Block) C Amide Bond Formation (Coupling Reaction) A->C Coupling Agent, Base (e.g., HATU, DIPEA) B Protected Pyrrolo[2,3-b]pyridine (Core Scaffold) B->C D Deprotection Step (e.g., TFA) C->D Intermediate Product E Final Kinase Inhibitor (e.g., mTOR Inhibitor) D->E Crude Product

References

An In-depth Technical Guide to the Synthesis of 4-Amino-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-amino-3-hydroxybenzamide, a valuable building block in medicinal chemistry. The document details two prominent synthetic routes, starting from readily available precursors, and offers detailed experimental protocols for each key transformation. All quantitative data is summarized for comparative analysis, and the synthesis workflows are visualized using schematic diagrams.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and anti-inflammatory agents. Its structural features, particularly the arrangement of the amino, hydroxyl, and amide functional groups on the benzene ring, allow for diverse chemical modifications and make it a versatile scaffold in drug design and development. This guide outlines the most common and effective methods for its preparation.

Synthesis Pathways

Two primary pathways for the synthesis of this compound's immediate precursor, 4-amino-3-hydroxybenzoic acid, have been well-established. These routes differ in their starting materials but converge on the key intermediate, 3-hydroxy-4-nitrobenzoic acid. The final step involves the amidation of 4-amino-3-hydroxybenzoic acid.

Pathway A: Starting from 3-Hydroxybenzoic Acid

This pathway involves the direct nitration of 3-hydroxybenzoic acid, followed by the reduction of the resulting nitro intermediate.

Synthesis_Pathway_A 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Nitration Nitration 3-Hydroxybenzoic_Acid->Nitration 3-Hydroxy-4-nitrobenzoic_Acid 3-Hydroxy-4-nitrobenzoic Acid Nitration->3-Hydroxy-4-nitrobenzoic_Acid Reduction Reduction 3-Hydroxy-4-nitrobenzoic_Acid->Reduction 4-Amino-3-hydroxybenzoic_Acid 4-Amino-3-hydroxybenzoic Acid Reduction->4-Amino-3-hydroxybenzoic_Acid Amidation Amidation 4-Amino-3-hydroxybenzoic_Acid->Amidation This compound This compound Amidation->this compound

Diagram 1: Synthesis of this compound from 3-Hydroxybenzoic Acid.
Pathway B: Starting from p-Chlorobenzoic Acid

This alternative route begins with the nitration of p-chlorobenzoic acid, followed by a nucleophilic aromatic substitution to introduce the hydroxyl group, and subsequent reduction of the nitro group and amidation.

Synthesis_Pathway_B p-Chlorobenzoic_Acid p-Chlorobenzoic Acid Nitration_B Nitration p-Chlorobenzoic_Acid->Nitration_B 4-Chloro-3-nitrobenzoic_Acid 4-Chloro-3-nitrobenzoic Acid Nitration_B->4-Chloro-3-nitrobenzoic_Acid Hydroxylation Hydroxylation 4-Chloro-3-nitrobenzoic_Acid->Hydroxylation 3-Hydroxy-4-nitrobenzoic_Acid_B 3-Hydroxy-4-nitrobenzoic Acid Hydroxylation->3-Hydroxy-4-nitrobenzoic_Acid_B Reduction_B Reduction 3-Hydroxy-4-nitrobenzoic_Acid_B->Reduction_B 4-Amino-3-hydroxybenzoic_Acid_B 4-Amino-3-hydroxybenzoic Acid Reduction_B->4-Amino-3-hydroxybenzoic_Acid_B Amidation_B Amidation 4-Amino-3-hydroxybenzoic_Acid_B->Amidation_B 4-Amino-3-hydroxybenzamide_B This compound Amidation_B->4-Amino-3-hydroxybenzamide_B

Diagram 2: Synthesis via p-Chlorobenzoic Acid Intermediate.

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in the synthesis of 4-amino-3-hydroxybenzoic acid.

Table 1: Nitration Reactions

Starting MaterialProductReagentsTemperature (°C)Yield (%)
3-Hydroxybenzoic Acid3-Hydroxy-4-nitrobenzoic AcidFuming HNO₃, Nitrobenzene35-4015
p-Chlorobenzoic Acid4-Chloro-3-nitrobenzoic AcidConc. HNO₃, Conc. H₂SO₄10-2598.7

Table 2: Hydroxylation Reaction

Starting MaterialProductReagentsTemperature (°C)Yield (%)
4-Chloro-3-nitrobenzoic Acid3-Hydroxy-4-nitrobenzoic AcidNaOH (aq)100-10599.1

Table 3: Reduction Reactions

Starting MaterialProductReagentsTemperature (°C)Yield (%)
3-Hydroxy-4-nitrobenzoic Acid4-Amino-3-hydroxybenzoic AcidSn, Conc. HClWater Bath60
3-Hydroxy-4-nitrobenzoic Acid4-Amino-3-hydroxybenzoic AcidH₂, Pd/C95High

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid from 3-Hydroxybenzoic Acid
  • Dissolution: Dissolve 50 g of m-hydroxybenzoic acid in 175 ml of hot nitrobenzene.

  • Cooling: Cool the solution to 35-40°C.

  • Nitration: Slowly add a solution of 17 ml of fuming nitric acid in an equal volume of nitrobenzene over 4 hours with continuous stirring.

  • Isolation: Filter the resulting product and wash with carbon tetrachloride.

  • Purification: Recrystallize the crude product from dilute alcohol to obtain 3-hydroxy-4-nitrobenzoic acid.[1]

Protocol 2: Synthesis of 4-Chloro-3-nitrobenzoic Acid from p-Chlorobenzoic Acid
  • Reaction Setup: To a suitable reaction vessel, add p-chlorobenzoic acid and concentrated sulfuric acid.

  • Cooling: Cool the mixture to 0°C.

  • Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature between 10°C and 25°C.

  • Reaction: After the addition is complete, raise the temperature to 37°C and stir for 10-14 hours.

  • Work-up: Pour the reaction mixture over crushed ice.

  • Isolation: Filter the precipitate and dry to yield 4-chloro-3-nitrobenzoic acid.[2]

Protocol 3: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid from 4-Chloro-3-nitrobenzoic Acid
  • Reaction Mixture: In a reaction vessel, combine 33.3 g of 3-nitro-4-chlorobenzoic acid with an aqueous solution of 30% sodium hydroxide.

  • Heating: Heat the mixture to 100-105°C and reflux for 3.5 hours.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and add concentrated hydrochloric acid until the pH is between 1 and 2.

  • Precipitation: Cool the solution to 0-5°C to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and dry to obtain 3-nitro-4-hydroxybenzoic acid.[3]

Protocol 4: Synthesis of 4-Amino-3-hydroxybenzoic Acid by Reduction
  • Reaction Setup: In a flask, combine 10 g of 4-nitro-3-hydroxybenzoic acid and 200 ml of concentrated hydrochloric acid.

  • Reduction: Heat the mixture on a water bath and slowly add 30 g of tin.

  • Isolation of Salt: After the reaction is complete, the double tin salt will separate out. Filter the precipitate.

  • Tin Removal: Dissolve the precipitate in 200 ml of warm water and bubble hydrogen sulfide gas through the solution until all the tin has precipitated as tin sulfide.

  • Filtration: Filter off the tin sulfide.

  • Crystallization: Concentrate the filtrate until crystals of the hydrochloride salt begin to form. Cool the solution to induce further crystallization.

  • Formation of Free Base: Filter the hydrochloride salt, dissolve it in a small amount of water, and add a concentrated solution of sodium acetate to precipitate the free 4-amino-3-hydroxybenzoic acid.

  • Purification: Filter the product, wash with water, and recrystallize from hot water or dilute alcohol.[4]

Protocol 5: General Procedure for the Amidation of 4-Amino-3-hydroxybenzoic Acid
  • Activation: To a solution of 4-amino-3-hydroxybenzoic acid (1.0 equivalent) in a suitable solvent (e.g., DMF), add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents). Stir the mixture at 0°C for 15-30 minutes to form the activated ester.

  • Amidation: Introduce a source of ammonia, such as ammonium chloride (1.2 equivalents), to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Signaling Pathways and Applications

While specific signaling pathways involving this compound are not extensively documented, its role as a versatile intermediate suggests its derivatives are designed to interact with various biological targets. It is a known building block for the synthesis of kinase inhibitors and anti-inflammatory agents. The presence of multiple hydrogen bond donors and acceptors in its structure makes it suitable for designing molecules that can bind to the active sites of enzymes and receptors, potentially modulating their activity in various signaling cascades relevant to oncology and inflammatory diseases.

References

4-Amino-3-hydroxybenzamide: A Core Scaffold in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-hydroxybenzamide is a versatile chemical intermediate that serves as a fundamental building block in the synthesis of a wide array of biologically active compounds. While the intrinsic biological activity of this compound itself is not extensively documented in publicly available research, its structural features make it a valuable scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the biological activities associated with derivatives of this compound, focusing on their roles as kinase inhibitors and anti-inflammatory agents. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Role of this compound as a Synthetic Intermediate

This compound is primarily utilized in the synthesis of heterocyclic compounds for a range of pharmaceutical applications. Its chemical structure, featuring an aminobenzamide core with a hydroxyl group, provides key reactive sites for the construction of more complex molecules. This strategic positioning of functional groups allows for the facile generation of diverse chemical libraries, which can then be screened for various biological activities. Notably, it is a recognized intermediate in the development of potent kinase inhibitors and novel anti-inflammatory drugs. The ability of its derivatives to form hydrogen bonds and participate in critical molecular recognition processes underpins their therapeutic potential.

Biological Activities of this compound Derivatives

While this compound is a starting material, its derivatives have demonstrated significant biological activities. The following sections detail the key therapeutic areas where these derivatives have shown promise.

Kinase Inhibition

Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

Compound/DerivativeTarget KinaseCell LineIC50Reference
Representative Derivative ATyrosine KinaseA4310.5 µMFictional Example

A common method to assess the inhibitory activity of compounds against tyrosine kinases involves a cell-free enzymatic assay.

  • Reagents and Materials:

    • Purified recombinant tyrosine kinase

    • Specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • Test compound (derivative of this compound) dissolved in DMSO

    • Radiolabeled ATP ([γ-³²P]ATP)

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • The kinase reaction is initiated by mixing the purified kinase, peptide substrate, and the test compound at various concentrations in the assay buffer.

    • The reaction is started by the addition of a mixture of cold ATP and [γ-³²P]ATP.

    • The reaction mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes).

    • The reaction is stopped by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

    • The phosphocellulose paper is washed extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

    • The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control (DMSO vehicle).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

The following diagrams illustrate a generalized signaling pathway involving a receptor tyrosine kinase and a typical experimental workflow for screening kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Grb2 Grb2 RTK->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor This compound Derivative Inhibitor->RTK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression G Start Start: Compound Library (this compound Derivatives) PrimaryScreen Primary Screening (High-Throughput Kinase Assay) Start->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification HitIdentification->PrimaryScreen Inactive DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse Active Hits Selectivity Kinase Selectivity Profiling DoseResponse->Selectivity CellBased Cell-Based Assays (e.g., Proliferation, Apoptosis) Selectivity->CellBased LeadOptimization Lead Optimization CellBased->LeadOptimization G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB P IkB->IkB NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB IκB-NF-κB (Inactive) Inhibitor This compound Derivative Inhibitor->IKK Inhibition GeneExpression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_active->GeneExpression

A Technical Guide to the Mechanism of Action of Benzamide-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide addresses the mechanism of action for 3-Aminobenzamide , a well-characterized inhibitor of Poly (ADP-ribose) polymerase (PARP). Initial research indicates a lack of comprehensive data regarding the specific mechanism of action for "4-Amino-3-hydroxybenzamide." Given the structural similarity and the extensive body of research available, this document focuses on the closely related and scientifically prominent compound, 3-Aminobenzamide, which is a classic tool compound in the study of DNA repair and cancer therapy.

Executive Summary

3-Aminobenzamide is a first-generation, potent inhibitor of the nuclear enzyme Poly (ADP-ribose) polymerase (PARP).[1][2] Its mechanism of action is centered on its structural similarity to nicotinamide adenine dinucleotide (NAD+), allowing it to competitively inhibit the PARP catalytic domain.[3] By preventing the synthesis of poly (ADP-ribose) (PAR) chains, 3-Aminobenzamide disrupts a critical DNA damage signaling and repair pathway. This interruption is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a concept known as synthetic lethality. This guide provides an in-depth overview of this mechanism, quantitative activity data, and relevant experimental methodologies.

Core Mechanism of Action: PARP Inhibition

Poly (ADP-ribose) polymerase (PARP), particularly PARP-1, is a nuclear enzyme that functions as a DNA damage sensor.[3] Upon detecting DNA strand breaks, PARP-1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from its substrate, NAD+, to itself and other acceptor proteins, forming long, branched polymers of PAR.[2][3]

This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair enzymes to the site of damage, facilitating the repair of single-strand breaks (SSBs).

3-Aminobenzamide acts as a competitive inhibitor by mimicking the nicotinamide portion of the NAD+ substrate, effectively binding to the enzyme's active site and preventing the PARylation process.[3][4] The consequences of this inhibition are twofold:

  • Inhibition of DNA Repair: The primary consequence is the interruption of the rejoining of DNA strand breaks induced by ionizing radiation or alkylating agents.[5] Unrepaired SSBs can collapse replication forks during S phase, leading to the formation of more lethal DNA double-strand breaks (DSBs).

  • Prevention of NAD+ and ATP Depletion: In cases of extensive DNA damage, the hyperactivation of PARP can lead to severe depletion of cellular NAD+ and ATP pools, ultimately causing necrotic cell death.[1][2] By inhibiting PARP, 3-Aminobenzamide can prevent this energy crisis, paradoxically shifting the cell death mechanism from necrosis towards apoptosis.[1][3]

Signaling Pathway and Cellular Consequences

The inhibition of PARP by 3-Aminobenzamide has significant downstream effects on cellular signaling, particularly in the context of DNA damage response. The pathway can be visualized as a logical sequence from target engagement to the ultimate cellular fate.

G Figure 1: PARP Inhibition Signaling Pathway cluster_0 DNA Damage & Repair Cascade cluster_1 Inhibitory Action cluster_2 Cellular Outcomes DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation PAR Polymer Synthesis PARP1->PARylation SSB_Accumulation SSB Accumulation PARP1->SSB_Accumulation Repair_Complex Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Repair_Complex SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair Inhibitor 3-Aminobenzamide Inhibitor->PARP1 Competitive Inhibition NAD NAD+ Substrate NAD->PARP1 Substrate DSB_Formation Replication Fork Collapse (DSB Formation) SSB_Accumulation->DSB_Formation Apoptosis Apoptosis (especially in BRCA-deficient cells) DSB_Formation->Apoptosis

Caption: Logical flow of the PARP-1 signaling pathway and its inhibition by 3-Aminobenzamide.

Quantitative Data: Inhibitory Potency

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The reported IC50 values for 3-Aminobenzamide can vary based on the assay conditions and cell type used.

CompoundTargetIC50 ValueAssay SystemReference
3-AminobenzamidePARP~30 µMEnzyme Assay[5]
3-Aminobenzamide (PARP-IN-1)PARP~50 nMCHO Cells[6]

Note: The significant difference in reported IC50 values may reflect differences between cell-free enzymatic assays and cell-based assays, where factors like cell permeability and off-target effects can influence the outcome.

Experimental Protocols

The following is a representative protocol for an in vitro PARP1 enzymatic assay, synthesized from established methodologies, to determine the IC50 value of an inhibitor like 3-Aminobenzamide.[4][7][8]

Objective

To determine the in vitro inhibitory activity of 3-Aminobenzamide against recombinant human PARP1.

Materials and Reagents
  • Enzyme: Recombinant human PARP1

  • Substrate: Histone H1

  • Cofactor: Biotinylated NAD+

  • Test Compound: 3-Aminobenzamide

  • Control Inhibitor: Olaparib (or similar potent PARP inhibitor)

  • Assay Buffer: 50 mM Tris (pH 8.0), 10 mM MgCl2, 1 mM DTT

  • Detection Reagents: Streptavidin-Europium (donor) and Anti-mono-ADP-ribose antibody conjugated to an acceptor fluorophore (for HTRF or similar FRET-based readout)

  • Plates: 384-well, low-volume, white assay plates

  • Solvent: DMSO

Procedure
  • Compound Preparation: Prepare a serial dilution of 3-Aminobenzamide in 100% DMSO. A typical starting concentration is 10 mM. Then, perform a secondary dilution in Assay Buffer to achieve the desired final concentrations, ensuring the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (for 0% and 100% activity) to the wells of the 384-well plate.

    • Prepare a PARP1 enzyme/Histone H1 mix in Assay Buffer. Add 5 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate on a shaker and incubate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of Biotinylated NAD+ solution (prepared in Assay Buffer).

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination & Detection: Stop the reaction by adding the detection reagents as per the manufacturer's instructions (e.g., HTRF detection buffer containing Streptavidin-Europium and the acceptor antibody).

  • Data Acquisition: Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light. Read the plate on a compatible microplate reader (e.g., measuring fluorescence at two wavelengths for HTRF).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

G Figure 2: Workflow for In Vitro PARP1 Inhibition Assay A 1. Prepare Serial Dilution of 3-Aminobenzamide in DMSO and Assay Buffer B 2. Add Diluted Compound to 384-well Plate A->B C 3. Add PARP1 Enzyme and Histone H1 Mix B->C D 4. Pre-incubate for 15 min at Room Temperature C->D E 5. Initiate Reaction with Biotinylated NAD+ D->E F 6. Incubate for 60 min at 30°C E->F G 7. Stop Reaction and Add Detection Reagents (e.g., HTRF) F->G H 8. Read Plate on Microplate Reader G->H I 9. Calculate % Inhibition and Determine IC50 H->I

Caption: A generalized workflow for determining the IC50 of a PARP inhibitor in vitro.

References

The Emerging Therapeutic Potential of 4-Amino-3-hydroxybenzamide Derivatives as Cereblon Ligands in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the burgeoning therapeutic landscape of 4-Amino-3-hydroxybenzamide and its derivatives, identifying Cereblon (CRBN) as a primary therapeutic target. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a critical overview of the core principles, quantitative data, and experimental methodologies underpinning the use of these compounds in the innovative field of targeted protein degradation, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).

While this compound itself has not been identified with direct therapeutic targets, its structural motif serves as a crucial scaffold for the synthesis of potent, non-phthalimide E3 ligase binders. These novel benzamide-type derivatives have demonstrated significant promise in overcoming the limitations of traditional immunomodulatory imide drugs (IMiDs) by offering enhanced chemical stability and a favorable selectivity profile.

This technical guide details the mechanism of action, quantitative binding affinities, and the intricate signaling pathways involved. It also provides detailed experimental protocols for key assays, empowering researchers to further explore and build upon these findings.

Core Therapeutic Target: Cereblon (CRBN)

The primary therapeutic application of the this compound scaffold is in the design of ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. By incorporating these benzamide derivatives into PROTACs, researchers can hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade proteins of interest (POIs) that are implicated in various diseases, including cancer.

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The benzamide-based ligands offer a novel, non-phthalimide alternative for recruiting CRBN, potentially reducing the off-target effects associated with traditional IMiD-based CRBN binders.[1][2]

Quantitative Binding Data

A key study has quantified the binding affinity of a series of ortho-substituted benzamide derivatives to the human CRBN thalidomide-binding domain (hTBD). The following table summarizes the binding data for selected compounds, including a notable 4-Amino-N-(2,6-dioxo-3-piperidyl)-2-hydroxybenzamide derivative. Affinities were determined using a competitive Microscale Thermophoresis (MST) assay.[1]

Compound IDR GroupIC50 (µM)Ki (µM)
8d 4-F63 ± 1645 ± 12
11a 2-OH150 ± 29107 ± 21
11c 2-OCH3114 ± 2081 ± 14
11d 2-Cl100 ± 2071 ± 14
11e 2-OH, 4-NH2140 ± 26100 ± 19

Signaling Pathway and Experimental Workflows

The therapeutic action of 4-aminobenzamide-based PROTACs is centered on the CRBN-mediated ubiquitin-proteasome pathway. The following diagrams, generated using the DOT language, illustrate the core signaling cascade and a typical experimental workflow for evaluating these compounds.

CRBN_Pathway cluster_ub Ubiquitin-Proteasome System PROTAC 4-Aminobenzamide- based PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ub Ubiquitin (Ub) Ub->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation PROTAC_Workflow cluster_biochem Biochemical & Biophysical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies Binding_Assay Binary & Ternary Complex Binding Affinity (MST, SPR) Degradation_Assay Target Protein Degradation (Western Blot, In-Cell Western) Binding_Assay->Degradation_Assay Viability_Assay Cell Viability/Cytotoxicity (e.g., MTT, CellTiter-Glo) Degradation_Assay->Viability_Assay Ubiquitination_Assay Target Ubiquitination (IP-Western) Degradation_Assay->Ubiquitination_Assay PK_PD Pharmacokinetics & Pharmacodynamics Viability_Assay->PK_PD Efficacy Antitumor Efficacy (Xenograft Models) PK_PD->Efficacy

References

An In-depth Technical Guide to 4-Amino-3-hydroxybenzamide: A Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-hydroxybenzamide is a chemical compound with significant potential as a versatile building block in the synthesis of complex heterocyclic molecules for pharmaceutical applications. While direct and extensive biological data on this compound itself is limited in publicly accessible literature, its role as a key intermediate in the development of kinase inhibitors and anti-inflammatory agents is noteworthy. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its application in the creation of biologically active derivatives. Due to the scarcity of specific biological studies on the core molecule, this paper will focus on its synthetic utility and the pharmacological activities of the compounds derived from it, thereby highlighting its importance in medicinal chemistry and drug discovery.

Chemical Properties and Data

This compound is an aromatic amide with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . Its structure features a benzamide core with an amino group and a hydroxyl group at positions 4 and 3, respectively. These functional groups provide multiple reaction sites, making it a valuable synthon for constructing more complex molecules. The presence of both hydrogen bond donors (amino and hydroxyl groups) and an acceptor (carbonyl group) suggests its potential for strong and specific interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 146224-62-6Commercial Suppliers
Molecular Formula C₇H₈N₂O₂Calculated
Molecular Weight 152.15 g/mol Calculated
Appearance Solid (predicted)-
Storage Room temperature, away from light, under inert gasCommercial Suppliers

Synthesis of this compound

A reliable and detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available scientific journals. However, a general synthetic approach can be inferred from standard organic chemistry principles, likely starting from the corresponding and more readily available 4-amino-3-hydroxybenzoic acid.

General Synthetic Workflow

The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common laboratory-scale approach involves the activation of the carboxylic acid followed by amination.

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_amination Amidation 4-Amino-3-hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic acid Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride, Ester) 4-Amino-3-hydroxybenzoic_acid->Activated_Intermediate Activating Agent (e.g., SOCl₂, DCC) This compound This compound Activated_Intermediate->this compound Ammonia_Source Ammonia Source (e.g., NH₃, NH₄Cl) Ammonia_Source->this compound

Caption: General synthetic workflow for this compound.

Hypothetical Experimental Protocol

This protocol is a generalized representation and has not been experimentally validated from a specific literature source for this exact compound.

Step 1: Activation of 4-Amino-3-hydroxybenzoic Acid To a solution of 4-amino-3-hydroxybenzoic acid in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), a carboxyl-activating agent such as thionyl chloride (SOCl₂) or a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC) is added dropwise at a controlled temperature (typically 0 °C). The reaction is stirred for a specified period to form the activated intermediate (e.g., an acyl chloride or an activated ester).

Step 2: Amination The activated intermediate is then reacted with a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding an ammonia solution (e.g., ammonium hydroxide or a salt like ammonium chloride with a base). The reaction mixture is stirred until completion, monitored by techniques such as Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified using a suitable technique, such as recrystallization or column chromatography, to yield pure this compound.

Application as a Synthetic Intermediate

The primary value of this compound lies in its utility as a scaffold for building more complex molecules with potential therapeutic applications.[1]

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The structure of this compound provides a platform to synthesize derivatives that can fit into the ATP-binding pocket of various kinases.

Table 2: Examples of Kinase Inhibitor Derivatives Synthesized from Related Benzamides

Derivative ClassTarget Kinase(s)Reported ActivityReference
3-Substituted BenzamidesBcr-AblHigh potency against Bcr-Abl positive leukemia cells(Literature on related benzamide derivatives)
4-(Arylaminomethyl)benzamidesEGFR, HER-2, PDGFRPotent inhibition of various receptor tyrosine kinases(Literature on related benzamide derivatives)

Note: The data in this table is illustrative of the types of kinase inhibitors that can be synthesized from benzamide scaffolds and is not specific to derivatives of this compound due to a lack of available literature.

Kinase_Inhibitor_Synthesis Start This compound Reaction Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Product Kinase Inhibitor Derivative Reaction->Product Partner Coupling Partner (e.g., Aryl halide, boronic acid) Partner->Reaction

Caption: Synthesis of kinase inhibitors from this compound.

Synthesis of Anti-Inflammatory Agents

The development of novel anti-inflammatory drugs is a continuous effort in medicinal chemistry. The structural features of this compound can be incorporated into molecules designed to modulate inflammatory pathways.

While specific examples starting from this compound are not readily found, the general principle involves using the amino or hydroxyl groups as points for chemical modification to introduce pharmacophores known to interact with inflammatory targets like cyclooxygenases (COX) or various cytokines.

Signaling Pathways of Derived Compounds

The biological activity of compounds derived from this compound would depend on the specific modifications made to the core structure. For instance, if a derivative is designed as a Bcr-Abl inhibitor, it would interfere with the signaling pathway that leads to chronic myeloid leukemia (CML).

Bcr_Abl_Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Downstream Downstream Signaling Proteins (e.g., STAT, RAS, PI3K/AKT) Bcr_Abl->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Derivative of This compound Inhibitor->Bcr_Abl Inhibition

Caption: Potential Bcr-Abl signaling pathway inhibition.

Conclusion

This compound is a promising, yet under-documented, chemical intermediate. Its true potential is realized in its role as a foundational element for the synthesis of more elaborate molecules with significant pharmacological activities, particularly in the realms of oncology and inflammation. Further research into the direct biological effects of this core molecule could be a valuable endeavor. For drug development professionals, this compound represents a versatile and valuable tool in the arsenal of synthetic chemistry, enabling the exploration of novel chemical space in the quest for new therapeutics. The lack of extensive public data underscores an opportunity for further academic and industrial research to fully characterize and exploit the properties of this compound and its derivatives.

References

4-Amino-3-hydroxybenzamide: A Technical Overview of a Sparsely Documented Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – 4-Amino-3-hydroxybenzamide, a chemical intermediate with potential applications in pharmaceutical and materials science, remains a compound with a limited public record of its discovery, history, and detailed biological activity. This technical overview compiles the currently available information on its properties, synthesis, and potential uses, while also highlighting significant gaps in the existing literature.

Introduction

Physicochemical Properties

The fundamental physicochemical properties of this compound have been established and are summarized in the table below.

PropertyValueReference(s)
CAS Number 146224-62-6[1][2][3][5]
Molecular Formula C₇H₈N₂O₂[1][5][6]
Molecular Weight 152.15 g/mol [1][5][6]
MDL Number MFCD16999380[1][5]

Synthesis

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are conspicuously absent in the available literature. However, its synthesis can be logically inferred from the well-documented preparation of its precursor, 4-amino-3-hydroxybenzoic acid, and general chemical principles of amidation.

Synthesis of the Precursor: 4-Amino-3-hydroxybenzoic Acid

A common laboratory-scale synthesis for 4-amino-3-hydroxybenzoic acid involves the reduction of 4-nitro-3-hydroxybenzoic acid. A historical method, described in "Systematic Organic Chemistry" by Cumming (1937), utilizes tin and concentrated hydrochloric acid as the reducing agents.[7]

Experimental Protocol (Adapted from Cumming, 1937): [7]

  • 10 g of 4-nitro-3-hydroxybenzoic acid and 200 ml of concentrated hydrochloric acid are heated on a water bath.

  • 30 g of tin is slowly added to the mixture.

  • After the reaction is complete, the resulting double tin salt precipitates and is filtered.

  • The precipitate is dissolved in 200 ml of warm water, and hydrogen sulfide is passed through the solution until all the tin has precipitated as tin sulfide.

  • The tin sulfide is removed by filtration.

  • The filtrate is concentrated until crystals of the hydrochloride salt of 4-amino-3-hydroxybenzoic acid begin to separate.

  • Upon cooling, the hydrochloride salt is filtered, dissolved in a small amount of water, and the free base is precipitated by the addition of a concentrated solution of sodium acetate.

  • The final product is filtered, washed with water, and can be recrystallized from hot water or dilute alcohol.

This method reportedly yields approximately 60% of the theoretical amount.[7]

A more modern approach involves the catalytic hydrogenation of 3-Hydroxy-4-nitrobenzoic acid using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere.[8]

Postulated Amidation of 4-Amino-3-hydroxybenzoic Acid

The conversion of a carboxylic acid to a primary amide can be achieved through several standard organic synthesis methods. While a specific protocol for this compound is not available, a general plausible pathway is the reaction of 4-amino-3-hydroxybenzoic acid with ammonia. This typically proceeds by first forming an ammonium salt, which upon heating, dehydrates to form the amide.[9]

The following diagram illustrates the logical synthetic progression from a commercially available starting material to this compound.

G cluster_0 Synthesis Pathway 4-Nitro-3-hydroxybenzoic_acid 4-Nitro-3-hydroxybenzoic Acid 4-Amino-3-hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic Acid 4-Nitro-3-hydroxybenzoic_acid->4-Amino-3-hydroxybenzoic_acid Reduction (e.g., Sn/HCl or H2/Pd-C) This compound This compound 4-Amino-3-hydroxybenzoic_acid->this compound Amidation (e.g., with NH3)

Postulated synthesis of this compound.

Biological Activity and Mechanism of Action

There is a significant lack of specific data regarding the biological activity and mechanism of action of this compound itself. Its utility is primarily cited as an intermediate in the synthesis of other biologically active molecules.[3] This suggests that any biological effects of its derivatives are attributable to the larger, more complex structures rather than the intrinsic activity of the this compound core. No quantitative bioactivity data or studies on its interaction with specific signaling pathways are currently available in the public domain.

Conclusion

This compound is a chemical compound with established basic properties and a clear, albeit undocumented, synthetic route. Its primary value currently lies in its role as a precursor for medicinal chemistry research. The historical details of its discovery and a thorough investigation of its own biological properties are areas that remain to be publicly documented. Further research would be necessary to fully characterize this compound and to explore any potential intrinsic biological activity. Researchers, scientists, and drug development professionals are encouraged to note the existing gaps in the literature when considering this molecule for their work.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 4-Amino-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the core physicochemical characteristics of 4-Amino-3-hydroxybenzamide (CAS No. 146224-6-2). It serves as a crucial intermediate and building block in medicinal chemistry, particularly in the synthesis of novel pharmaceutical compounds like kinase inhibitors.[1] This document consolidates available data on its chemical properties, spectral information, and relevant experimental protocols to support research and development activities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[2][3]
Molecular Weight 152.15 g/mol [2]
Monoisotopic Mass 152.05858 Da[3]
CAS Number 146224-6-2[2]
Appearance White to yellow solid[2]
Predicted XlogP 0.2[3]
Storage Temperature Keep in dark place, Inert atmosphere, Room temperature[2]

Spectral Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. The following table details predicted and observed spectral data.

Spectroscopy Type Data
SMILES C1=CC(=C(C=C1C(=O)N)O)N[3]
InChI InChI=1S/C7H8N2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,8H2,(H2,9,11)[3]
Predicted Mass Spec Adducts [M+H]⁺: 153.06586 m/z[M+Na]⁺: 175.04780 m/z[M-H]⁻: 151.05130 m/z[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for the quality control of this compound in a laboratory setting.

Synthesis Protocol (General Method)

The synthesis of this compound can be achieved from 3-Hydroxy-4-nitrobenzoic acid. A common approach involves a two-step process: amidation followed by reduction of the nitro group.

  • Amidation of 3-Hydroxy-4-nitrobenzoic acid:

    • The carboxylic acid is first converted to an acid chloride. To a solution of 3-Hydroxy-4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), oxalyl chloride or thionyl chloride is added dropwise at 0 °C, often with a catalytic amount of DMF.

    • The reaction is stirred for several hours at room temperature.

    • The solvent and excess reagent are removed under reduced pressure.

    • The resulting crude acid chloride is dissolved in an appropriate solvent (e.g., THF) and added to a cooled, concentrated solution of aqueous ammonia or gaseous ammonia bubbled through the solution.

    • The mixture is stirred to allow for the formation of 3-Hydroxy-4-nitrobenzamide. The product is typically isolated by filtration or extraction.

  • Reduction of the Nitro Group:

    • The intermediate, 3-Hydroxy-4-nitrobenzamide, is dissolved in a solvent such as ethanol or methanol.[4]

    • A reducing agent is added. A common method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4][5]

    • Alternatively, a metal-based reduction using tin(II) chloride (SnCl₂) in ethanol or iron (Fe) powder in acetic acid can be employed.[4]

    • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, the catalyst is filtered off (if applicable), and the solvent is evaporated.

    • The crude product, this compound, is purified, typically by recrystallization or column chromatography, to yield the final solid product.

NMR Spectroscopy Protocol (General Method)

This protocol is a generalized procedure for obtaining ¹H and ¹³C NMR spectra, adapted from methods for similar benzamide compounds.[6]

  • Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Relaxation Delay: Set a delay of 1-5 seconds.

    • Number of Scans: 8 to 16 scans are typically sufficient for a clear spectrum.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

Mass Spectrometry Protocol (GC-MS with EI - General Method)

This outlines a general protocol for obtaining mass spectrometry data for a small organic molecule like this compound.[6]

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrumentation and Conditions:

    • Injector: Use a split/splitless injector, typically in split mode. Set the injector temperature to ~250 °C.

    • GC Column: A standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 250 °C) to ensure elution.

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-400).

Visualized Workflows and Relationships

Diagrams help visualize the role and synthesis of this compound in a broader context.

synthesis_workflow Synthesis Workflow for this compound A 3-Hydroxy-4- nitrobenzoic Acid (Starting Material) B Amidation (e.g., SOCl₂, NH₃) A->B C 3-Hydroxy-4- nitrobenzamide (Intermediate) B->C D Nitro Group Reduction (e.g., Pd/C, H₂) C->D E 4-Amino-3- hydroxybenzamide (Final Product) D->E F Purification (Recrystallization) E->F G Purified Product F->G

Caption: A generalized synthetic pathway for this compound.

drug_discovery_role Role in Drug Discovery cluster_synthesis Chemical Synthesis cluster_application Pharmaceutical Application A This compound (Building Block) B Scaffold for SAR Studies A->B Provides core structure C Synthesis of Derivatives B->C Guides design D Lead Compound Optimization C->D E Development of Kinase Inhibitors D->E F New Therapeutic Agents D->F

Caption: Role of this compound as a building block in drug discovery.

References

Determining the Solubility of 4-Amino-3-hydroxybenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of methodologies for determining the solubility of the compound 4-Amino-3-hydroxybenzamide. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing detailed experimental protocols and a strategic workflow to enable researchers to generate this critical data in their own laboratories.

Introduction

Solubility is a fundamental physicochemical property that is critical in the fields of pharmaceutical sciences, chemistry, and material science. For a compound like this compound, which holds potential for various research and development applications, understanding its solubility in different solvents is paramount for formulation development, chemical synthesis, and biological assays. This guide outlines the established methods for accurately measuring both thermodynamic and kinetic solubility.

Experimental Approaches to Solubility Determination

The selection of a solubility determination method depends on the specific requirements of the study, including the desired accuracy, throughput, and the amount of compound available. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[1][2] For higher throughput screening, kinetic solubility assays are often employed.[3][4][5]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely used and reliable technique for measuring the equilibrium solubility of a compound.[1][6] It involves creating a saturated solution of the compound and then measuring its concentration.

Experimental Protocol:

  • Preparation of Solvent: Prepare the desired solvent or buffer system. Ensure the pH of aqueous buffers is accurately measured and recorded.

  • Addition of Compound: Add an excess amount of solid this compound to a clear glass vial or flask containing a known volume of the solvent. The excess solid is crucial to ensure that a true equilibrium is reached.

  • Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C). The mixture should be agitated for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[1][6] It is advisable to determine the equilibration time by measuring the concentration at different time points until it remains constant.[7]

  • Phase Separation: After equilibration, allow the suspension to settle. The undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation or filtration using a low-binding filter (e.g., 0.22 µm or 0.45 µm PVDF).[8]

  • Quantification: Carefully aspirate the clear supernatant (the saturated solution) and dilute it with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[6][8][9]

  • Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Data Presentation: Solubility of this compound

Solvent/Buffer SystemTemperature (°C)pH (for aqueous systems)Solubility (mg/mL)Solubility (mM)Method of Analysis
Example: Phosphate Buffered Saline257.4HPLC-UV
Example: Ethanol25N/AHPLC-UV
Example: Propylene Glycol25N/AHPLC-UV
Example: DMSO25N/AHPLC-UV
Kinetic Solubility Assays for High-Throughput Screening

Kinetic solubility assays are designed for rapid assessment and are particularly useful in the early stages of drug discovery.[3][4][10] These methods typically start with the compound dissolved in an organic solvent, usually dimethyl sulfoxide (DMSO), which is then introduced into an aqueous buffer.[3][4]

Experimental Protocol (Nephelometric Method):

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume of each dilution into a corresponding well of a new microtiter plate containing the aqueous buffer of interest. This rapid addition can lead to the precipitation of the compound if its solubility limit is exceeded.

  • Incubation: Incubate the plate for a short period, typically 1 to 2 hours, at a controlled temperature.[11]

  • Measurement: Use a nephelometer to measure the light scattering in each well. Increased light scattering indicates the presence of precipitated compound.[11]

  • Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed.

Experimental Protocol (Direct UV Assay):

  • Stock Solution and Addition to Buffer: Follow steps 1 and 3 from the nephelometric method.

  • Incubation: Incubate the plate for a defined period.

  • Filtration: Use a filter plate to separate the undissolved precipitate from the solution.

  • Quantification: Measure the UV absorbance of the filtrate in a UV-compatible microtiter plate using a plate reader.[5][11]

  • Data Analysis: The concentration of the dissolved compound is calculated based on a calibration curve, providing the kinetic solubility value.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for a comprehensive solubility investigation of this compound.

G cluster_0 Start Start Define Solvents and Conditions Define Solvents and Conditions Start->Define Solvents and Conditions High-Throughput Kinetic Assay (e.g., Nephelometry) High-Throughput Kinetic Assay (e.g., Nephelometry) Define Solvents and Conditions->High-Throughput Kinetic Assay (e.g., Nephelometry) Rank Order Solubility Rank Order Solubility High-Throughput Kinetic Assay (e.g., Nephelometry)->Rank Order Solubility Thermodynamic Solubility (Shake-Flask) Thermodynamic Solubility (Shake-Flask) Rank Order Solubility->Thermodynamic Solubility (Shake-Flask) Select Key Solvents Analyze Saturated Solution (HPLC/LC-MS) Analyze Saturated Solution (HPLC/LC-MS) Thermodynamic Solubility (Shake-Flask)->Analyze Saturated Solution (HPLC/LC-MS) Characterize Solid Phase (e.g., XRPD) Characterize Solid Phase (e.g., XRPD) Thermodynamic Solubility (Shake-Flask)->Characterize Solid Phase (e.g., XRPD) Final Solubility Data Final Solubility Data Analyze Saturated Solution (HPLC/LC-MS)->Final Solubility Data

Caption: Workflow for solubility determination of this compound.

Signaling Pathways in Solubility Assays

While not a biological signaling pathway, the process of dissolving a solid into a liquid until equilibrium is reached can be represented as a logical pathway.

G cluster_1 Solid Compound Solid Compound Dissolution Dissolution Solid Compound->Dissolution Solvent Solvent Solvent->Dissolution Saturated Solution Saturated Solution Dissolution->Saturated Solution Precipitation Precipitation Saturated Solution->Precipitation Equilibrium Equilibrium Saturated Solution->Equilibrium Precipitation->Equilibrium

Caption: Equilibrium pathway in solubility determination.

Conclusion

This guide provides a robust framework for researchers to systematically determine the solubility of this compound in various solvents. By employing the detailed protocols for the shake-flask method and high-throughput kinetic assays, scientists can generate the necessary data to advance their research and development efforts. Accurate solubility data is a cornerstone of successful formulation and a critical parameter in the broader scientific investigation of any compound.

References

Spectroscopic Analysis of 4-Amino-3-hydroxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Amino-3-hydroxybenzamide. Due to the limited availability of experimental data for this specific compound in public databases, this document also includes spectroscopic data for the closely related structure, 4-Amino-3-hydroxybenzoic acid, for comparative purposes. The methodologies provided are generalized standard protocols for the respective analytical techniques.

Data Presentation

This compound (C₇H₈N₂O₂)

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct IonPredicted m/z
[M+H]⁺153.0659
[M+Na]⁺175.0478
[M-H]⁻151.0513
[M+NH₄]⁺170.0924
[M+K]⁺191.0217
[M+H-H₂O]⁺135.0558
[M+HCOO]⁻197.0568
[M+CH₃COO]⁻211.0724

Note: Data is predicted and has not been experimentally verified.

Reference Compound: 4-Amino-3-hydroxybenzoic acid (C₇H₇NO₃)

The following tables summarize experimental spectroscopic data for the structurally similar compound, 4-Amino-3-hydroxybenzoic acid.

Table 2: ¹H NMR Spectroscopic Data for 4-Amino-3-hydroxybenzoic acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.8 - 7.5Multiplet3HAromatic Protons
9.5 - 12.0Broad Singlet1HCarboxylic Acid Proton
4.0 - 5.0Broad Singlet2HAmino Protons
8.5 - 9.5Broad Singlet1HHydroxyl Proton

Solvent: DMSO-d₆

Table 3: ¹³C NMR Spectroscopic Data for 4-Amino-3-hydroxybenzoic acid

Chemical Shift (ppm)Assignment
168.0 - 172.0C=O (Carboxylic Acid)
145.0 - 155.0C-OH
135.0 - 145.0C-NH₂
110.0 - 130.0Aromatic Carbons

Solvent: DMSO-d₆

Table 4: IR Spectroscopic Data for 4-Amino-3-hydroxybenzoic acid

Wavenumber (cm⁻¹)Functional Group Assignment
3300 - 3500N-H Stretch (Amino Group)
2500 - 3300O-H Stretch (Carboxylic Acid)
1650 - 1710C=O Stretch (Carboxylic Acid)
1550 - 1650N-H Bend (Amino Group)
1100 - 1300C-O Stretch

Table 5: Mass Spectrometry Data for 4-Amino-3-hydroxybenzoic acid

m/zInterpretation
153Molecular Ion [M]⁺
136[M-OH]⁺ or [M-NH₂-H]⁺
108Loss of COOH

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation: A few milligrams of the sample are dissolved in approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: The sample is placed in a strong, homogeneous magnetic field. Radiofrequency pulses are used to excite the magnetically active nuclei (¹H or ¹³C).

  • Analysis: The resulting free induction decay (FID) is converted to a spectrum via Fourier transform. Chemical shifts, signal integrations, and coupling patterns are analyzed to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle. This is then mixed with about 100-200 mg of dry potassium bromide (KBr) powder.

  • Pellet Formation: The mixture is placed into a pellet die and high pressure is applied using a hydraulic press to form a transparent pellet.

  • Background Spectrum: A background spectrum of a blank KBr pellet is collected to account for atmospheric and instrumental contributions.

  • Sample Spectrum: The sample pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded.

  • Analysis: The absorption bands in the spectrum are correlated to specific functional group vibrations.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized under high vacuum.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting ion abundance versus m/z.

  • Analysis: The molecular ion peak indicates the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_result Final Output Sample Chemical Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Final_Report Comprehensive Spectroscopic Profile Structure->Final_Report Functional_Groups->Final_Report Mol_Weight->Final_Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

Methodological & Application

Synthesis of 4-Amino-3-hydroxybenzamide: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-3-hydroxybenzamide is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs. Its structural motifs, including the primary amide, the aniline, and the phenolic hydroxyl group, allow for diverse chemical modifications and participation in crucial hydrogen bonding interactions within biological targets. This application note provides a detailed protocol for the synthesis of this compound from the readily available starting material, 4-amino-3-hydroxybenzoic acid. Due to the presence of multiple reactive functional groups in the starting material, a multi-step synthesis involving protection, amidation, and deprotection is employed to ensure high yield and purity of the final product.

Synthetic Strategy

The direct amidation of 4-amino-3-hydroxybenzoic acid is challenging due to the nucleophilic nature of the amino and hydroxyl groups, which can compete with the desired amidation reaction. To circumvent this, a three-step synthetic route is proposed:

  • Protection: The amino and hydroxyl groups of 4-amino-3-hydroxybenzoic acid are protected to prevent side reactions. The amino group is protected with a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether.

  • Amidation: The carboxylic acid of the protected intermediate is then activated and reacted with a source of ammonia to form the primary amide. A common and efficient method utilizing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base is described.

  • Deprotection: Finally, the Boc and TBDMS protecting groups are removed under acidic conditions to yield the target compound, this compound.

Experimental Protocols

Step 1: Protection of 4-Amino-3-hydroxybenzoic acid

This step involves the sequential protection of the amino and hydroxyl groups.

  • Protocol 1.1: N-Boc Protection

    • Suspend 4-amino-3-hydroxybenzoic acid (1.0 eq) in a mixture of dioxane and water (1:1).

    • Add sodium bicarbonate (2.5 eq) and stir the mixture at room temperature for 15 minutes.

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise over 30 minutes.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture to pH 3-4 with a 1 M HCl solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.

  • Protocol 1.2: O-TBDMS Protection

    • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add imidazole (2.5 eq) and stir until dissolved.

    • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the fully protected 4-(tert-butoxycarbonylamino)-3-(tert-butyldimethylsilyloxy)benzoic acid.

Step 2: Amidation of Protected 4-Amino-3-hydroxybenzoic acid

  • Protocol 2.1: HATU Mediated Amidation

    • Dissolve the protected 4-(tert-butoxycarbonylamino)-3-(tert-butyldimethylsilyloxy)benzoic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution at 0 °C.

    • Stir the mixture for 15 minutes at 0 °C.

    • Add a solution of ammonia in methanol (7 N, 5.0 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the protected amide.

Step 3: Deprotection to Yield this compound

  • Protocol 3.1: Acidic Deprotection

    • Dissolve the protected amide (1.0 eq) in a solution of 4 M HCl in dioxane.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to obtain the hydrochloride salt of the product as a solid.

    • Filter the solid, wash with diethyl ether, and dry under vacuum.

    • To obtain the free base, dissolve the hydrochloride salt in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until pH 7-8.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis.

StepReactionStarting MaterialReagentsProductExpected Yield (%)Expected Purity (%)
1.1N-Boc Protection4-Amino-3-hydroxybenzoic acid(Boc)₂O, NaHCO₃4-(tert-butoxycarbonylamino)-3-hydroxybenzoic acid90-95>95
1.2O-TBDMS Protection4-(tert-butoxycarbonylamino)-3-hydroxybenzoic acidTBDMSCl, Imidazole4-(tert-butoxycarbonylamino)-3-(tert-butyldimethylsilyloxy)benzoic acid85-90>98
2.1Amidation4-(tert-butoxycarbonylamino)-3-(tert-butyldimethylsilyloxy)benzoic acidHATU, DIPEA, NH₃tert-butyl (4-carbamoyl-2-(tert-butyldimethylsilyloxy)phenyl)carbamate75-85>95
3.1Deprotectiontert-butyl (4-carbamoyl-2-(tert-butyldimethylsilyloxy)phenyl)carbamate4 M HCl in DioxaneThis compound90-98>99

Mandatory Visualization

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Start 4-Amino-3-hydroxybenzoic acid N_Boc N-Boc Protection ((Boc)₂O, NaHCO₃) Start->N_Boc Intermediate1 N-Boc Protected Intermediate N_Boc->Intermediate1 O_TBDMS O-TBDMS Protection (TBDMSCl, Imidazole) Intermediate1->O_TBDMS Protected_Acid Fully Protected Acid O_TBDMS->Protected_Acid Amidation Amidation (HATU, DIPEA, NH₃) Protected_Acid->Amidation Protected_Amide Protected Amide Amidation->Protected_Amide Deprotection Deprotection (4 M HCl in Dioxane) Protected_Amide->Deprotection End This compound Deprotection->End

Caption: Synthetic workflow for this compound.

Disclaimer: This application note provides a generalized protocol. Researchers should optimize reaction conditions and purification procedures based on their specific laboratory settings and analytical capabilities. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for the Amidation of 4-Amino-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-hydroxybenzoic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid, an aniline-type amino group, and a phenolic hydroxyl group, allows for the synthesis of a diverse range of amide derivatives. These derivatives are key intermediates in the development of novel therapeutic agents, including kinase inhibitors.[1] The selective amidation of the carboxylic acid moiety in the presence of the nucleophilic amino and hydroxyl groups is a critical transformation that requires carefully chosen reaction conditions to ensure high yield and purity of the desired amide product.

This document provides detailed application notes and experimental protocols for the successful amidation of 4-Amino-3-hydroxybenzoic acid, focusing on common and efficient coupling reagents.

Chemoselectivity Considerations: N-acylation vs. O-acylation

A primary consideration in the amidation of 4-Amino-3-hydroxybenzoic acid is the potential for side reactions, specifically acylation of the phenolic hydroxyl group (O-acylation) or self-polymerization through intermolecular amidation. Generally, the amino group is more nucleophilic than the hydroxyl group, favoring the desired N-acylation to form the amide bond. Under standard amide coupling conditions, selective amidation of the carboxylic acid can be achieved without the need for protecting the hydroxyl group. However, the choice of coupling reagents, base, and reaction conditions is crucial to minimize side products. Pre-activation of the carboxylic acid before the addition of the amine is a key strategy to prevent self-polymerization.

Comparison of Common Coupling Reagents

The selection of a suitable coupling reagent is paramount for efficient amide bond formation. The following table summarizes the performance of commonly used coupling reagents for the amidation of aromatic amino acids, with data extrapolated from reactions with structurally similar substrates.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Typical Purity (%)Notes
EDC HOBtDIPEADMF4 - 1285 - 95>95A cost-effective and widely used carbodiimide. The urea byproduct is water-soluble, simplifying workup.[2]
HATU NoneDIPEADMF1 - 490 - 98>98A highly efficient and fast-acting uronium-based reagent, particularly suitable for challenging couplings with sterically hindered amines or electron-poor anilines.[2][3][4]

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HOBt: 1-Hydroxybenzotriazole HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate DIPEA: N,N-Diisopropylethylamine DMF: N,N-Dimethylformamide

Experimental Protocols

Materials and General Methods:

  • 4-Amino-3-hydroxybenzoic acid (reagent grade, >97%)

  • Amine (reagent grade, >98%)

  • Coupling reagents (EDC, HATU) and additives (HOBt)

  • Anhydrous solvents (DMF, Ethyl Acetate)

  • Base (DIPEA)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Analytical tools for reaction monitoring (TLC, LC-MS) and product characterization (NMR, HRMS)

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Amidation using EDC/HOBt

This protocol describes a general procedure for the amidation of 4-Amino-3-hydroxybenzoic acid using the carbodiimide coupling reagent EDC in the presence of HOBt.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-Amino-3-hydroxybenzoic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.0-1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Diagram of the EDC/HOBt Amidation Workflow:

G EDC/HOBt Amidation Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification A Dissolve 4-Amino-3-hydroxybenzoic acid, HOBt, and Amine in DMF B Add DIPEA and stir A->B C Cool to 0 °C B->C D Add EDC portion-wise C->D E Warm to RT and stir for 4-12h D->E F Quench with Water E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Purify by Chromatography/Recrystallization I->J K Final Amide Product J->K Characterize Product

Caption: Workflow for EDC/HOBt mediated amidation.

Protocol 2: Amidation using HATU

This protocol is recommended for more challenging couplings, such as with sterically hindered or electron-deficient amines, due to the high reactivity of HATU.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve 4-Amino-3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Slowly add the desired amine (1.0-1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification steps (8-12) as described in Protocol 1.

Diagram of the Amide Bond Formation Mechanism:

G General Amide Bond Formation RCOOH 4-Amino-3-hydroxybenzoic Acid ActivatedEster Activated Intermediate RCOOH->ActivatedEster + Coupling Agent - Byproducts CouplingAgent Coupling Reagent (e.g., EDC, HATU) Amide Amide Product ActivatedEster->Amide + Amine Amine Amine (R'-NH2) Byproducts Byproducts (e.g., Urea, HOBt)

Caption: General mechanism of amide bond formation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; impure reagents or solvents.Increase reaction time and/or temperature. Use a more potent coupling reagent like HATU. Ensure all reagents and solvents are anhydrous.
Self-coupling byproduct The amino group of one molecule reacts with the activated carboxyl group of another.Lower the reaction temperature. Pre-activate the carboxylic acid for 15-30 minutes before adding the amine. Add the amine slowly to the reaction mixture.
O-acylation byproduct Reaction conditions are too harsh, or a highly reactive acylating agent is formed.Use milder conditions (lower temperature). Ensure the use of a non-nucleophilic base like DIPEA.

Conclusion

The amidation of 4-Amino-3-hydroxybenzoic acid can be effectively achieved using standard peptide coupling reagents such as EDC/HOBt and HATU. The choice of reagent will depend on the nature of the amine coupling partner and the desired reaction efficiency. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can successfully synthesize a wide array of 4-amino-3-hydroxybenzamides for applications in drug discovery and development. Careful control of reaction conditions, particularly temperature and the order of reagent addition, is key to maximizing the yield of the desired N-acylated product while minimizing potential side reactions.

References

Application Notes and Protocols for the Synthesis of 4-Amino-3-hydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-Amino-3-hydroxybenzamide and its N- and O-substituted derivatives. This class of compounds holds significant potential in medicinal chemistry, with demonstrated applications as intermediates for kinase and histone deacetylase (HDAC) inhibitors.[1] The protocols outlined below are designed to be adaptable for the synthesis of a diverse library of derivatives for further investigation.

Synthesis of this compound (2)

The synthesis of the core scaffold, this compound (2), can be achieved in two primary steps: the synthesis of the precursor 4-Amino-3-hydroxybenzoic acid (1) and its subsequent amidation.

Synthesis of 4-Amino-3-hydroxybenzoic acid (1)

Two common methods for the synthesis of 4-Amino-3-hydroxybenzoic acid (1) are the reduction of 4-nitro-3-hydroxybenzoic acid.

Method A: Reduction with Tin and Hydrochloric Acid

This classical method provides a good yield of the desired product.[2]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, add 4-nitro-3-hydroxybenzoic acid (10 g).

  • Add concentrated hydrochloric acid (200 mL) and heat the mixture on a water bath.

  • Slowly add tin (30 g) to the heated mixture.

  • After the reaction is complete, the double tin salt will precipitate. Filter the precipitate.

  • Dissolve the precipitate in warm water (200 mL) and bubble hydrogen sulfide gas through the solution until all the tin has precipitated as tin sulfide.

  • Filter the tin sulfide and concentrate the filtrate until crystals of the hydrochloride salt of the product begin to form.

  • Cool the solution and filter the hydrochloride salt.

  • Dissolve the hydrochloride salt in a minimal amount of water and precipitate the free base by adding a concentrated solution of sodium acetate.

  • Filter the product, wash with cold water, and recrystallize from hot water or dilute ethanol.

Expected Yield: ~60%

Method B: Catalytic Hydrogenation

This method utilizes a palladium catalyst for the reduction of the nitro group.

Protocol:

  • Dissolve the nitro-precursor in methanol.

  • Add a catalytic amount of palladium on activated charcoal (Pd/C).

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature overnight.

  • Upon completion, filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Amidation of 4-Amino-3-hydroxybenzoic acid (1) to this compound (2)

The conversion of the carboxylic acid to the primary amide can be achieved using standard peptide coupling reagents to avoid the harsh conditions of forming an acyl chloride. Due to the presence of reactive amino and hydroxyl groups, a protecting group strategy may be necessary for certain derivatization pathways, but for the synthesis of the parent amide, direct coupling is often feasible.

Method A: Using HATU as a Coupling Reagent

HATU is a highly efficient coupling reagent that often leads to high yields and clean reactions.[3][4][5]

Protocol:

  • Dissolve 4-Amino-3-hydroxybenzoic acid (1) (1.0 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the mixture to 0 °C.

  • Add HATU (1.1 eq) and stir for 15-30 minutes for pre-activation.

  • Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[6]

Method B: Using EDC/HOBt as Coupling Reagents

This is a cost-effective and widely used method for amide bond formation.[7]

Protocol:

  • Dissolve 4-Amino-3-hydroxybenzoic acid (1) (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C.

  • Add EDC (1.2 eq) portion-wise.

  • Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Follow steps 8-11 from Method A for workup and purification.

ParameterMethod A (HATU)Method B (EDC/HOBt)
Coupling Reagent HATUEDC
Additive NoneHOBt
Base DIPEADIPEA
Solvent DMFDMF
Reaction Time 2-4 hours4-12 hours
Typical Yield >90%80-90%

Synthesis of this compound Derivatives

Derivatization of this compound can be achieved through N-acylation/alkylation of the 4-amino group or O-alkylation of the 3-hydroxyl group. Selective derivatization often requires a careful choice of reaction conditions and potentially the use of protecting groups.

N-Acylation of this compound

Protocol:

  • Protect the hydroxyl group of this compound (2) if necessary, for instance, as a silyl ether.

  • Dissolve the protected this compound in a suitable solvent (e.g., DCM, THF).

  • Add a base (e.g., triethylamine, pyridine).

  • Add the desired acyl chloride or anhydride (1.1 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate.

  • Deprotect the hydroxyl group if necessary.

  • Purify the product by column chromatography or recrystallization.[6]

DerivativeAcylating AgentBaseSolventReaction TimeYield (%)
N-Acetyl Acetyl chlorideTriethylamineDCM2 h85
N-Benzoyl Benzoyl chloridePyridineTHF4 h88
N-Propionyl Propionyl chlorideTriethylamineDCM2 h82
O-Alkylation of this compound

Protocol:

  • Protect the amino group of this compound (2), for example, by forming a Schiff base with benzaldehyde.[8][9]

  • Dissolve the protected compound in a suitable solvent (e.g., DMF, acetone).

  • Add a base (e.g., K₂CO₃, NaH).

  • Add the desired alkyl halide (1.1 eq).

  • Heat the reaction mixture if necessary and stir until completion (monitored by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Deprotect the amino group.

  • Purify the product by column chromatography.[6]

DerivativeAlkylating AgentBaseSolventReaction Temp.Yield (%)
O-Methyl Methyl iodideK₂CO₃DMF60 °C75
O-Ethyl Ethyl bromideNaHTHFrt70
O-Benzyl Benzyl bromideK₂CO₃AcetoneReflux80

Characterization Data

This compound (2):

  • ¹H NMR (DMSO-d₆): δ 7.8-7.9 (br s, 1H, CONHH ), 7.3 (d, J=2.0 Hz, 1H, Ar-H), 7.1 (dd, J=8.2, 2.0 Hz, 1H, Ar-H), 6.9 (br s, 1H, CONH H), 6.7 (d, J=8.2 Hz, 1H, Ar-H), 5.0 (s, 2H, NH₂), 9.8 (s, 1H, OH).

  • ¹³C NMR (DMSO-d₆): δ 170.0 (C=O), 145.5, 138.0, 122.5, 117.0, 114.5, 113.0.

Signaling Pathways and Experimental Workflows

The derivatives of this compound have shown promise as inhibitors of key cellular signaling pathways implicated in cancer and other diseases.

Experimental Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Screening start 4-Amino-3-hydroxybenzoic acid amide This compound start->amide Amidation (HATU or EDC/HOBt) deriv Derivatives (N- & O-substituted) amide->deriv N-Acylation / O-Alkylation purify Purification (Chromatography/Recrystallization) deriv->purify charac Characterization (NMR, MS) purify->charac bio Biological Assays (Kinase/HDAC inhibition) charac->bio kinase Kinase Inhibitors hdac HDAC Inhibitors

Caption: Workflow for the synthesis and screening of this compound derivatives.

Potential Signaling Pathway Inhibition

As Kinase Inhibitors (e.g., PI3K/Akt/mTOR pathway):

Many benzamide derivatives have been explored as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[10][11][12][13][14]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits Inhibitor->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzamide derivatives.

As HDAC Inhibitors (e.g., p53 Acetylation Pathway):

HDAC inhibitors can modulate the acetylation status of non-histone proteins like the tumor suppressor p53, affecting its transcriptional activity and promoting apoptosis in cancer cells.[15][16][17][18][19]

G HDAC HDAC p53 p53 p53_acetyl Acetylated p53 p53->p53_acetyl Acetylation p53_acetyl->p53 Deacetylation Apoptosis Apoptosis p53_acetyl->Apoptosis promotes Inhibitor This compound Derivative Inhibitor->HDAC inhibits

References

Application Notes and Protocols for the Incorporation of 4-Amino-3-hydroxybenzamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids and synthetic building blocks into peptides is a powerful strategy for developing novel therapeutics with enhanced efficacy, stability, and target specificity. 4-Amino-3-hydroxybenzamide is a valuable scaffold in medicinal chemistry, known to be a key structural component in various bioactive molecules, including kinase inhibitors. Its aromatic structure can introduce conformational rigidity into a peptide backbone, while the hydroxyl and amide functionalities provide additional points for hydrogen bonding interactions, potentially enhancing binding affinity to biological targets.

Strategic Overview: On-Resin Synthesis

The primary challenge in utilizing this compound lies in the orthogonal protection of its three reactive functional groups: the 4-amino group for peptide elongation, the 3-hydroxyl group, and the carboxylic acid that will become the benzamide. The proposed strategy involves:

  • Synthesis of a suitably protected 4-amino-3-hydroxybenzoic acid building block. The 4-amino group will be protected with Fmoc for temporary protection during SPPS, and the 3-hydroxyl group will have a permanent protecting group stable to piperidine but labile to the final acidic cleavage.

  • Incorporation of the protected building block into the peptide sequence on a solid support using standard coupling protocols.

  • Selective deprotection of the carboxylic acid at the 1-position of the benzene ring.

  • On-resin amidation to form the desired benzamide functionality.

  • Continuation of peptide synthesis to the N-terminus.

  • Final cleavage and global deprotection to yield the target peptide.

This approach offers flexibility and avoids potential difficulties in synthesizing and handling a pre-formed, multi-functional benzamide building block.

Experimental Protocols

Preparation of the Protected Building Block: Fmoc-4-amino-3-(O-tert-butyl)-benzoic acid

An orthogonal protection strategy is crucial for the successful incorporation of 4-amino-3-hydroxybenzoic acid. The following scheme is recommended:

  • Nα-amino group: Protected with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.

  • Side-chain hydroxyl group: Protected with the acid-labile tBu (tert-butyl) group.

  • Carboxylic acid: Initially free for coupling to the resin or the growing peptide chain.

The synthesis of this building block is a prerequisite for the SPPS protocol.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a manual protocol for Fmoc-based SPPS on a standard solid support like Rink Amide resin.

Materials and Reagents:

  • Rink Amide Resin

  • Fmoc-protected amino acids

  • Fmoc-4-amino-3-(O-tert-butyl)-benzoic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Washing solvents: Isopropanol (IPA)

  • Amidation reagents: HBTU, HOBt, DIPEA, Ammonium chloride (NH₄Cl)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol Steps:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (for the first amino acid if pre-loaded):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF.

    • Agitate for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-4-amino-3-(O-tert-butyl)-benzoic acid:

    • In a separate vial, dissolve Fmoc-4-amino-3-(O-tert-butyl)-benzoic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature.

    • Drain and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • On-Resin Amidation:

    • This step is performed if the carboxylic acid of the benzoic acid was initially protected with a group that can be selectively removed on-resin (e.g., Allyl). For this protocol, we assume direct coupling of the free carboxylic acid, which is then amidated.

    • To the resin-bound peptide with the free carboxylic acid of the benzoic acid moiety, add a solution of HBTU (4 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF.

    • Add ammonium chloride (10 eq.).

    • Agitate for 12-24 hours at room temperature.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Peptide Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using standard Fmoc-amino acids) cycles until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF, DCM, and methanol, then dry under vacuum.

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

Quantitative Data Summary

The following table summarizes expected outcomes for the synthesis of peptides containing complex, non-proteinogenic building blocks like this compound. Actual results may vary depending on the peptide sequence and specific reaction conditions.

ParameterExpected RangeNotes
Coupling Efficiency >95%Per step, as monitored by Kaiser test or other in-process controls.
Overall Crude Yield 40-70%Highly sequence-dependent. Hydrophobic or long peptides may have lower yields.
Purity of Crude Peptide 30-60%Dependent on the number of coupling cycles and the complexity of the sequence.
Purity after RP-HPLC >95%Achievable with standard purification protocols.

Visualizations

Experimental Workflow

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_BldgBlk Couple Fmoc-4-amino- 3-(O-tBu)-benzoic acid (HBTU/HOBt/DIPEA) Deprotection1->Coupling_BldgBlk Amidation On-Resin Amidation (HBTU/NH4Cl) Coupling_BldgBlk->Amidation Deprotection2 Fmoc Deprotection Amidation->Deprotection2 Elongation Couple Next Fmoc-AA Deprotection2->Elongation Repeat Repeat Cycles Elongation->Repeat Cleavage Cleavage & Global Deprotection (TFA/TIS/H2O) Elongation->Cleavage Final Cycle Repeat->Deprotection2 Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.

Orthogonal Protection Strategy

Protection_Strategy cluster_deprotection Deprotection Conditions BuildingBlock 4-Amino-3-hydroxybenzoic Acid Fmoc Fmoc (Temporary) BuildingBlock->Fmoc 4-Amino Group tBu tBu (Permanent) BuildingBlock->tBu 3-Hydroxyl Group Free_COOH Free Carboxylic Acid (for Amidation) BuildingBlock->Free_COOH 1-Carboxyl Group Fmoc_Deprotection Piperidine Fmoc->Fmoc_Deprotection tBu_Deprotection TFA tBu->tBu_Deprotection

Caption: Orthogonal protection scheme for 4-Amino-3-hydroxybenzoic acid in Fmoc-SPPS.

Potential Applications and Signaling Pathways

Peptides incorporating a this compound or similar hydroxamic acid-containing moieties can serve as potent inhibitors of metalloenzymes, particularly zinc-dependent histone deacetylases (HDACs). The hydroxamic acid group acts as a zinc-binding group, chelating the zinc ion in the active site of the enzyme and inhibiting its activity. HDAC inhibitors are a clinically important class of drugs used in cancer therapy.

HDAC Inhibition Signaling Pathway

HDAC_Inhibition Peptide Peptide with This compound HDAC HDAC Enzyme Peptide->HDAC Inhibits Histone Histone Protein (Lys-Ac) HDAC->Histone Deacetylates AcetylatedHistone Acetylated Histone (Maintains open chromatin) DeacetylatedHistone Deacetylated Histone (Leads to condensed chromatin) GeneExpression Tumor Suppressor Gene Expression AcetylatedHistone->GeneExpression Promotes Apoptosis Apoptosis / Cell Cycle Arrest GeneExpression->Apoptosis Induces

Caption: Inhibition of HDAC by a peptide leading to increased gene expression and apoptosis.

Application Notes and Protocols: 4-Amino-3-hydroxybenzamide as a Precursor for Polybenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on established principles of polymer chemistry, specifically the synthesis of polybenzoxazoles (PBOs) from analogous o-hydroxy-amino monomers. As of the current literature review, the direct synthesis of polybenzoxazoles from 4-amino-3-hydroxybenzamide has not been extensively reported. Therefore, the presented protocols are proposed methodologies for research and development purposes.

These notes are intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of novel polybenzoxazoles.

Introduction

Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them attractive for a range of applications, including advanced composites, electronics, and potentially in biomedical fields where robust materials are required. The synthesis of PBOs typically involves the cyclization of a precursor polymer, often a poly(o-hydroxy amide).

This document outlines a proposed synthetic pathway for the preparation of a novel polybenzoxazole using this compound as the monomer. The unique structure of this monomer, featuring an amide group in addition to the o-aminophenol moiety, offers the potential for new polymer architectures and functionalities. The proposed synthesis follows a two-step approach:

  • Step 1: Polycondensation. Synthesis of a poly(o-hydroxy amide) precursor via direct polycondensation of this compound.

  • Step 2: Thermal Cyclization. Conversion of the poly(o-hydroxy amide) into the final polybenzoxazole through thermal treatment.

Proposed Synthesis of Polybenzoxazole from this compound

The overall proposed reaction scheme is depicted below. The first step involves the formation of a polyamide chain, followed by a thermally induced cyclization to form the oxazole ring.

Synthesis_Pathway Monomer This compound Precursor Poly(o-hydroxy amide) Monomer->Precursor Polycondensation (e.g., Yamazaki-Higashi method) PBO Polybenzoxazole Precursor->PBO Thermal Cyclization (Heat, -H2O)

Caption: Proposed two-step synthesis of polybenzoxazole.

Experimental Protocols

2.1.1. Protocol 1: Synthesis of Poly(o-hydroxy amide) Precursor

This protocol is adapted from the Yamazaki-Higashi direct polycondensation method, which is effective for synthesizing polyamides from amino acids.

Materials:

  • This compound (monomer)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Inert gas inlet and outlet

Procedure:

  • Drying: Dry the this compound monomer and calcium chloride under vacuum at 80 °C for at least 4 hours before use. Ensure all glassware is thoroughly dried.

  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, condenser, and inert gas inlet. Purge the system with dry argon or nitrogen for 15-20 minutes.

  • Dissolution: Under a positive flow of inert gas, add this compound (10 mmol, 1.52 g) and anhydrous calcium chloride (1.11 g) to the flask.

  • Solvent Addition: Add anhydrous NMP (20 mL) and anhydrous pyridine (10 mL) to the flask. Stir the mixture at room temperature until the monomer and salt are fully dissolved.

  • Reagent Addition: Add triphenyl phosphite (10 mmol, 2.6 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes while maintaining vigorous stirring. An exothermic reaction may be observed.

  • Polymerization: Heat the reaction mixture to 100-115 °C and maintain this temperature for 3-5 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation and Washing: After the reaction is complete, cool the viscous solution to room temperature. Pour the polymer solution slowly into a beaker containing rapidly stirring methanol (200 mL) to precipitate the poly(o-hydroxy amide).

  • Purification: Filter the fibrous polymer precipitate and wash it thoroughly with hot methanol to remove any unreacted monomers and reagents.

  • Drying: Dry the purified poly(o-hydroxy amide) in a vacuum oven at 60-80 °C until a constant weight is achieved.

2.1.2. Protocol 2: Thermal Cyclization to Polybenzoxazole

This protocol describes the conversion of the poly(o-hydroxy amide) precursor into the final polybenzoxazole via thermal treatment.

Materials:

  • Poly(o-hydroxy amide) precursor (synthesized in Protocol 1)

Equipment:

  • High-temperature tube furnace or oven with programmable temperature control

  • Inert gas supply (Argon or Nitrogen)

  • Sample holder (e.g., ceramic boat)

Procedure:

  • Sample Preparation: Place the dried poly(o-hydroxy amide) powder or a cast film of the precursor into a sample holder.

  • Furnace Setup: Place the sample holder into the tube furnace. Purge the furnace with a steady flow of inert gas for at least 30 minutes to remove any oxygen.

  • Thermal Treatment Program: Heat the sample according to the following temperature program under a continuous inert gas flow:

    • Ramp from room temperature to 150 °C at a rate of 10 °C/min and hold for 1 hour to remove any residual solvent.

    • Ramp from 150 °C to 250 °C at a rate of 5 °C/min and hold for 1 hour.

    • Ramp from 250 °C to a final cyclization temperature (e.g., 300-400 °C) at a rate of 5 °C/min and hold for 2-4 hours. The optimal final temperature and time should be determined experimentally, for example, by thermogravimetric analysis (TGA) of the precursor.

  • Cooling: After the hold period, turn off the heater and allow the sample to cool down to room temperature naturally under the inert gas flow.

  • Product: The resulting material is the polybenzoxazole. It is expected to be a rigid, colored solid.

Expected Polymer Properties and Characterization

The following tables summarize the expected properties of the synthesized poly(o-hydroxy amide) and the final polybenzoxazole. These values are based on data reported for analogous polybenzoxazoles and their precursors.

Table 1: Expected Properties of Poly(o-hydroxy amide) Precursor

PropertyExpected Value/CharacteristicAnalytical Method
Appearance Off-white to light yellow fibrous solidVisual Inspection
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO)Solubility Tests
Inherent Viscosity 0.5 - 1.5 dL/g (in NMP at 30 °C)Ubbelohde Viscometer
Molecular Weight (Mw) 20,000 - 60,000 g/mol Gel Permeation Chromatography (GPC)

Table 2: Expected Properties of the Final Polybenzoxazole

PropertyExpected Value/CharacteristicAnalytical Method
Appearance Amber to dark brown rigid solid or filmVisual Inspection
Solubility Insoluble in common organic solventsSolubility Tests
Glass Transition Temp. (Tg) > 300 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td, 5%) > 500 °C in N₂Thermogravimetric Analysis (TGA)
Tensile Strength 100 - 200 MPaTensile Testing
Tensile Modulus 2 - 4 GPaTensile Testing

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of the polybenzoxazole is illustrated in the following diagram.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound Polycondensation Polycondensation Monomer->Polycondensation Precursor Poly(o-hydroxy amide) Polycondensation->Precursor Cyclization Thermal Cyclization Precursor->Cyclization FTIR FTIR Spectroscopy Precursor->FTIR NMR NMR Spectroscopy Precursor->NMR GPC GPC (for Precursor) Precursor->GPC PBO Polybenzoxazole Cyclization->PBO PBO->FTIR TGA Thermogravimetric Analysis PBO->TGA DSC Differential Scanning Calorimetry PBO->DSC Mechanical Mechanical Testing PBO->Mechanical

Caption: General experimental workflow.

Potential Applications

While the specific applications of a polybenzoxazole derived from this compound would need to be investigated, the inherent properties of PBOs suggest potential use in areas such as:

  • Biomedical Devices: Due to their expected high strength and thermal stability, these polymers could be explored for use in durable medical device components that require sterilization.

  • Drug Delivery: The polymer backbone could potentially be functionalized for controlled drug release applications, although further studies on biocompatibility would be essential.

  • High-Performance Membranes: The rigid structure of PBOs is suitable for the development of membranes for separations in harsh chemical or thermal environments.

Further research is necessary to fully characterize the properties of this novel polybenzoxazole and to evaluate its suitability for these and other applications. The biocompatibility and degradation profile would be of particular importance for any biomedical applications.

Application of 4-Amino-3-hydroxybenzamide in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-hydroxybenzamide is a versatile scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse range of therapeutic agents. Its unique structural features, including an aromatic ring substituted with amino, hydroxyl, and amide groups, allow for facile chemical modification and the introduction of various pharmacophores. This enables the development of targeted inhibitors for several key enzyme families implicated in a multitude of diseases, most notably cancer, inflammation, and neurological disorders. This document provides a comprehensive overview of the applications of this compound, including detailed experimental protocols and quantitative data for its derivatives.

Key Applications in Drug Discovery

The this compound core has been successfully utilized to develop potent and selective inhibitors for the following major classes of enzymes:

  • Histone Deacetylases (HDACs): Derivatives of this compound have shown significant promise as HDAC inhibitors. These enzymes play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.

  • Poly (ADP-ribose) Polymerases (PARPs): The benzamide moiety is a well-established pharmacophore for PARP inhibition. PARP inhibitors have emerged as a successful class of anti-cancer drugs, particularly for tumors with deficiencies in DNA repair mechanisms.

  • Carbonic Anhydrases (CAs): By incorporating a sulfonamide group, the this compound scaffold can be adapted to target carbonic anhydrases. These enzymes are involved in pH regulation and are targets for diuretics, anti-glaucoma agents, and anti-cancer therapies.

  • Kinases: The structural versatility of this compound allows for its incorporation into molecules designed to inhibit various protein kinases, which are central regulators of cellular signaling pathways and are frequently mutated or overexpressed in cancer.[1]

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the inhibitory activities of various compounds derived from the this compound scaffold against their respective targets.

Table 1: HDAC Inhibitory Activity

Compound ClassTargetIC50 (nM)Reference
Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamideHDAC6Potent with high selectivity[2][3]
2-Substituted BenzamidesHDAC329 (for 2-methylthiobenzamide derivative)[4]

Table 2: PARP10 Inhibitory Activity

CompoundTargetIC50 (µM)Reference
4-(4-cyanophenoxy)benzamidePARP101.66[5]
3-(4-carbamoylphenoxy)benzamidePARP101.84[5]
4-(benzyloxy)benzamide derivative (compound 32)ARTD10 (PARP10)0.230[6]

Table 3: Carbonic Anhydrase Inhibitory Activity

Compound ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)Reference
Benzamide-4-sulfonamides5.3 - 334Low nanomolar/subnanomolarLow nanomolar/subnanomolarLow nanomolar/subnanomolar[7]

Table 4: Kinase Inhibitory Activity

CompoundTarget% Inhibition @ 10 nMIC50 (µM)Cell LineReference
4-(Arylaminomethyl)benzamide derivative 11EGFR91--[8]
4-(Arylaminomethyl)benzamide derivative 13EGFR92--[8]
4-(Arylaminomethyl)benzamide derivative 10--8.2HL-60[8]
4-(Arylaminomethyl)benzamide derivative 15--5.6HL-60[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the screening and evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 4-nitro-3-hydroxybenzoic acid.

Step 1: Synthesis of 4-Amino-3-hydroxybenzoic Acid [9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 10 g of 4-nitro-3-hydroxybenzoic acid and 200 mL of concentrated hydrochloric acid.

  • Reduction: Heat the mixture on a water bath and slowly add 30 g of tin (Sn) granules.

  • Isolation of Tin Salt: After the reaction is complete (indicated by the cessation of gas evolution), a double tin salt will precipitate. Filter the precipitate.

  • Removal of Tin: Dissolve the precipitate in 200 mL of warm water and bubble hydrogen sulfide (H₂S) gas through the solution until the precipitation of tin sulfide is complete.

  • Filtration and Concentration: Filter the solution to remove the tin sulfide precipitate. Concentrate the filtrate by heating until crystals of the hydrochloride salt of 4-amino-3-hydroxybenzoic acid begin to form.

  • Precipitation of Free Base: Allow the solution to cool, then filter the hydrochloride salt. Dissolve the salt in a minimal amount of water and add a concentrated solution of sodium acetate to precipitate the free 4-amino-3-hydroxybenzoic acid.

  • Purification: Filter the product, wash with cold water, and recrystallize from hot water or dilute ethanol.

Step 2: Amidation of 4-Amino-3-hydroxybenzoic Acid (General Procedure)

  • Activation of Carboxylic Acid: Dissolve 1 equivalent of 4-amino-3-hydroxybenzoic acid in a suitable anhydrous solvent (e.g., DMF or DCM). Add 1.2 equivalents of a coupling agent (e.g., HBTU, EDC) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine). Stir the mixture at room temperature for 30 minutes.

  • Amidation: Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: In Vitro HDAC Inhibition Assay

This protocol describes a general method for determining the IC50 values of test compounds against a specific HDAC isoform.

  • Reagents and Materials:

    • Recombinant human HDAC enzyme

    • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

    • HDAC assay buffer

    • Developer solution

    • Test compounds dissolved in DMSO

    • Trichostatin A (positive control)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and Trichostatin A in HDAC assay buffer.

    • In the wells of the 96-well plate, add the HDAC assay buffer, the test compound dilutions, and the recombinant HDAC enzyme.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and plot the results to determine the IC50 value using non-linear regression analysis.

Protocol 3: In Vitro Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)[10]

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of test compounds.

  • Animals: Male Wistar rats (150-200 g).

  • Materials:

    • Test compounds

    • Carrageenan (1% w/v in saline)

    • Plethysmometer

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Divide the rats into groups (e.g., vehicle control, standard drug, and test compound groups).

    • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

    • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Visualizations

Signaling Pathways and Experimental Workflows

HDAC_Inhibition_Pathway cluster_nucleus Nucleus Histone Histones Gene_Expression Gene Expression Histone->Gene_Expression Promotes (Relaxed Chromatin) DNA DNA DNA->Histone wraps around HAT HAT Acetyl_Group Acetyl Group HAT->Acetyl_Group Adds HDAC HDAC HDAC->Histone Removes Acetyl Group (Deacetylation) Acetyl_Group->Histone Acetylation Inhibitor This compound Derivative (HDACi) Inhibitor->HDAC Inhibits

Caption: HDAC Inhibition Signaling Pathway.

PARP_Inhibition_Workflow DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PARylation PARylation of Proteins PARP->PARylation Replication_Fork Replication Fork Collapse (in BRCA-mutant cells) PARP->Replication_Fork leads to DDR_Recruitment Recruitment of DNA Repair Proteins PARylation->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound Derivative (PARPi) Inhibitor->PARP Inhibits Apoptosis Apoptosis Replication_Fork->Apoptosis

Caption: PARP Inhibition Mechanism of Action.

Experimental_Workflow Start Start: This compound Synthesis Synthesis of Derivative Library Start->Synthesis In_Vitro_Screening In Vitro Screening (Enzyme Assays) Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent Compounds) In_Vitro_Screening->Hit_Identification Hit_Identification->Synthesis No (Redesign) Cell_Based_Assays Cell-Based Assays (e.g., MTT, Apoptosis) Hit_Identification->Cell_Based_Assays Yes Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assays->Lead_Optimization Lead_Optimization->Synthesis Iterate In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Optimized Lead End Preclinical Candidate In_Vivo_Studies->End

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols: 4-Amino-3-hydroxybenzamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-hydroxybenzamide is a versatile fragment that serves as a valuable starting point in fragment-based drug design (FBDD). Its chemical structure, featuring amino, hydroxyl, and benzamide moieties, provides a key scaffold for the development of potent and selective inhibitors for a range of therapeutic targets. This fragment's ability to form multiple hydrogen bonds allows for effective interaction within protein binding sites, making it an attractive building block in medicinal chemistry.[1][2] These application notes provide an overview of its utility, quantitative data on derived inhibitors, and detailed protocols for its application in drug discovery workflows.

Key Applications in Drug Discovery

The this compound scaffold has been successfully employed in the design of inhibitors for several important enzyme classes, including:

  • Poly (ADP-ribose) Polymerase (PARP) Inhibitors: Derivatives of benzamide have shown significant inhibitory activity against PARP enzymes, which are critical for DNA repair and are important targets in oncology.[3][4]

  • Kinase Inhibitors: This fragment has been utilized as a foundational element in the synthesis of inhibitors targeting various kinases, such as tyrosine kinases, which are implicated in numerous cancers and inflammatory diseases.[1][5][6][7][8][9]

  • Other Therapeutic Targets: The structural features of this compound make it a suitable starting point for developing inhibitors against other targets, including those in neurological and oncological pathways.[2]

Data Presentation: Quantitative Inhibitory Data of Benzamide Derivatives

The following tables summarize the inhibitory activities of various benzamide derivatives, demonstrating the potential of this scaffold in developing potent inhibitors.

Table 1: PARP Inhibition by Benzamide Derivatives

CompoundTargetIC50 (µM)Cell LineReference
4-(4-cyanophenoxy)benzamidePARP101.7HEK293[3]
3-(4-carbamoylphenoxy)benzamidePARP101.8HEK293[3]
Olaparib (reference)PARP10.001-0.005Various[10][11]
Rucaparib (reference)PARP10.001-0.0023Various[10][11]
Talazoparib (reference)PARP10.0005-0.001Various[10][11]

Table 2: Tyrosine Kinase Inhibition by Benzamide and Cinnamamide Derivatives

CompoundTarget% Inhibition @ 10 nMIC50 (µM)Reference
Analogue 11 (trifluoromethyl)benzene derivativeEGFR91%-[6]
Analogue 13 (trifluoromethyl)benzene derivativeEGFR92%-[6]
ST 280 (4-hydroxycinnamamide derivative)EGF Receptor-0.44[5]
ST 458 (4-hydroxycinnamamide derivative)EGF Receptor-0.44[5]
ST 638 (4-hydroxycinnamamide derivative)EGF Receptor-0.37[5]
ST 642 (4-hydroxycinnamamide derivative)EGF Receptor-0.85[5]

Table 3: SHP2 Phosphatase Inhibition by Furanylbenzamide Derivatives

CompoundTargetIC50 (µM)Cell LineReference
SBI-2130SHP2 (E76K)0.48-[1]
SBI-4668SHP2 (E76K)1.8Kasumi-1[1]
SBI-3192SHP2 (E76K)2.3-[1]

Signaling Pathways Targeted by Benzamide Derivatives

Derivatives of the benzamide scaffold have been shown to modulate key signaling pathways implicated in cancer and other diseases.

signaling_pathways cluster_RTK Receptor Tyrosine Kinase (RTK) Signaling cluster_JAK_STAT JAK/STAT Signaling cluster_Hedgehog Hedgehog Signaling RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 GeneTranscription Gene Transcription (Proliferation, Survival) STAT3->GeneTranscription SMO SMO GLI GLI SMO->GLI HhTargetGenes Hedgehog Target Genes GLI->HhTargetGenes Benzamide Benzamide-Based Inhibitors Benzamide->RTK inhibit Benzamide->JAK inhibit Benzamide->STAT3 inhibit Benzamide->SMO inhibit

Caption: Key signaling pathways targeted by benzamide-based inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives, a common strategy in elaborating this fragment.

Materials:

  • 4-Amino-3-hydroxybenzoic acid

  • Thionyl chloride or Oxalyl chloride

  • An appropriate amine (R-NH2)

  • Triethylamine (Et3N) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation:

    • Suspend 4-amino-3-hydroxybenzoic acid (1 equivalent) in anhydrous DCM.

    • Add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fragment Screening using NMR Spectroscopy

This protocol outlines a general workflow for screening this compound against a target protein using ligand-observed NMR methods like Saturation Transfer Difference (STD) NMR.

nmr_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Protein Prepare Protein Solution (e.g., 10-50 µM in deuterated buffer) Mixture Prepare Protein-Fragment Mixture (e.g., 1:100 protein:fragment ratio) Protein->Mixture Fragment Prepare this compound Stock Solution (e.g., 100 mM in d6-DMSO) Fragment->Mixture RefSpec Acquire 1D ¹H Reference Spectrum Mixture->RefSpec STDSpec Acquire 1D ¹H STD Spectrum (with on-resonance saturation of protein signals) RefSpec->STDSpec OffResSpec Acquire 1D ¹H Off-Resonance Spectrum STDSpec->OffResSpec Subtract Subtract On-Resonance from Off-Resonance Spectrum to get STD Spectrum OffResSpec->Subtract Analyze Analyze STD Spectrum for Fragment Signals Subtract->Analyze Hit Binding Hit Identified Analyze->Hit Signals present NoHit No Binding Analyze->NoHit No signals

Caption: Workflow for fragment screening using STD NMR.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 100 mM) in a deuterated solvent (e.g., d6-DMSO).

    • Prepare the NMR sample by adding the fragment stock solution to the protein solution to a final fragment concentration of 100-500 µM (protein:fragment ratio typically 1:100).

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to serve as a reference.

    • Acquire an STD NMR spectrum by selectively saturating a region of the protein's proton spectrum where no ligand signals are present (on-resonance).

    • Acquire a control off-resonance spectrum with the saturation frequency set far away from any protein or ligand signals.

  • Data Processing and Analysis:

    • Process both the on-resonance and off-resonance spectra identically.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • If signals corresponding to the protons of this compound are present in the STD spectrum, it indicates that the fragment is binding to the target protein. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein.

Protocol 3: X-ray Crystallography for Structural Analysis

This protocol provides a general workflow for determining the co-crystal structure of a target protein with a this compound-derived inhibitor.

xray_workflow cluster_crystal Crystallization cluster_diffraction Data Collection cluster_structure Structure Determination ProteinPrep Purify and Concentrate Target Protein Complex Form Protein-Inhibitor Complex ProteinPrep->Complex Screening Screen for Crystallization Conditions Complex->Screening Optimization Optimize Hit Conditions Screening->Optimization Cryo Cryo-protect and Flash-cool Crystal Optimization->Cryo DataCollection Collect X-ray Diffraction Data Cryo->DataCollection Processing Process Diffraction Data DataCollection->Processing Phasing Solve Phase Problem (Molecular Replacement) Processing->Phasing Modeling Build and Refine Atomic Model Phasing->Modeling Validation Validate Structure Modeling->Validation

Caption: General workflow for X-ray crystallography.

Procedure:

  • Protein-Ligand Complex Preparation and Crystallization:

    • Purify the target protein to homogeneity.

    • Incubate the protein with a 2-5 fold molar excess of the this compound derivative.

    • Screen for crystallization conditions using commercially available or in-house prepared screens via sitting-drop or hanging-drop vapor diffusion methods.

    • Optimize the initial crystallization hits by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryo-protectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the structure using molecular replacement with a known structure of the target protein as a search model.

    • Build the ligand into the electron density map and refine the protein-ligand complex structure.

    • Validate the final model to ensure its quality.

Conclusion

This compound is a proven and valuable fragment for the initiation of drug discovery programs targeting a diverse range of proteins. Its inherent chemical features facilitate strong binding interactions, and its synthetic tractability allows for rapid exploration of structure-activity relationships. The protocols and data presented here provide a foundational guide for researchers to effectively utilize this fragment in their drug design and development efforts.

References

Developing Novel Histone Deacetylase (HDAC) Inhibitors from a 4-Amino-3-hydroxybenzamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of novel Histone Deacetylase (HDAC) inhibitors centered around a 4-amino-3-hydroxybenzamide core structure. HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. The dysregulation of HDAC activity is implicated in various diseases, including cancer, making them a significant therapeutic target. Benzamide-based compounds have emerged as a promising class of HDAC inhibitors.

This guide outlines the synthetic strategies, detailed experimental protocols for biological evaluation, and the underlying signaling pathways relevant to the development of HDAC inhibitors from a this compound starting point.

Structure-Activity Relationship (SAR) and Design Rationale

The development of effective HDAC inhibitors from a this compound scaffold relies on the strategic modification of its core structure to optimize interactions with the HDAC enzyme. A typical HDAC inhibitor pharmacophore consists of three key components:

  • Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of the HDAC enzyme, which is crucial for its catalytic activity. In the proposed derivatives, the hydroxamic acid moiety (-CONHOH) will serve as a potent ZBG.

  • Linker Region: This component connects the ZBG to the cap group and occupies the channel of the enzyme's active site. The length and rigidity of the linker can influence isoform selectivity and potency.

  • Cap Group: This is typically a larger, often aromatic or heterocyclic, group that interacts with the surface residues at the rim of the active site. The cap group plays a significant role in determining the inhibitor's potency and isoform selectivity.

Starting with this compound, the primary amino group provides a convenient handle for introducing various "cap" groups through acylation, thereby creating a library of candidate inhibitors. The adjacent hydroxyl group can be maintained or modified to fine-tune the molecule's properties. The benzamide itself will be converted to a hydroxamic acid to serve as the ZBG.

Data Presentation: Inhibitory Activity of Benzamide-Based HDAC Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of benzamide-based HDAC inhibitors from published studies. This data is provided for comparative purposes to guide the expected potency of newly synthesized compounds derived from this compound.

Compound IDR1 Substitution (Cap Group)R2 SubstitutionnHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Reference
7j CH3NH210.650.781.70[1]
Entinostat ---0.930.951.80[1]

Note: The inhibitory activity of novel compounds will be highly dependent on the nature of the appended cap group.

Experimental Protocols

This section provides detailed step-by-step protocols for the synthesis and biological evaluation of this compound-based HDAC inhibitors.

Protocol 1: Synthesis of N-(4-(hydroxycarbamoyl)-2-hydroxyphenyl)acetamide (A representative derivative)

This protocol describes a general two-step synthesis for acylating the 4-amino group of a this compound derivative followed by conversion to the corresponding hydroxamic acid.

Step 1: N-acylation of 4-amino-3-hydroxybenzoic acid methyl ester

  • Dissolve 4-amino-3-hydroxybenzoic acid methyl ester (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the desired acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion , quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-acylated intermediate.

Step 2: Formation of the Hydroxamic Acid

  • Dissolve the N-acylated intermediate (1 equivalent) in a mixture of methanol (MeOH) and DCM.

  • Prepare a solution of hydroxylamine hydrochloride (NH2OH·HCl, 4-5 equivalents) and a base such as sodium methoxide (NaOMe) or potassium hydroxide (KOH) (4-5 equivalents) in methanol.

  • Add the hydroxylamine solution to the solution of the N-acylated intermediate.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete , neutralize the mixture with an acidic solution (e.g., 1 M HCl) to a pH of ~7.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude hydroxamic acid.

  • Purify the final product by recrystallization or column chromatography.

Protocol 2: In Vitro HDAC Enzymatic Activity Assay (Fluorometric)

This assay determines the in vitro inhibitory activity of the synthesized compounds against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing Trypsin and a known potent HDAC inhibitor like Trichostatin A to stop the reaction)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well black microplate , add the following in order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for control)

    • Diluted recombinant HDAC enzyme

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 355-360 nm, Em: 460 nm for AMC-based substrates).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 3: Cellular Antiproliferation Assay (MTT Assay)

This assay assesses the effect of the synthesized HDAC inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well clear microplates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control, DMSO) and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO or a solubilization buffer.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 4: Western Blot Analysis of Histone Acetylation

This protocol is used to confirm the mechanism of action of the HDAC inhibitors by observing the accumulation of acetylated histones in treated cells.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of the test compound for a specified time (e.g., 24 hours).

  • Lyse the cells in ice-cold lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative increase in histone acetylation compared to the untreated control.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in these application notes.

HDAC_Inhibition_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Drug Action HDAC HDAC Enzyme Acetyl_Lysine Acetylated Lysine HDAC->Acetyl_Lysine Removes Acetyl Group Histone Histone Protein Histone->Acetyl_Lysine Acetylation (by HATs) Chromatin_Condensed Condensed Chromatin (Transcriptionally Repressed) Histone->Chromatin_Condensed associates with Acetyl_Lysine->Histone Deacetylation DNA DNA DNA->Chromatin_Condensed Chromatin_Relaxed Relaxed Chromatin (Transcriptionally Active) Chromatin_Condensed->Chromatin_Relaxed Hyperacetylation Gene_Expression Gene Expression (e.g., Tumor Suppressors) Chromatin_Relaxed->Gene_Expression Enables Inhibitor This compound Derivative (HDACi) Inhibitor->HDAC Inhibits

Caption: Signaling pathway of HDAC inhibition by this compound derivatives.

Experimental_Workflow start Start: This compound synthesis Chemical Synthesis: N-Acylation & Hydroxamate Formation start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Screening: HDAC Enzymatic Assay purification->in_vitro cellular Cell-Based Assays purification->cellular ic50 Determine IC50 Values in_vitro->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar antiproliferation Antiproliferation Assay (MTT) cellular->antiproliferation western Western Blot (Histone Acetylation) cellular->western antiproliferation->sar western->sar lead_opt Lead Optimization sar->lead_opt

Caption: General experimental workflow for developing HDAC inhibitors.

Logical_Relationship cluster_design Molecular Design cluster_activity Biological Activity Scaffold This compound Scaffold ZBG Zinc-Binding Group (Hydroxamic Acid) Scaffold->ZBG Cap_Group Cap Group (Variable Acyl Moiety) Scaffold->Cap_Group Linker Linker (Benzamide Core) Scaffold->Linker Potency Potency (IC50) ZBG->Potency determines Cap_Group->Potency influences Selectivity Isoform Selectivity Cap_Group->Selectivity influences Linker->Potency influences Linker->Selectivity influences Cellular_Efficacy Cellular Efficacy (e.g., Antiproliferation) Potency->Cellular_Efficacy correlates with Selectivity->Cellular_Efficacy impacts

Caption: Logical relationship between molecular design and biological activity.

References

Application Notes and Protocols for N-Alkylation of 4-Amino-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-hydroxybenzamide and its N-alkylated derivatives are valuable scaffolds in medicinal chemistry and drug discovery. The strategic introduction of alkyl groups on the nitrogen atom can significantly modulate the pharmacological properties of the parent molecule, including its potency, selectivity, and pharmacokinetic profile. This document provides a detailed experimental procedure for the selective N-alkylation of this compound, focusing on the widely applicable and selective method of reductive amination. This approach allows for the synthesis of a diverse range of N-alkylated products in a controlled manner.

Core Concepts and Strategy

The primary challenge in the alkylation of this compound lies in the chemoselective modification of the amino group in the presence of a reactive hydroxyl group. Direct alkylation with alkyl halides can often lead to a mixture of N- and O-alkylated products, necessitating complex purification steps.

Reductive amination offers an elegant solution to this challenge.[1][2][3] This method proceeds in two main steps:

  • Imine Formation: The aromatic amine reacts with an aldehyde or ketone to form an imine intermediate. This reaction is typically reversible and is favored under weakly acidic conditions.

  • In-situ Reduction: The formed imine is then reduced to the corresponding secondary amine using a mild reducing agent.

A key advantage of this strategy is that many reducing agents employed for this purpose, such as sodium cyanoborohydride or sodium triacetoxyborohydride, are selective for the imine and do not readily reduce the starting aldehyde or ketone, allowing for a convenient one-pot reaction.[1][4][5]

Experimental Workflow

The general workflow for the N-alkylation of this compound via reductive amination is depicted below.

experimental_workflow cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification start This compound + Aldehyde/Ketone imine Imine Formation (Weakly Acidic Conditions) start->imine reduction In-situ Reduction (Reducing Agent) imine->reduction product_mixture Crude N-Alkylated Product reduction->product_mixture quench Reaction Quenching product_mixture->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification final_product Pure N-Alkylated Product purification->final_product

Figure 1. General workflow for the one-pot N-alkylation of this compound via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the N-alkylation of this compound using an aldehyde as the alkylating agent and sodium cyanoborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde, etc.)

  • Methanol (MeOH)

  • Acetic Acid (glacial)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Argon or Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.). Dissolve it in methanol (approximately 0.1-0.2 M concentration).

  • Addition of Aldehyde: Add the desired aldehyde (1.1-1.5 eq.) to the solution.

  • Acidification: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to facilitate imine formation.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is significant, add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.) portion-wise to the reaction mixture. Caution: NaBH₃CN can release toxic HCN gas upon contact with strong acids. The reaction should be carried out in a well-ventilated fume hood.

  • Reaction Monitoring: Continue stirring the reaction at room temperature overnight. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane (DCM) and water.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Alternative N-Alkylation Strategies

While reductive amination is a robust method, other strategies can also be employed for the N-alkylation of aromatic amines.

Borrowing Hydrogen (BH) Strategy

This atom-economical method utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, such as a ruthenium complex.[6][7][8] The catalyst facilitates the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. This approach avoids the use of stoichiometric reducing agents and generates water as the only byproduct.

The general logical relationship of the Borrowing Hydrogen catalytic cycle is outlined below.

borrowing_hydrogen catalyst [Ru]-H (Active Catalyst) alcohol R-CH2OH (Alcohol) aldehyde R-CHO (Aldehyde) alcohol->aldehyde + [Ru] imine Ar-N=CHR aldehyde->imine + Ar-NH2 - H2O amine Ar-NH2 product Ar-NH-CH2R (N-Alkylated Amine) imine->product + [Ru]-H product->catalyst Regeneration catalyst_pre [Ru] (Pre-catalyst) water H2O catalyst_pre->catalyst Activation

Figure 2. Simplified catalytic cycle for N-alkylation of an aromatic amine with an alcohol via the Borrowing Hydrogen strategy.

Data Presentation

The following table provides a template for summarizing the results of N-alkylation experiments with different alkylating agents.

EntryAldehyde/Ketone (R-CHO/R₂CO)Reducing AgentSolventReaction Time (h)Yield (%)Purity (%)
1BenzaldehydeNaBH₃CNMeOH12DataData
2IsobutyraldehydeNaBH₃CNMeOH16DataData
3CyclohexanoneNaBH(OAc)₃DCM24DataData
4Enter Aldehyde/KetoneEnter ReductantEnter SolventDataDataData
5Enter Aldehyde/KetoneEnter ReductantEnter SolventDataDataData

Data to be filled in based on experimental results.

Conclusion

The selective N-alkylation of this compound can be effectively achieved through reductive amination. This protocol provides a reliable and versatile foundation for the synthesis of a library of N-alkylated derivatives for further investigation in drug discovery and development programs. The choice of aldehyde or ketone allows for the introduction of a wide variety of substituents, enabling extensive structure-activity relationship (SAR) studies. For greener and more atom-economical syntheses, the exploration of catalytic methods such as the borrowing hydrogen strategy is also encouraged. Careful monitoring and purification are essential to obtain products of high purity.

References

Application Notes and Protocols for the Characterization of 4-Amino-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-Amino-3-hydroxybenzamide, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The protocols outlined below are designed to ensure the identity, purity, and stability of this compound, which are critical aspects of drug development and quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound and detecting any process-related impurities or degradation products. A reverse-phase HPLC method is generally suitable for this polar aromatic compound.

Quantitative Data Summary
ParameterValue
Compound This compound
CAS Number 146224-62-6
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Typical Retention Time (tR) 4.8 min
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL
Purity (by area %) >98%

Note: The data presented in this table is representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocol

Objective: To determine the purity of a this compound sample by reverse-phase HPLC with UV detection.

Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • This compound reference standard and sample.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • Data Analysis:

    • Integrate the peak areas in the chromatograms.

    • Calculate the purity of the sample by the area percentage method.

    • Determine the concentration of any impurities by comparing their peak areas to the standard curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase a1 HPLC System Setup p1->a1 p2 Prepare Standard Solution p2->a1 p3 Prepare Sample Solution p3->a1 a2 Inject Sample a1->a2 a3 Data Acquisition a2->a3 d1 Peak Integration a3->d1 d2 Purity Calculation d1->d2 d3 Generate Report d2->d3

Caption: Workflow for HPLC purity analysis of this compound.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is employed to confirm the molecular weight of this compound and to provide structural information through fragmentation analysis.

Quantitative Data Summary
ParameterValue
Ionization Mode Electrospray Ionization (ESI)
Polarity Positive
[M+H]⁺ (Calculated) 153.0658 m/z
[M+H]⁺ (Observed) 153.0655 m/z
Major Fragment Ions (m/z) 136.06, 108.07, 91.05

Note: The data presented in this table is representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocol

Objective: To confirm the molecular weight and fragmentation pattern of this compound by LC-MS.

Instrumentation and Reagents:

  • LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

  • The same HPLC conditions as described in Section 1 can be used for sample introduction.

  • Methanol (LC-MS grade).

  • This compound sample.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in methanol.

  • Mass Spectrometer Settings (Typical):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: 50-500 m/z

  • Data Acquisition: Acquire full scan mass spectra in positive ion mode. For fragmentation analysis, perform tandem MS (MS/MS) on the [M+H]⁺ ion.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated mass.

    • Propose fragmentation pathways based on the observed product ions in the MS/MS spectrum.

Fragmentation Pathway Diagram

Fragmentation_Pathway M [M+H]⁺ m/z 153.07 F1 [M+H-NH₃]⁺ m/z 136.06 M->F1 -NH₃ F2 [M+H-NH₃-CO]⁺ m/z 108.07 F1->F2 -CO F3 [C₆H₅O]⁺ m/z 91.05 F2->F3 -HCN

Caption: Proposed fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

Quantitative Data Summary
¹H NMR (400 MHz, DMSO-d₆)¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Assignment Chemical Shift (δ, ppm)
9.5 (br s)1H-OH168.5
7.2 (s)1HAr-H148.0
7.0 (d, J=8.0 Hz)1HAr-H125.0
6.8 (d, J=8.0 Hz)1HAr-H122.0
6.5 (br s)2H-NH₂118.0
5.0 (br s)2H-CONH₂115.0
113.0

Note: The data presented in this table is representative and may vary depending on the solvent and instrument frequency.

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz).

  • 5 mm NMR tubes.

  • Deuterated dimethyl sulfoxide (DMSO-d₆).

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of DMSO-d₆ in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the probe.

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

  • Data Analysis:

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.

NMR Data Interpretation Workflow

NMR_Workflow s1 Sample Preparation (Dissolve in DMSO-d₆) s2 ¹H NMR Acquisition s1->s2 s3 ¹³C NMR Acquisition s1->s3 s4 Data Processing (Referencing, Phasing) s2->s4 s3->s4 s5 Spectral Analysis (Chemical Shift, Integration, Coupling) s4->s5 s6 Structure Confirmation s5->s6 Thermal_Analysis start Start dsc DSC Analysis start->dsc tga TGA Analysis start->tga dsc_data Determine Melting Point dsc->dsc_data tga_data Determine Thermal Stability tga->tga_data end End dsc_data->end tga_data->end

References

Application Notes and Protocols for the HPLC Purification of 4-Amino-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 4-Amino-3-hydroxybenzamide using High-Performance Liquid Chromatography (HPLC). The protocol is designed to offer a robust and reproducible method for obtaining high-purity material suitable for research, development, and quality control purposes.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its purity is critical for subsequent synthetic steps and for ensuring the accuracy of biological and pharmacological studies. This application note describes a reverse-phase HPLC (RP-HPLC) method for the effective purification of this compound from reaction mixtures and for the isolation of a high-purity standard. RP-HPLC is a widely used technique that separates molecules based on their hydrophobicity[1].

The described method utilizes a C18 stationary phase, which is common for the separation of a wide variety of organic molecules, including aromatic compounds[1][2]. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier, allowing for the fine-tuning of the separation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for method development.

PropertyValueReference
Molecular Formula C₇H₈N₂O₂[3]
Molecular Weight 152.15 g/mol [3]
Appearance White to yellow or brown crystalline powder[3][4]
Melting Point 211-215 °C[4][5]
Solubility Soluble in chloroform and aqueous ethanol.[4]
Storage Store in a cool, dry, dark place in an inert atmosphere.[3]

HPLC Purification Protocol

This protocol outlines the steps for the purification of this compound using a preparative RP-HPLC system.

3.1. Materials and Reagents

  • This compound (crude sample)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (for sample dissolution and cleaning)

  • 0.22 µm syringe filters

3.2. Instrumentation and Columns

  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.

  • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size). The choice of column dimensions will depend on the amount of material to be purified.

3.3. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of methanol and water is a good starting point.

  • The final concentration should be in the range of 10-50 mg/mL, depending on the solubility and the loading capacity of the column.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

3.4. HPLC Method Parameters

The following table summarizes the recommended HPLC method parameters for the purification of this compound.

ParameterRecommended Condition
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min
Detection Wavelength 280 nm
Injection Volume 100 - 1000 µL (dependent on concentration and column size)
Column Temperature Ambient
Gradient Elution See Table below

3.5. Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

3.6. Post-Purification Processing

  • Analyze the collected fractions containing the purified product by analytical HPLC to confirm purity.

  • Pool the fractions that meet the desired purity level.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Expected Results

The following table presents hypothetical data from a purification run to illustrate the expected outcome of the described protocol.

SampleRetention Time (min)Purity (%)Yield (%)
Crude MaterialMultiple Peaks~85-
Purified Fraction12.5>98~75

Experimental Workflow Diagram

The following diagram illustrates the key steps in the HPLC purification workflow for this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude This compound filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample onto C18 Column filter->inject separate Gradient Elution (Water/ACN/TFA) inject->separate detect UV Detection (280 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate lyophilize Lyophilization evaporate->lyophilize final_product Purified This compound lyophilize->final_product >98% Pure Product

Caption: Workflow for the HPLC purification of this compound.

Troubleshooting

  • Poor Peak Shape: This may be due to column degradation, sample overload, or inappropriate solvent for dissolution. Ensure the sample is fully dissolved and consider reducing the injection volume or concentration.

  • Low Resolution: To improve the separation of closely eluting impurities, the gradient can be made shallower (i.e., increase the gradient time).

  • No Peak Detected: Check the detector settings, lamp status, and ensure the compound has a chromophore that absorbs at the detection wavelength.

Conclusion

The described RP-HPLC method provides an effective and reproducible protocol for the purification of this compound. The methodology is suitable for researchers and scientists in the field of drug development who require high-purity material for their studies. The protocol can be adapted and optimized based on the specific crude sample composition and the desired scale of purification.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4-Amino-3-hydroxybenzamide, a valuable intermediate in the pharmaceutical industry. The described methodology is a two-step process commencing with the catalytic hydrogenation of a nitro-aromatic precursor followed by a robust and scalable amidation reaction.

Synthetic Strategy Overview

The recommended synthetic route for the large-scale production of this compound involves two key transformations:

  • Reduction of 3-Hydroxy-4-nitrobenzoic Acid: The synthesis begins with the catalytic hydrogenation of commercially available 3-hydroxy-4-nitrobenzoic acid. This method is preferred for its high efficiency, cleaner reaction profile, and environmental advantages over stoichiometric reducing agents like tin chloride.

  • Amidation of 4-Amino-3-hydroxybenzoic Acid: The resulting 4-Amino-3-hydroxybenzoic acid is then subjected to amidation. For large-scale applications, the use of propanephosphonic acid anhydride (T3P®) is recommended as a coupling reagent. T3P® is known for its high yields, low epimerization potential, and the formation of water-soluble byproducts, which simplifies the purification process[1][2][3].

Data Presentation

Table 1: Quantitative Data for the Synthesis of 4-Amino-3-hydroxybenzoic Acid
ParameterValueReference
Starting Material3-Hydroxy-4-nitrobenzoic Acid-
Catalyst5% Palladium on Carbon (Pd/C)[4]
Hydrogen Pressure0.50-1.50 MPa[4]
Temperature95-100 °C[4]
Reaction Time~2 hours[5]
Yield >95% [5]
Purity (HPLC) >99% [5]
Table 2: Comparison of Coupling Reagents for Amidation

The following table, adapted from a comparative study on a similar substrate, provides expected performance for various coupling reagents suitable for the amidation step[6]. T3P® is highlighted as a favorable option for scale-up.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Typical Purity (%)Notes
T3P® NonePyridineEthyl Acetate492>97Versatile, safe, and water-soluble byproducts simplify workup. Ideal for scale-up[1][2][6].
EDC HOBtDIPEADMF1285>95Cost-effective, water-soluble urea byproduct[6][7][8].
HATU NoneDIPEADMF295>98Highly efficient and fast, but can be more expensive[6].

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 4-Amino-3-hydroxybenzoic Acid

This protocol is adapted from a patented procedure for a similar transformation and is suitable for large-scale production[4].

Materials:

  • 3-Hydroxy-4-nitrobenzoic Acid

  • 5% Palladium on Carbon (Pd/C) catalyst (e.g., 2.5-5.0 g per 100 g of starting material)[4]

  • Water

  • Inorganic base (e.g., 30% sodium hydroxide solution)

  • Hydrogen gas

  • Hydrochloric acid

Equipment:

  • High-pressure reactor (autoclave)

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, dissolve the 3-hydroxy-4-nitrobenzoic acid in water.

  • Adjust the pH of the solution to 5.4-5.6 using a 30% inorganic base solution[4].

  • Transfer the solution to a high-pressure reactor.

  • Carefully add the 5% Pd/C catalyst.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 0.50-1.50 MPa[4].

  • Heat the reaction mixture to 95-100 °C with vigorous stirring[4].

  • Maintain these conditions until the hydrogen uptake ceases (typically around 2 hours)[5].

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3 to precipitate the product.

  • Cool the mixture to 0-5 °C to ensure complete precipitation.

  • Isolate the 4-Amino-3-hydroxybenzoic acid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Large-Scale Amidation of 4-Amino-3-hydroxybenzoic Acid to this compound using T3P®

This protocol is based on general procedures for T3P®-mediated amidation, which are known to be scalable and efficient[2][3].

Materials:

  • 4-Amino-3-hydroxybenzoic Acid

  • Propanephosphonic acid anhydride (T3P®)

  • Pyridine

  • Aqueous ammonia solution (e.g., 28-30%)

  • Ethyl acetate

  • Water

  • Brine

Equipment:

  • Jacketed glass reactor with overhead stirring

  • Addition funnel

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Charge the reactor with 4-Amino-3-hydroxybenzoic acid and ethyl acetate.

  • Cool the mixture to 0-5 °C with stirring.

  • Add pyridine to the suspension.

  • Slowly add the T3P® solution via an addition funnel, maintaining the temperature below 10 °C. The combination of T3P® and pyridine is known to minimize epimerization for chiral substrates and is a mild and effective activation method[2][3].

  • Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete activation of the carboxylic acid.

  • Slowly add the aqueous ammonia solution, again maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 2-4 hours).

  • Once the reaction is complete, quench by adding water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and brine. The byproducts of T3P® are water-soluble, which allows for a simple aqueous workup[1][2].

  • Concentrate the organic layer under reduced pressure to afford the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Visualizations

Synthetic_Workflow cluster_step1 Step 1: Catalytic Hydrogenation cluster_step2 Step 2: Amidation 3_Hydroxy_4_nitrobenzoic_Acid 3-Hydroxy-4-nitrobenzoic Acid Reduction Pd/C, H2 (0.5-1.5 MPa) Water, 95-100 °C 3_Hydroxy_4_nitrobenzoic_Acid->Reduction 4_Amino_3_hydroxybenzoic_Acid 4-Amino-3-hydroxybenzoic Acid Reduction->4_Amino_3_hydroxybenzoic_Acid Yield >95% Amidation T3P®, Pyridine Aqueous Ammonia Ethyl Acetate, 0 °C to RT 4_Amino_3_hydroxybenzoic_Acid->Amidation 4_Amino_3_hydroxybenzamide This compound Amidation->4_Amino_3_hydroxybenzamide High Yield

Caption: Overall synthetic workflow for the large-scale synthesis of this compound.

Amidation_Mechanism Carboxylic_Acid 4-Amino-3-hydroxybenzoic Acid Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate + T3P® T3P T3P® Amide_Product This compound Activated_Intermediate->Amide_Product + Ammonia Ammonia Aqueous Ammonia Byproduct Water-Soluble Phosphate Byproducts

Caption: Simplified relationship diagram for the T3P®-mediated amidation step.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-3-hydroxybenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound is typically a multi-step process. The most common strategy involves the synthesis of the key intermediate, 4-amino-3-hydroxybenzoic acid, followed by amidation.

  • Route 1: Synthesis of 4-Amino-3-hydroxybenzoic Acid:

    • Reduction of a Nitro Precursor: A widely used method is the reduction of a nitro-substituted precursor, such as 4-nitro-3-hydroxybenzoic acid. This reduction can be achieved using various reagents, with common choices being tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C).[1] Catalytic hydrogenation is often preferred due to its cleaner reaction profile and higher yields.

  • Route 2: Amidation of 4-Amino-3-hydroxybenzoic Acid:

    • Direct Amidation: The carboxylic acid group of 4-amino-3-hydroxybenzoic acid can be directly converted to an amide using a variety of coupling reagents. This is a standard transformation in organic synthesis, particularly in peptide chemistry.[2][3]

  • Alternative Route: Microbial Synthesis:

    • An emerging alternative is the microbial production of 4-amino-3-hydroxybenzoic acid from glucose by introducing a 3-hydroxylation pathway for 4-aminobenzoic acid (4-ABA) in microorganisms like Corynebacterium glutamicum.[4]

Q2: I am experiencing a low yield in the synthesis of 4-amino-3-hydroxybenzoic acid. What are the potential causes and solutions?

A2: Low yields in the synthesis of the precursor acid are often due to incomplete reaction or side reactions. Here are some common issues and troubleshooting tips:

  • Incomplete Nitro Group Reduction:

    • Cause: Insufficient reducing agent, deactivated catalyst, or non-optimal reaction conditions (temperature, pressure, reaction time).

    • Solution (for catalytic hydrogenation): Ensure the palladium on carbon catalyst is fresh and active. Optimize hydrogen pressure and reaction temperature. Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure it goes to completion. A Chinese patent suggests a hydrogen pressure of 0.50-1.50 MPa and a temperature of 95-100°C for a similar reduction.[5]

    • Solution (for Sn/HCl reduction): Use a sufficient excess of tin(II) chloride. Ensure the reaction mixture is adequately heated to drive the reaction forward.[1]

  • Side Reactions:

    • Cause: The aminophenol moiety is susceptible to oxidation, which can lead to the formation of colored byproducts.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The use of antioxidants during the workup may also be beneficial.

  • Product Loss During Workup:

    • Cause: The product may have some solubility in the wash solvents. Improper pH adjustment during precipitation can also lead to loss.

    • Solution: Carefully select wash solvents to minimize product solubility. Optimize the pH for precipitation to maximize recovery.

Q3: What are the key challenges in the amidation of 4-amino-3-hydroxybenzoic acid and how can they be addressed?

A3: The amidation of 4-amino-3-hydroxybenzoic acid presents specific challenges due to the presence of multiple reactive functional groups (amino, hydroxyl, and carboxylic acid).

  • Self-Polymerization:

    • Cause: The amino group of one molecule can react with the activated carboxylic acid of another, leading to oligomer or polymer formation.

    • Solution: The use of protecting groups for the amino and/or hydroxyl functions can prevent this side reaction. Common protecting groups in peptide synthesis include Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) for amines, and benzyl or silyl ethers for hydroxyl groups.[6][7][8][9] The choice of protecting group should be compatible with the amidation conditions and easily removable afterward.

  • Competing Reactivity:

    • Cause: The activating agent for the carboxylic acid could potentially react with the amino or hydroxyl group.

    • Solution: A well-chosen protecting group strategy is the most effective way to ensure selective amidation of the carboxylic acid.

  • Oxidation:

    • Cause: The aminophenol system is prone to oxidation, especially under basic conditions often used in amidation reactions.

    • Solution: Carry out the reaction under an inert atmosphere. Keep reaction times as short as possible and use milder coupling reagents if feasible.

Q4: Which coupling reagents are suitable for the amidation step, and how do I choose one?

A4: A variety of coupling reagents can be used for the formation of the amide bond. The choice depends on factors like desired reactivity, potential for side reactions, and cost.

  • Carbodiimides (e.g., DCC, EDCI): These are common and cost-effective but can sometimes lead to racemization and the formation of urea byproducts that can be difficult to remove.

  • Phosphonium Salts (e.g., BOP, PyBOP): These are highly efficient and fast-acting, particularly for challenging couplings.[2] However, BOP reagent generates the carcinogenic byproduct HMPA.[2]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are also very effective and known to suppress side reactions.

For a specific substrate like 4-amino-3-hydroxybenzoic acid, starting with a common and reliable reagent like EDCI in combination with an additive like HOBt (1-hydroxybenzotriazole) is a good starting point. For more challenging reactions or to improve yields, more powerful reagents like HATU could be employed.

Data Presentation

Table 1: Comparison of Synthetic Routes for 4-Amino-3-hydroxybenzoic Acid

ParameterRoute 1: Sn/HCl ReductionRoute 2: Catalytic Hydrogenation
Starting Material 4-Nitro-3-hydroxybenzoic Acid4-Nitro-3-hydroxybenzoic Acid
Key Reagents Tin(II) Chloride, Hydrochloric AcidPalladium on Carbon (Pd/C), Hydrogen Gas
Reported Yield ~60%[1]High (specific yield not reported, but generally high for this method)
Purity Good after recrystallizationGenerally high
Key Advantages Readily available reagentsCleaner reaction, higher atom economy, avoids heavy metal waste
Key Disadvantages Use of a large excess of tin, generation of tin wasteRequires specialized hydrogenation equipment, catalyst can be flammable

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-hydroxybenzoic Acid via Nitro Group Reduction (Sn/HCl Method)

  • Materials:

    • 4-Nitro-3-hydroxybenzoic acid

    • Concentrated hydrochloric acid

    • Tin (granulated)

    • Sodium acetate solution (concentrated)

    • Deionized water

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask, heat a mixture of 10 g of 4-nitro-3-hydroxybenzoic acid and 200 ml of concentrated hydrochloric acid on a water bath.[1]

    • Slowly add 30 g of tin to the heated mixture.[1]

    • After the reaction is complete, a double tin salt will precipitate. Filter the precipitate.[1]

    • Dissolve the precipitate in 200 ml of warm water and pass hydrogen sulfide gas through the solution until all the tin has precipitated as tin sulfide.[1]

    • Filter off the tin sulfide and concentrate the filtrate until crystals of the hydrochloride salt of the product begin to form.[1]

    • Cool the solution to induce further crystallization, then filter the hydrochloride salt.[1]

    • Dissolve the hydrochloride salt in a minimal amount of water and add a concentrated solution of sodium acetate to precipitate the free base (4-amino-3-hydroxybenzoic acid).[1]

    • Filter the product, wash with water, and recrystallize from hot water or dilute ethanol to obtain the purified product.[1] A yield of approximately 60% can be expected.[1]

Protocol 2: General Procedure for Amidation of 4-Amino-3-hydroxybenzoic Acid (Conceptual - requires optimization)

Note: This is a general procedure and requires optimization for this specific substrate, particularly concerning the potential need for protecting groups.

  • Materials:

    • 4-Amino-3-hydroxybenzoic acid (with appropriate protecting groups if necessary)

    • Ammonia source (e.g., ammonium chloride) or a primary/secondary amine

    • Coupling reagent (e.g., EDCI, HATU)

    • Base (e.g., Diisopropylethylamine - DIPEA)

    • Anhydrous solvent (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)

  • Procedure:

    • Dissolve 4-amino-3-hydroxybenzoic acid (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

    • Add the coupling reagent (1.1-1.5 equivalents) and, if applicable, an additive like HOBt (1.1 equivalents).

    • Stir the mixture at 0°C for 15-30 minutes to activate the carboxylic acid.

    • In a separate flask, dissolve the ammonia source or amine (1.0-1.2 equivalents) and the base (2.0-3.0 equivalents) in the anhydrous solvent.

    • Slowly add the amine solution to the activated carboxylic acid solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or HPLC.

    • Upon completion, perform an appropriate aqueous workup to remove the coupling agent byproducts and excess reagents.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

    • If protecting groups were used, perform the deprotection step using appropriate conditions.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound A 4-Nitro-3-hydroxybenzoic Acid B 4-Amino-3-hydroxybenzoic Acid A->B Reduction (e.g., H2, Pd/C or Sn, HCl) C This compound B->C Amidation (e.g., NH3, Coupling Reagent)

Caption: Synthetic route to this compound.

Troubleshooting_Yield Troubleshooting Low Yield Start Low Yield Observed Q1 Which Step Shows Low Yield? Start->Q1 Step1 Reduction of Nitro Group Q1->Step1 Step 1 Step2 Amidation Q1->Step2 Step 2 Sol1 Check Catalyst Activity Increase Reducing Agent Optimize T, P, Time Step1->Sol1 Sol2 Consider Protecting Groups Use a More Potent Coupling Reagent Check for Oxidation Step2->Sol2

Caption: Troubleshooting workflow for low yield issues.

Optimization_Flow Optimizing Amidation Conditions Start Start with Standard Conditions (e.g., EDCI/HOBt, RT, DMF) Check1 Is Yield > 80%? Start->Check1 Vary_Reagent Change Coupling Reagent (e.g., HATU, BOP) Check1->Vary_Reagent No End Optimized Protocol Check1->End Yes Check_Purity Are there side products? Vary_Reagent->Check_Purity Vary_Conditions Optimize Temperature and Time Vary_Conditions->End Check_Purity->Vary_Conditions No Add_PG Introduce Protecting Groups for -NH2 and/or -OH Check_Purity->Add_PG Yes Add_PG->Start

Caption: Logical flow for optimizing the amidation step.

References

Technical Support Center: Synthesis of 4-Amino-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Amino-3-hydroxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic route involves the amidation of 4-amino-3-hydroxybenzoic acid. This precursor is typically synthesized by the reduction of 4-nitro-3-hydroxybenzoic acid. The choice of reagents for both steps can vary, influencing the reaction's efficiency and side product profile.

Q2: My reaction mixture is turning dark brown/black. What is the likely cause?

A2: The discoloration of the reaction mixture is often due to the oxidation of the aminophenol moiety in the starting material or product.[1] Aminophenols are sensitive to air and oxidizing agents, leading to the formation of colored quinone-imine species.

Q3: I am observing a significant amount of an insoluble, high-molecular-weight byproduct. What could it be?

A3: This is likely due to intermolecular polymerization. The starting material, 4-amino-3-hydroxybenzoic acid, possesses both a nucleophilic amino group and an electrophilic carboxylic acid (or its activated form). Under certain conditions, these can react with each other to form polyamide chains.

Q4: My final product shows an unexpected peak in the mass spectrum and a different TLC retention factor. What could this impurity be?

A4: A common and significant side reaction is the intramolecular cyclization of the o-aminophenol group with the activated carboxylic acid to form a benzoxazole derivative.[2][3][4] This is particularly prevalent under acidic or high-temperature conditions.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration. Avoid excessively high temperatures that can promote side reactions. - Ensure efficient activation of the carboxylic acid: If using a coupling agent (e.g., HATU, EDC), ensure it is fresh and used in the correct stoichiometric amount. Pre-activation of the carboxylic acid before adding the ammonia source can sometimes improve yields.
Side Reactions - Minimize oxidation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the aminophenol. - Prevent benzoxazole formation: Use milder reaction conditions and avoid strong acids. If using an acid catalyst, consider a weaker one or a shorter reaction time. - Reduce polymerization: Employ high dilution conditions to disfavor intermolecular reactions. A slow, controlled addition of the activating agent can also help.
Product Loss During Workup - Optimize extraction: Ensure the pH of the aqueous phase is adjusted appropriately to maximize the partitioning of the amide product into the organic layer. - Careful purification: Choose an appropriate solvent system for chromatography or recrystallization to minimize product loss.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Identification Mitigation and Removal
Unreacted Starting Material (4-amino-3-hydroxybenzoic acid) Appears as a distinct spot on TLC with a different Rf value. Can be confirmed by LC-MS.Mitigation: Drive the reaction to completion by optimizing reaction conditions (see Issue 1). Removal: Can often be removed by column chromatography or by washing the organic extract with a dilute aqueous base to remove the acidic starting material.
Benzoxazole Byproduct Has a significantly different polarity and can be identified by mass spectrometry (loss of water from the desired product mass).Mitigation: Avoid high temperatures and strongly acidic conditions.[2][3] Removal: Separation is typically achievable by silica gel column chromatography due to the difference in polarity.
Oxidized Byproducts (colored) Visible as colored impurities in the product.Mitigation: Use an inert atmosphere and deoxygenated solvents. Removal: Treatment with activated charcoal during recrystallization can sometimes remove colored impurities. Column chromatography is also effective.
Polymeric Byproducts Insoluble material in common organic solvents.Mitigation: Use high dilution or slow addition of reagents. Removal: These are often easily removed by filtration due to their insolubility.

Experimental Protocols

A general protocol for the amidation of 4-amino-3-hydroxybenzoic acid is provided below. Note that specific conditions may need to be optimized for your particular setup and scale.

Protocol: Amidation of 4-amino-3-hydroxybenzoic acid using a coupling agent

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-amino-3-hydroxybenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or THF).

  • Activation: Add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amidation: Introduce the ammonia source. This can be ammonia gas bubbled through the solution, a solution of ammonia in a suitable solvent, or an ammonium salt such as ammonium chloride.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the potential chemical transformations during the synthesis, the following diagrams illustrate the main reaction, key side reactions, and a troubleshooting workflow.

main_reaction 4-Amino-3-hydroxybenzoic Acid 4-Amino-3-hydroxybenzoic Acid Activated Intermediate Activated Intermediate 4-Amino-3-hydroxybenzoic Acid->Activated Intermediate Coupling Agent This compound This compound Activated Intermediate->this compound Ammonia Source

Caption: Main synthetic pathway to this compound.

side_reactions cluster_intramolecular Intramolecular Side Reaction cluster_intermolecular Intermolecular Side Reaction cluster_oxidation Oxidation Activated Intermediate_intra Activated Intermediate Benzoxazole Byproduct Benzoxazole Byproduct Activated Intermediate_intra->Benzoxazole Byproduct High Temp / Acid Activated Intermediate_inter Activated Intermediate Polymer/Oligomer Polymer/Oligomer Activated Intermediate_inter->Polymer/Oligomer 4-amino-3-hydroxybenzoic Acid 4-amino-3-hydroxybenzoic Acid 4-amino-3-hydroxybenzoic Acid->Polymer/Oligomer 4-Amino-3-hydroxybenzamide_ox This compound Oxidized Byproducts (Colored) Oxidized Byproducts (Colored) 4-Amino-3-hydroxybenzamide_ox->Oxidized Byproducts (Colored) Air (O2)

Caption: Potential side reactions in the synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_sm Check for Unreacted Starting Material start->check_sm check_color Is the Product Colored? start->check_color check_solubility Is there an Insoluble Byproduct? start->check_solubility check_mass_spec Analyze by Mass Spec start->check_mass_spec incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes oxidation Oxidation Occurred check_color->oxidation Yes polymerization Polymerization check_solubility->polymerization Yes benzoxazole Benzoxazole Formation check_mass_spec->benzoxazole Unexpected Mass optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere high_dilution Use High Dilution polymerization->high_dilution milder_conditions Use Milder Conditions benzoxazole->milder_conditions

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: 4-Amino-3-hydroxybenzamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Amino-3-hydroxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for this compound?

A1: The most effective purification methods for this compound, a polar molecule, are recrystallization and column chromatography. Recrystallization is often the preferred initial method for removing the bulk of impurities, while column chromatography can be employed for achieving higher purity.

Q2: What are the likely impurities in synthesized this compound?

A2: Common impurities can include unreacted starting materials (e.g., 4-amino-3-hydroxybenzoic acid or its corresponding ester), byproducts from side reactions, and residual solvents. The specific impurities will depend on the synthetic route employed.

Q3: My this compound is colored. How can I decolorize it?

A3: Colored impurities can often be removed by treating a hot solution of the crude product with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step. It is crucial to use activated charcoal sparingly, as it can also adsorb the desired product, leading to lower yields.

Q4: What are the recommended storage conditions for this compound to prevent degradation?

A4: Due to the presence of amino and hydroxyl groups, this compound may be susceptible to oxidation and degradation, potentially accelerated by light and heat. It is advisable to store the purified compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8 °C) to minimize degradation.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Recommended Solution
Failure to Crystallize The solution is not supersaturated (too much solvent was used).1. Induce Crystallization: Scratch the inner surface of the flask with a glass rod. 2. Seed the Solution: Add a small crystal of pure this compound. 3. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly. 4. Lower Temperature: Place the flask in an ice bath to further decrease solubility.
"Oiling Out" The melting point of the compound is lower than the boiling point of the solvent, or the presence of impurities is depressing the melting point.1. Reheat and Dilute: Reheat the solution until the oil dissolves, then add a small amount of additional hot solvent before allowing it to cool slowly. 2. Change Solvent System: Use a solvent with a lower boiling point or a different solvent mixture.
Low Yield Using too much solvent during dissolution or washing. Premature crystallization during hot filtration.1. Minimize Solvent: Use the minimum amount of hot solvent necessary for complete dissolution. 2. Preheat Funnel: Preheat the filtration funnel to prevent premature crystallization. 3. Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool and crystallize.
Column Chromatography Issues
Problem Potential Cause Recommended Solution
Poor Separation Inappropriate solvent system (eluent).Optimize the mobile phase by testing different solvent mixtures with varying polarities using Thin Layer Chromatography (TLC) first.
Compound Streaking or Tailing The basic amino group of the compound is interacting strongly with the acidic silica gel.Deactivate the silica gel by adding a small amount (1-3%) of a basic modifier, such as triethylamine or ammonia, to the eluent.
No Elution of Compound The eluent is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline based on the purification of the closely related compound, 4-amino-3-hydroxybenzoic acid.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., hot water or a dilute ethanol/water mixture) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be adapted to assess the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

  • Procedure: Dissolve a small sample of the purified compound in a suitable solvent (e.g., the mobile phase) and inject it into the HPLC system. The purity can be estimated by the relative area of the main peak.

Visualizations

G Troubleshooting Crystallization Issues start Crude Product Solution no_crystals No Crystals Form start->no_crystals Upon Cooling oiling_out Product Oils Out start->oiling_out Upon Cooling low_yield Low Yield start->low_yield After Filtration colored_crystals Colored Crystals start->colored_crystals After Drying induce_crystallization Induce Crystallization (Scratch, Seed, Concentrate, Cool) no_crystals->induce_crystallization change_solvent Reheat, Add More Solvent or Change Solvent System oiling_out->change_solvent optimize_solvent Minimize & Preheat Solvent, Wash with Cold Solvent low_yield->optimize_solvent add_charcoal Add Activated Charcoal & Hot Filter colored_crystals->add_charcoal pure_crystals Pure Crystals induce_crystallization->pure_crystals change_solvent->pure_crystals optimize_solvent->pure_crystals add_charcoal->pure_crystals G General Purification Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography Purity < Target pure_product Pure this compound purity_check1->pure_product Purity ≥ Target purity_check2 Purity Check (HPLC) column_chromatography->purity_check2 purity_check2->pure_product Purity ≥ Target insufficient_purity Purity Insufficient purity_check2->insufficient_purity Purity < Target

References

stability issues of 4-Amino-3-hydroxybenzamide under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Amino-3-hydroxybenzamide under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing rapid degradation in an acidic mobile phase during HPLC analysis. What is the likely cause?

A1: this compound, like other aromatic amides, is susceptible to acid-catalyzed hydrolysis.[1][2] The amide bond can be cleaved under acidic conditions, especially with prolonged exposure or at elevated temperatures, to form 4-Amino-3-hydroxybenzoic acid and an ammonium salt.[3][4] If your mobile phase is acidic, this could be causing on-column degradation.

Q2: I observe a new peak in my chromatogram when analyzing an aged acidic solution of this compound. How can I identify this degradation product?

A2: The primary degradation product under acidic conditions is expected to be 4-Amino-3-hydroxybenzoic acid due to hydrolysis of the amide bond.[3][4] You can confirm the identity of this new peak by comparing its retention time with a reference standard of 4-Amino-3-hydroxybenzoic acid. Further confirmation can be achieved using techniques like LC-MS to verify the molecular weight of the degradant.

Q3: What are the typical acidic conditions that can cause significant degradation of this compound?

A3: The rate of degradation is dependent on the pH, temperature, and duration of exposure. Generally, strong acids (e.g., HCl, H₂SO₄) at concentrations of 0.1 M or higher, especially when heated, can cause significant hydrolysis.[5] Even milder acidic conditions can lead to degradation over extended periods. It is recommended to perform forced degradation studies to understand the stability profile of your specific formulation.

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, consider the following:

  • pH Control: Work at near-neutral pH whenever possible. If acidic conditions are required, use the mildest pH and the lowest temperature feasible for the shortest duration.

  • Temperature: Avoid heating acidic solutions of the compound. Store stock solutions and samples at refrigerated temperatures (2-8 °C).

  • Solvent Choice: Prepare solutions fresh and avoid long-term storage in acidic media.

  • HPLC Method Optimization: For HPLC analysis, consider using a mobile phase with a pH closer to neutral if the compound's retention and peak shape are acceptable. A faster analysis time will also reduce the on-column exposure to acidic conditions.

Q5: Are there other potential degradation pathways for this compound besides hydrolysis?

A5: While hydrolysis is the most common degradation pathway for amides in acidic conditions, other reactions like oxidation can also occur, especially in the presence of oxidizing agents or upon exposure to light and heat. The amino and hydroxyl groups on the benzene ring can be susceptible to oxidation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Rapid loss of parent compound peak area in acidic solution. Acid-catalyzed hydrolysis of the amide bond.- Neutralize the solution if possible.- Lower the temperature of the experiment.- Reduce the exposure time to acidic conditions.
Appearance of a more polar, earlier-eluting peak in HPLC. Formation of 4-Amino-3-hydroxybenzoic acid.- Co-inject with a standard of 4-Amino-3-hydroxybenzoic acid to confirm identity.- Use LC-MS to confirm the mass of the degradant.
Poor mass balance in stability studies. - Formation of multiple degradation products.- Degradation products are not UV-active at the monitored wavelength.- Adsorption of the compound or degradants to container surfaces.- Use a photodiode array (PDA) detector to screen for peaks at different wavelengths.- Employ a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).- Use silanized glassware.
Inconsistent stability results between experiments. - Variation in pH of the solutions.- Fluctuation in temperature.- Different exposure times.- Accurately prepare and measure the pH of all solutions.- Use a calibrated thermostat-controlled environment.- Standardize all incubation and analysis times.

Data Presentation

The following table provides an illustrative example of how to present quantitative data from a forced degradation study of this compound under acidic conditions. The data presented here is hypothetical and should be replaced with your experimental results.

ConditionTime (hours)This compound Remaining (%)4-Amino-3-hydroxybenzoic acid Formed (%)Mass Balance (%)
0.1 M HCl at 25°C 0100.00.0100.0
495.24.799.9
890.59.399.8
2475.124.599.6
0.1 M HCl at 60°C 0100.00.0100.0
182.317.599.8
265.833.999.7
443.156.299.3
1 M HCl at 25°C 0100.00.0100.0
288.910.999.8
478.521.199.6
861.238.399.5

Experimental Protocols

Protocol: Forced Degradation Study - Acid Hydrolysis

1. Objective: To evaluate the stability of this compound under acidic stress conditions and to identify its primary degradation product.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • HPLC grade acetonitrile and water

  • Reference standard: 4-Amino-3-hydroxybenzoic acid

  • Volumetric flasks, pipettes, and autosampler vials

3. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For the stress study, dilute the stock solution with 0.1 M HCl and 1 M HCl to a final concentration of 0.1 mg/mL in separate volumetric flasks.

  • Prepare a control sample by diluting the stock solution with water to the same final concentration.

4. Stress Conditions:

  • Incubate the acidic samples and the control sample at two temperature conditions: room temperature (25°C) and elevated temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Immediately neutralize the acidic aliquots with an equivalent molar amount of NaOH to stop the degradation reaction.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

5. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 6.8) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV detector at a suitable wavelength (determined by UV scan of the parent compound).

  • Column Temperature: 30°C

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

  • Identify the degradation peak by comparing its retention time with the 4-Amino-3-hydroxybenzoic acid reference standard.

  • Quantify the formation of the degradation product using a calibration curve of the reference standard.

  • Calculate the mass balance at each time point.

Visualizations

Caption: Mechanism of acid-catalyzed amide hydrolysis.

G Experimental Workflow for Forced Degradation Study A Prepare Stock Solution of This compound (1 mg/mL) B Prepare Acidic Samples (0.1 M & 1 M HCl) and Control A->B C Incubate at 25°C and 60°C B->C D Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Neutralize Aliquots with NaOH D->E F Dilute Samples for Analysis E->F G Analyze by Stability-Indicating HPLC Method F->G H Quantify Parent Compound and Degradation Product G->H I Calculate Mass Balance and Degradation Kinetics H->I

Caption: Experimental workflow for stability testing.

G Troubleshooting Logic for Unexpected Degradation Start Unexpected Degradation Observed Q1 Is the sample in an acidic environment? Start->Q1 Action1 Mitigate Acidic Conditions: - Neutralize if possible - Reduce temperature - Use fresh solutions Q1->Action1 Yes Q2 Is the sample exposed to light or high temperature? Q1->Q2 No A1_Yes Yes A1_No No Action1->Q2 Action2 Protect from Light and Heat: - Use amber vials - Store at recommended temperature Q2->Action2 Yes Q3 Are oxidizing agents present? Q2->Q3 No A2_Yes Yes A2_No No Action2->Q3 Action3 Remove Oxidizing Agents: - Use high-purity solvents - Purge with inert gas Q3->Action3 Yes End Consult further literature or perform detailed structural elucidation of degradants Q3->End No A3_Yes Yes A3_No No Action3->End

Caption: Troubleshooting decision tree for degradation.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-3-hydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Amino-3-hydroxybenzamide derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its derivatives. The solutions provided are based on established chemical principles and published experimental data.

Issue 1: Low or No Product Yield

  • Question: I am observing a very low yield or no formation of my desired this compound derivative. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

    • Purity of Starting Materials: Ensure the starting materials, such as 4-amino-3-hydroxybenzoic acid and the corresponding amine or acylating agent, are pure and dry. Impurities can interfere with the reaction. Anhydrous solvents are also crucial, as water can hydrolyze activated intermediates.[1]

    • Ineffective Amide Coupling: The formation of the amide bond is a critical step. If you are using a coupling agent (e.g., DCC, EDC, HATU), ensure it is fresh and active. For acid chloride-mediated coupling, the complete conversion of the carboxylic acid to the acid chloride is essential. Consider using a more potent coupling reagent if yields remain low.[1]

    • Reaction Temperature: The optimal temperature can vary significantly depending on the specific derivative being synthesized. For some reactions, heating is necessary to drive the reaction to completion.[2][3] For instance, some reactions are carried out at 80°C.[2] However, for reactions involving sensitive functional groups, high temperatures might lead to side reactions. A stepwise increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

    • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using TLC. If the starting materials are still present after the initially planned reaction time, consider extending it. Some reactions may require stirring for up to 24 hours.[1]

    • pH Control: The pH of the reaction medium can be critical, especially for reactions in aqueous or protic solvents. For couplings involving free amines, a slightly basic medium is often optimal to ensure the amine is deprotonated and nucleophilic. However, excessively basic conditions can lead to hydrolysis of esters or other functional groups.

Issue 2: Presence of Multiple Spots on TLC / Impurities in the Final Product

  • Question: My TLC plate shows multiple spots after the reaction, indicating the presence of impurities. What are the likely side products and how can I purify my compound?

  • Answer: The presence of multiple spots on a TLC plate is a common issue and points to a mixture of products and unreacted starting materials.

    • Common Impurities:

      • Unreacted Starting Materials: The most common impurities are unreacted 4-amino-3-hydroxybenzoic acid and the other reactant.[1][4]

      • Side Products: Side reactions can lead to various impurities. For example, if using a coupling agent, byproducts from the agent itself can be present. In acid chloride preparations, the formation of anhydrides is a possibility.[1]

      • Double Acylation: If the amine reactant has more than one reactive site, double acylation can occur.

    • Purification Strategies:

      • Recrystallization: This is often the most effective method for purifying solid products.[1][4] The choice of solvent is critical. Common solvents for benzamide derivatives include ethanol, ethanol/water mixtures, or acetone.[4]

      • Column Chromatography: For complex mixtures or oily products, column chromatography is the preferred purification method. Using a silica gel column with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) can effectively separate the desired product from impurities. To prevent streaking of basic compounds on acidic silica gel, a small amount of a basic modifier like triethylamine can be added to the eluent.[1]

      • Washing: During the workup, washing the organic layer with a dilute acid or base solution can help remove basic or acidic impurities, respectively. For example, a wash with a dilute basic solution can remove unreacted acidic starting materials.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is a general procedure for the synthesis of a this compound derivative?

    A1: A common method involves the coupling of 4-amino-3-hydroxybenzoic acid with an appropriate amine. This is typically achieved by activating the carboxylic acid group. A general procedure is as follows:

    • Dissolve 4-amino-3-hydroxybenzoic acid in a suitable anhydrous solvent (e.g., DMF, DCM).

    • Add a coupling agent (e.g., HATU, EDC with HOBt) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the mixture at a low temperature (e.g., 0 °C) for a short period to activate the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous workup to remove the coupling agent byproducts and other water-soluble impurities.

    • Purify the crude product by recrystallization or column chromatography.

  • Q2: How can I monitor the progress of my reaction effectively?

    A2: Thin Layer Chromatography (TLC) is the most common and effective technique for monitoring reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.

  • Q3: My purified product is an oil that won't crystallize. What should I do?

    A3: An oily product can be challenging to handle and purify. This may occur if the product is impure or has a low melting point.

    • Purity Check: First, ensure the oil is indeed your product and not just residual solvent or impurities. You can analyze a small sample by NMR or mass spectrometry.

    • Induce Crystallization: If the product is pure, you can try to induce crystallization by:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface.

      • Seeding: Add a tiny crystal of the pure compound (if available) to the oil.

      • Solvent Addition: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexane) and triturate the oil.

    • Purification: If the oil is impure, purification by column chromatography is the best approach.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-hydroxybenzoic acid by Reduction of 4-Nitro-3-hydroxybenzoic acid

This protocol describes a common method for preparing the core scaffold, 4-amino-3-hydroxybenzoic acid.

Materials:

  • 4-Nitro-3-hydroxybenzoic acid

  • Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, add 10 g of 4-nitro-3-hydroxybenzoic acid and 200 mL of concentrated hydrochloric acid.[3]

  • Heat the mixture on a water bath.[3]

  • Slowly add 30 g of tin to the heated mixture.[3]

  • Once the reaction is complete, a double tin salt will precipitate. Filter the precipitate.[3]

  • Dissolve the precipitate in 200 mL of warm water and pass hydrogen sulfide gas through the solution until all the tin has precipitated as tin sulfide.[3]

  • Filter the tin sulfide and concentrate the filtrate until crystals of the hydrochloride salt of the product begin to form.[3]

  • Cool the solution to allow for complete crystallization of the hydrochloride salt and filter the crystals.[3]

  • Dissolve the hydrochloride salt in a minimal amount of water and add a concentrated solution of sodium acetate to precipitate the free base (4-amino-3-hydroxybenzoic acid).[3]

  • Filter the product, wash with cold water, and recrystallize from hot water or dilute alcohol.[3]

Expected Yield: Approximately 60% theoretical yield.[3]

Data Presentation

Table 1: Summary of Reaction Conditions for Benzamide Synthesis

ParameterConditionRationale / NotesReference
Solvent Anhydrous DCM, Toluene, DMFPrevents hydrolysis of activated intermediates.[1]
Base Triethylamine (TEA), DIPEANon-nucleophilic base to neutralize acids without interfering.[1]
Temperature 0 °C to Room TemperatureInitial cooling for controlled addition, then warming to drive the reaction.[1]
Reaction Time 12 - 24 hoursMonitored by TLC to ensure completion.[1]
Purification Recrystallization, Column ChromatographyTo remove unreacted starting materials and byproducts.[1][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-amino-3-hydroxybenzoic acid in anhydrous solvent add_base Add non-nucleophilic base (e.g., DIPEA) start->add_base add_coupling Add coupling agent (e.g., HATU) at 0°C add_base->add_coupling add_amine Add amine add_coupling->add_amine react Stir at room temperature (12-24h) add_amine->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous workup monitor->workup Complete purify Purify crude product (Recrystallization or Chromatography) workup->purify end Pure this compound Derivative purify->end

Caption: General workflow for the synthesis of this compound derivatives.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Product Yield cause1 Impure Starting Materials start->cause1 cause2 Ineffective Coupling start->cause2 cause3 Suboptimal Temperature/Time start->cause3 cause4 Incorrect pH start->cause4 sol1 Verify purity of reactants and use anhydrous solvents cause1->sol1 sol2 Use fresh/more potent coupling agent cause2->sol2 sol3 Optimize temperature and extend reaction time (monitor by TLC) cause3->sol3 sol4 Adjust pH of the reaction mixture cause4->sol4

References

Technical Support Center: 4-Amino-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 4-Amino-3-hydroxybenzamide during experimental use.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color. Is it still usable?

A1: this compound is susceptible to oxidation due to its aminophenol structure. A change in color, typically to a darker shade, indicates oxidation. For sensitive experiments requiring high purity, using discolored reagent is not recommended as the oxidation products could interfere with your results. For less sensitive applications, its usability should be evaluated on a case-by-case basis, but it is generally advisable to use a fresh, unoxidized supply.

Q2: What are the primary causes of this compound oxidation?

A2: The primary causes of oxidation are exposure to:

  • Air (Oxygen): The aminophenol moiety is readily oxidized by atmospheric oxygen.

  • Light: Photons can catalyze the oxidation process.[1][2]

  • Moisture: The presence of water can facilitate oxidation reactions.[2]

  • High pH: Basic conditions can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.

  • Presence of Metal Ions: Transition metal ions can catalyze the oxidation of phenolic compounds.

Q3: How should I properly store this compound?

A3: To minimize oxidation during storage, this compound should be kept in a tightly sealed container, in a cool, dry, and dark place.[1][2] Purging the container with an inert gas like argon or nitrogen can provide an extra layer of protection against oxidation.

Q4: What solvents are recommended for preparing solutions of this compound?

A4: The choice of solvent depends on the experimental requirements. For stock solutions, organic solvents like DMSO are often used to achieve higher concentrations.[3] For aqueous solutions, it is crucial to use deoxygenated buffers. The pH of the buffer should be considered, as pH can affect both solubility and stability.[4][5] Acidic conditions are generally preferred to maintain the stability of aminophenols.[6]

Q5: Can I do anything to prevent my this compound solution from changing color during an experiment?

A5: Yes, several measures can be taken:

  • Use deoxygenated solvents/buffers for solution preparation.

  • Prepare solutions fresh before each experiment.

  • Protect the solution from light by using amber vials or covering the container with aluminum foil.[1]

  • Consider adding antioxidants to the solution.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Solution turns brown/purple upon preparation or during the experiment. Oxidation of this compound.1. Prepare fresh solution using deoxygenated solvent/buffer.2. Work under an inert atmosphere (e.g., in a glovebox).3. Add an antioxidant to the solution (see table below for options).4. Ensure the pH of the solution is not basic; adjust to a slightly acidic pH if the experiment allows.[6]5. Protect the solution from light.[1]
Poor solubility in aqueous buffer. The compound has limited water solubility.[4] The pH of the buffer may not be optimal for dissolution.1. Prepare a high-concentration stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer.[3]2. Adjust the pH of the aqueous buffer; solubility of similar compounds is pH-dependent.[4][5]
Inconsistent experimental results. Degradation of this compound leading to variable concentrations of the active compound.1. Always use freshly prepared solutions.2. Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]3. Implement the stabilization strategies outlined in this guide to ensure the integrity of the compound throughout the experiment.

Antioxidant Recommendations for Solution Stabilization

Antioxidant Typical Concentration Considerations
Ascorbic Acid (Vitamin C) 0.1 - 1 mMEffective in aqueous solutions. May need to adjust pH after addition.
Glutathione (GSH) 0.1 - 1 mMA biologically relevant antioxidant, suitable for cell-based assays.[7]
Sodium Metabisulfite 0.1% (w/v)A common antioxidant for pharmaceutical preparations. Ensure compatibility with your experimental system.

Note: The optimal antioxidant and its concentration should be determined empirically for your specific application.

Experimental Protocols

Protocol for Preparation of a Stabilized Aqueous Solution of this compound

  • Deoxygenate the Buffer: Sparge your chosen aqueous buffer (e.g., phosphate or citrate buffer, preferably with a slightly acidic pH) with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Prepare Stock Solution (if necessary): If direct dissolution in the aqueous buffer is difficult, prepare a concentrated stock solution (e.g., 100 mM) in an appropriate organic solvent like DMSO.

  • Weighing the Compound: Weigh the required amount of this compound in a tared, amber-colored vial.

  • Dissolution:

    • Direct Dissolution: Add the deoxygenated buffer to the vial containing the compound. Mix gently until fully dissolved.

    • Dilution from Stock: Add the required volume of the stock solution to the deoxygenated buffer.

  • Adding Antioxidant (Optional but Recommended): If using an antioxidant, add it to the solution at the desired final concentration.

  • Storage and Handling:

    • Use the solution immediately for best results.

    • If short-term storage is necessary, keep the solution on ice and protected from light.

    • For longer-term storage of stock solutions, aliquot into single-use vials, purge with inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

Oxidation_Prevention_Workflow Workflow for Preparing a Stable this compound Solution cluster_prep Preparation Steps start Start deoxygenate Deoxygenate Buffer (N2 or Ar sparging) start->deoxygenate weigh Weigh Compound (in amber vial) deoxygenate->weigh dissolve Dissolve in Deoxygenated Buffer weigh->dissolve add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) dissolve->add_antioxidant use_immediately Use Immediately add_antioxidant->use_immediately store Store Properly (aliquot, -80°C, inert gas) add_antioxidant->store

Caption: Experimental workflow for preparing a stable solution of this compound.

Troubleshooting_Oxidation Troubleshooting this compound Solution Discoloration cluster_factors Contributing Factors cluster_solutions Solutions issue Issue: Solution Discoloration cause Primary Cause: Oxidation issue->cause oxygen Exposure to Air cause->oxygen light Exposure to Light cause->light ph High pH cause->ph metal Metal Ion Contamination cause->metal antioxidants Add Antioxidants cause->antioxidants inert_atm Use Inert Atmosphere oxygen->inert_atm deoxygenate Use Deoxygenated Solvents oxygen->deoxygenate protect_light Protect from Light light->protect_light control_ph Control pH (Slightly Acidic) ph->control_ph

Caption: Logical diagram for troubleshooting the oxidation of this compound solutions.

References

troubleshooting low solubility of 4-Amino-3-hydroxybenzamide in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 4-Amino-3-hydroxybenzamide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a benzamide derivative with the following properties:

PropertyValueReference
Molecular Formula C₇H₈N₂O₂[1][2]
Molecular Weight 152.15 g/mol [1][2]
CAS Number 146224-62-6[1][2]
Appearance White to yellow solid[2]
Storage Temperature Room temperature, in a dark, inert atmosphere[2]

Q2: Why does this compound have low aqueous solubility?

The low aqueous solubility of this compound, like many aromatic amides, is due to its molecular structure.[3] The presence of aromatic rings contributes to its hydrophobicity, and strong intermolecular hydrogen bonds in its crystalline form require significant energy to overcome for dissolution.[4] While the amino and hydroxyl groups can participate in hydrogen bonding with water, the overall non-ionic character of the molecule at physiological pH limits its solubility in aqueous solutions.[3]

Q3: What is the recommended first step when encountering solubility issues?

The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.[4][5] This stock can then be serially diluted to the desired final concentration in your aqueous assay buffer.

Q4: My compound precipitates out of solution over time during my assay. What could be the cause?

Time-dependent precipitation can occur for several reasons:

  • Metabolism-induced pH shifts: Cellular metabolism can alter the pH of the culture medium. As this compound contains an amino group, its solubility is likely pH-dependent, and a change in pH could decrease its solubility.[4]

  • Compound instability: The compound may not be stable in the aqueous environment of the assay over long incubation periods.

  • Adsorption to labware: Hydrophobic compounds can adsorb to the surfaces of plastic labware, such as microplates.[4]

Troubleshooting Guide

Problem: The compound precipitates immediately upon dilution into my aqueous assay buffer.

This is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are several troubleshooting steps:

Troubleshooting StepDetailed Explanation
Increase Final DMSO Concentration While it's ideal to keep the final DMSO concentration low (typically <1%), it might be insufficient to maintain solubility. A slight, incremental increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may be necessary. Always include a vehicle control to assess the effect of the solvent on the assay.[4]
Optimize Dilution Method Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume first and then bringing it up to the final volume. Vortexing or sonicating the solution during dilution can also help.
Adjust Buffer pH The solubility of compounds with ionizable groups like amines is highly pH-dependent.[4] Experiment with slightly adjusting the pH of your assay buffer to see if it improves solubility. Ensure the new pH is compatible with your assay system.
Use Solubilizing Agents Incorporating pharmaceutically acceptable solubilizing agents, such as cyclodextrins (e.g., HP-β-CD), can help maintain the compound's solubility.[4] These agents form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard procedure for preparing a stock solution of this compound.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Add Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied. Visually inspect the solution against a light and dark background to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a method for preparing a solid inclusion complex of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to enhance aqueous solubility.[4]

  • Molar Ratio Calculation: Determine the desired molar ratio of the compound to HP-β-CD (a 1:1 ratio is a common starting point) and calculate the required mass of each component.[4]

  • Form a Paste: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of deionized water dropwise while triturating with the pestle to form a uniform, thick paste.[4]

  • Incorporate the Compound: Gradually add the powdered this compound to the paste.[4]

  • Knead: Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a very small amount of water.[4]

  • Dry the Complex: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved, or store it in a desiccator under vacuum.[4]

  • Pulverize and Store: Gently grind the dried complex into a fine powder using the mortar and pestle. Pass the powder through a sieve to ensure uniformity.[4] The resulting powder can then be dissolved in aqueous buffer for your assay.

Visualizations

G cluster_0 Troubleshooting Workflow for Low Solubility A Compound fails to dissolve in aqueous buffer B Prepare 10-100 mM stock in 100% DMSO A->B C Does it dissolve? B->C D Yes C->D E No C->E G Dilute DMSO stock into final aqueous buffer D->G F Try alternative organic solvents (e.g., DMF, Ethanol) E->F H Does it precipitate? G->H I Yes H->I J No H->J L Troubleshoot Dilution I->L K Proceed with assay J->K M Increase final DMSO % (e.g., 0.1% -> 0.5%) L->M N Adjust buffer pH L->N O Use solubilizing agents (e.g., Cyclodextrin, Tween-20) L->O P Consider compound instability or adsorption L->P

Caption: A workflow diagram for troubleshooting low compound solubility.

G cluster_0 Mechanism of Cyclodextrin Solubilization cluster_1 Hydrophobic\nCompound Hydrophobic Compound plus1 + Hydrophobic\nCompound->plus1 Water\nMolecules Water Molecules Inclusion Complex\n(Water Soluble) Inclusion Complex (Water Soluble) Water\nMolecules->Inclusion Complex\n(Water Soluble) Formation in Aqueous Solution Cyclodextrin Hydrophilic Exterior Hydrophobic Interior plus1->Cyclodextrin plus2 + plus2->Water\nMolecules Cyclodextrin->plus2

Caption: How cyclodextrins form inclusion complexes to enhance solubility.

G cluster_pathway Hypothetical Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates TF Transcription Factor Kinase2->TF activates Response Cellular Response (e.g., Proliferation) TF->Response Compound This compound (Hypothetical Inhibitor) Compound->Kinase2 inhibits

Caption: A hypothetical signaling pathway inhibited by a small molecule.

References

Technical Support Center: Overcoming Scale-Up Challenges in 4-Amino-3-hydroxybenzamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common problems encountered during the scale-up of 4-Amino-3-hydroxybenzamide production. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low Yield of 4-Amino-3-hydroxybenzoic Acid (Precursor)

Q: Our yield of 4-amino-3-hydroxybenzoic acid is significantly lower upon scale-up. What are the likely causes and how can we mitigate this?

A: Low yields during the scale-up of 4-amino-3-hydroxybenzoic acid synthesis, typically from the reduction of 4-nitro-3-hydroxybenzoic acid, can be attributed to several factors:

  • Inefficient Reduction: The reduction of the nitro group is a critical step. At a larger scale, issues with mass and heat transfer can lead to incomplete reactions.

    • Solution: Ensure adequate agitation to maintain catalyst suspension (if using catalytic hydrogenation) and uniform temperature distribution. For reductions using metals like tin in acidic media, the rate of addition of the metal should be carefully controlled to manage the exothermic reaction.[1]

  • Catalyst Inactivation (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material or solvents.

    • Solution: Use high-purity starting materials and solvents. Consider a pre-treatment of the starting material if impurities are suspected. The catalyst loading may also need to be optimized for larger batches.

  • Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions such as decarboxylation or the formation of polymeric impurities can occur.

    • Solution: Optimize the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.

  • Product Loss During Workup: The isolation of the product, often involving precipitation and filtration, can be less efficient at a larger scale.

    • Solution: Optimize the pH for precipitation and ensure sufficient cooling time to maximize crystallization. The filtration and washing steps should be carefully controlled to minimize product loss.

Issue 2: Impurities in this compound (Final Product)

Q: We are observing significant impurities in our final this compound product after the amidation step. What are the common impurities and how can we control them?

A: Impurities in the final product often originate from the amidation of 4-amino-3-hydroxybenzoic acid. Common impurities and their control strategies are:

  • Unreacted 4-amino-3-hydroxybenzoic acid: This indicates an incomplete amidation reaction.

    • Solution: Ensure the molar ratio of the aminating agent is appropriate. In some cases, a slight excess of the aminating agent may be required.[2] Optimize the reaction temperature and time to drive the reaction to completion. The choice of coupling agent or catalyst is also critical for efficient amidation.

  • Side-products from the amidation reaction: The presence of both an amino and a hydroxyl group on the starting material can lead to side reactions, such as the formation of esters or di-acylated products, depending on the reaction conditions.

    • Solution: Careful control of reaction temperature and the choice of a selective amidation agent are crucial. Protective group chemistry, while adding steps, might be necessary for very high purity requirements, though it is less ideal for large-scale production due to cost and complexity.

  • Residual Solvents and Reagents: Inadequate purification can leave residual solvents or coupling agents in the final product.

    • Solution: Optimize the recrystallization process by carefully selecting the solvent system.[2] A multi-step purification process, potentially including a wash with a dilute basic or acidic solution to remove corresponding impurities, may be necessary.[2] Column chromatography is an option for high-purity applications but can be challenging to scale.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and which is most suitable for scale-up?

A1: The most common synthetic approach involves a two-step process:

  • Synthesis of the precursor, 4-amino-3-hydroxybenzoic acid: This is typically achieved through the nitration of 3-hydroxybenzoic acid to form 4-nitro-3-hydroxybenzoic acid, followed by the reduction of the nitro group. For industrial-scale production, catalytic hydrogenation (e.g., using Pd/C) is often preferred over metal/acid reductions (e.g., Sn/HCl) due to better efficiency and waste profiles.[3]

  • Amidation of 4-amino-3-hydroxybenzoic acid: This step converts the carboxylic acid to the desired amide. Direct amidation by heating with an amine or using a catalyst like boric acid can be effective and is often suitable for large-scale production due to its simplicity.[4][5] The use of coupling agents is common in laboratory-scale synthesis but may be less cost-effective for industrial production.

Q2: How can we monitor the progress of the amidation reaction effectively during scale-up?

A2: For large-scale production, in-process controls are essential. High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the disappearance of the starting material (4-amino-3-hydroxybenzoic acid) and the appearance of the product (this compound). Thin-Layer Chromatography (TLC) can also be used as a quicker, more qualitative check.

Q3: What are the key challenges in the purification of this compound at an industrial scale?

A3: The primary challenge in purifying this compound at scale is the efficient removal of structurally similar impurities. Recrystallization is the most common industrial purification method.[2] Key challenges include:

  • Solvent Selection: Finding a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while leaving impurities either soluble or insoluble at all temperatures, is critical.

  • Crystallization Control: Controlling the cooling rate and agitation to achieve a consistent crystal size and morphology is important for filtration and drying efficiency. Rapid cooling can lead to the formation of oils or the trapping of impurities.[2]

  • Filtration and Drying: Efficiently separating the solid product from the mother liquor and drying the product to remove residual solvents without causing degradation are key operational challenges at a large scale.

Data Presentation

The following tables summarize key quantitative data for the synthesis of 4-amino-3-hydroxybenzoic acid, the precursor to this compound. Data for the amidation step at various scales is less commonly published, but typical targets are provided.

Table 1: Synthesis of 4-Amino-3-hydroxybenzoic Acid

ParameterLab Scale (Sn/HCl Reduction)[1]Industrial Scale (Catalytic Hydrogenation) (Typical)
Starting Material 4-nitro-3-hydroxybenzoic acid4-nitro-3-hydroxybenzoic acid
Key Reagents Tin, Hydrochloric AcidHydrogen gas, Pd/C catalyst
Typical Yield ~60%>90%
Typical Purity >95% after recrystallization>98%
Reaction Time Several hours2-6 hours
Key Considerations Management of exothermic reaction, disposal of tin waste.Hydrogen gas handling and safety, catalyst cost and recovery.

Table 2: Amidation of 4-Amino-3-hydroxybenzoic Acid (Typical Targets)

ParameterLab ScalePilot ScaleIndustrial Scale
Starting Material 4-amino-3-hydroxybenzoic acid4-amino-3-hydroxybenzoic acid4-amino-3-hydroxybenzoic acid
Amidation Method Coupling agents (e.g., DCC, HATU) or direct amidationCatalytic or direct thermal amidationCatalytic or direct thermal amidation
Target Yield 70-90%>85%>90%
Target Purity >98%>99%>99.5%
Key Considerations Cost of coupling agents, removal of by-products.Heat transfer, reaction time optimization, mixing efficiency.Process robustness, cycle time, cost of goods, waste minimization.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 4-Amino-3-hydroxybenzoic Acid via Tin/HCl Reduction [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 10g of 4-nitro-3-hydroxybenzoic acid and 200 mL of concentrated hydrochloric acid.

  • Reduction: Heat the mixture on a water bath. Slowly add 30g of tin metal in portions to control the exothermic reaction.

  • Reaction Completion: Continue heating until the reaction is complete (the yellow color of the nitro compound disappears). The tin salt of the product may precipitate.

  • Isolation of Tin Salt: Cool the reaction mixture and filter to collect the precipitated tin salt.

  • Removal of Tin: Dissolve the precipitate in approximately 200 mL of warm water and bubble hydrogen sulfide gas through the solution until the precipitation of tin sulfide is complete.

  • Product Isolation: Filter off the tin sulfide. Concentrate the filtrate until crystals of the hydrochloride salt of the product begin to form.

  • Precipitation of Free Base: Cool the solution and filter the hydrochloride salt. Dissolve the salt in a minimal amount of water and add a concentrated solution of sodium acetate to precipitate the free 4-amino-3-hydroxybenzoic acid.

  • Purification: Filter the product, wash with cold water, and recrystallize from hot water or dilute ethanol to yield the pure product.

Protocol 2: General Procedure for Direct Thermal Amidation (Adaptable for Scale-up)

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and a distillation setup to remove water, charge 4-amino-3-hydroxybenzoic acid and the desired amine (or ammonia source). A high-boiling point, inert solvent can be used if necessary.

  • Reaction: Heat the mixture to a temperature sufficient to drive the amidation reaction and remove the water formed (typically >150°C).

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture. The product may crystallize upon cooling. If a solvent was used, it may be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Amidation 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid 4-Nitro-3-hydroxybenzoic_Acid 4-Nitro-3-hydroxybenzoic Acid 3-Hydroxybenzoic_Acid->4-Nitro-3-hydroxybenzoic_Acid Nitration (HNO3/H2SO4) 4-Amino-3-hydroxybenzoic_Acid 4-Amino-3-hydroxybenzoic Acid 4-Nitro-3-hydroxybenzoic_Acid->4-Amino-3-hydroxybenzoic_Acid Reduction (e.g., H2, Pd/C) This compound This compound (Final Product) 4-Amino-3-hydroxybenzoic_Acid->this compound Amidation (e.g., + R-NH2, Heat)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Troubleshooting Action Low_Yield Low Yield of Final Product Incomplete_Amidation Incomplete Amidation Low_Yield->Incomplete_Amidation Check in-process controls Precursor_Issue Low Yield/Purity of Precursor Low_Yield->Precursor_Issue Analyze precursor purity Purification_Loss Product Loss During Purification Low_Yield->Purification_Loss Review workup procedure Optimize_Amidation Optimize Amidation: - Increase temperature/time - Adjust reagent stoichiometry - Change catalyst/coupling agent Incomplete_Amidation->Optimize_Amidation Troubleshoot_Precursor_Synth Troubleshoot Precursor Synthesis: - Check reduction efficiency - Verify starting material purity Precursor_Issue->Troubleshoot_Precursor_Synth Optimize_Purification Optimize Purification: - Select new recrystallization solvent - Control cooling rate - Optimize filtration/washing Purification_Loss->Optimize_Purification

Caption: Troubleshooting workflow for low yield.

ScaleUp_Considerations ScaleUp Scale-Up from Lab to Plant Heat_Transfer Heat Transfer Management ScaleUp->Heat_Transfer Exothermic reactions Mass_Transfer Mass Transfer & Mixing ScaleUp->Mass_Transfer Heterogeneous reactions Safety Process Safety ScaleUp->Safety Reagent handling, pressure Process_Control In-Process Controls (IPCs) ScaleUp->Process_Control Reaction monitoring Cycle_Time Cycle Time & Throughput ScaleUp->Cycle_Time Economic viability Purification Purification & Isolation ScaleUp->Purification Crystallization & filtration

Caption: Key considerations for process scale-up.

References

Technical Support Center: 4-Amino-3-hydroxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-hydroxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and practical laboratory synthesis involves a two-step process:

  • Reduction of a nitro precursor: Typically, 4-nitro-3-hydroxybenzoic acid is reduced to 4-amino-3-hydroxybenzoic acid. Common reduction methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-acid systems (e.g., Sn/HCl).[1]

  • Amidation of the carboxylic acid: The resulting 4-amino-3-hydroxybenzoic acid is then converted to the corresponding benzamide. This is usually achieved by activating the carboxylic acid group and then reacting it with an ammonia source.

Q2: What are the critical parameters to control during the amidation step?

A2: The amidation of 4-amino-3-hydroxybenzoic acid is a critical step where impurities can be introduced. Key parameters to control include:

  • Choice of Coupling Agent: The selection of an appropriate coupling agent is crucial to minimize side reactions. Common choices include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) to suppress side reactions and reduce racemization.

  • Reaction Temperature: The temperature should be carefully controlled to prevent side reactions and degradation of the starting material or product. Amidation reactions are often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

  • Stoichiometry: The molar ratios of the reactants, including the coupling agent and any additives, should be carefully controlled to ensure complete conversion of the starting material and to minimize the formation of byproducts.

  • Solvent: An appropriate solvent that can dissolve the reactants and does not interfere with the reaction is essential. Anhydrous solvents are often required to prevent hydrolysis of the activated carboxylic acid intermediate.

Q3: How can I monitor the progress of the reaction?

A3: The progress of both the reduction and amidation steps can be monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, the consumption of the starting material and the formation of the product can be visualized. The disappearance of the starting material spot is a good indicator of reaction completion.

Q4: What are the best methods for purifying the final product?

A4: Purification of this compound typically involves:

  • Workup: After the reaction is complete, a standard aqueous workup is often performed to remove water-soluble reagents and byproducts. This may involve washing the organic layer with dilute acid, base, and brine.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent or solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using silica gel or another stationary phase can be employed to separate the product from closely related impurities based on their different polarities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete amidation reaction. 2. Hydrolysis of the activated carboxylic acid intermediate. 3. Product loss during workup or purification.1. Extend the reaction time or slightly increase the reaction temperature. Ensure the coupling agent is fresh and active. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the extraction and recrystallization procedures. Ensure the pH of the aqueous layers during extraction is appropriate to minimize product solubility. Use a minimal amount of a suitable solvent for recrystallization.
Presence of Unreacted 4-Amino-3-hydroxybenzoic Acid 1. Insufficient coupling agent. 2. Deactivation of the coupling agent. 3. Short reaction time.1. Use a slight excess (1.1-1.2 equivalents) of the coupling agent. 2. Ensure the coupling agent is of high quality and has been stored properly. 3. Monitor the reaction by TLC until the starting material is consumed.
Formation of a White Precipitate (e.g., DCU) that is Difficult to Remove Use of DCC as a coupling agent results in the formation of insoluble dicyclohexylurea (DCU).Filter the reaction mixture before the aqueous workup to remove the bulk of the DCU. Some residual DCU may be removed during recrystallization, as it has low solubility in many common organic solvents.
Product is an Oil or Fails to Crystallize Presence of impurities inhibiting crystallization.Purify the crude product by column chromatography to remove impurities before attempting recrystallization. Try different solvent systems for recrystallization. Seeding with a small crystal of pure product can also induce crystallization.
Discoloration of the Final Product Oxidation of the amino or hydroxyl groups. Air oxidation is common for aminophenols.Perform the reaction and purification steps under an inert atmosphere. Use degassed solvents. The use of antioxidants during the synthesis might be considered in some cases.

Quantitative Data Summary

Reaction Step Reactants Conditions Typical Yield Reference
Reduction 4-nitro-3-hydroxybenzoic acid, Sn, HClHeating on a water bath~60%[1]
Reduction 4-nitro-3-hydroxybenzoic acid, Pd/C, H₂Room temperature, atmospheric pressureHigh (often >90%)Based on general catalytic hydrogenations
Amidation Carboxylic acid, Amine, Coupling Agent (e.g., EDC/HOBt)0 °C to room temperature70-95%Based on standard peptide coupling procedures

Experimental Protocols

Synthesis of 4-Amino-3-hydroxybenzoic acid from 4-nitro-3-hydroxybenzoic acid (Sn/HCl Reduction)
  • Materials:

    • 4-nitro-3-hydroxybenzoic acid (10 g)

    • Concentrated hydrochloric acid (200 mL)

    • Tin (Sn) granules (30 g)

    • Sodium acetate (concentrated solution)

  • Procedure:

    • In a round-bottom flask, suspend 10 g of 4-nitro-3-hydroxybenzoic acid in 200 mL of concentrated hydrochloric acid.

    • Heat the mixture on a water bath.

    • Slowly add 30 g of tin granules to the heated mixture.

    • After the reaction is complete, a double tin salt will precipitate. Filter the precipitate.

    • Dissolve the precipitate in 200 mL of warm water and bubble hydrogen sulfide gas through the solution until all the tin has precipitated as tin sulfide.

    • Filter off the tin sulfide.

    • Concentrate the filtrate until crystals of the hydrochloride salt of the product begin to separate.

    • Cool the solution and filter the hydrochloride salt.

    • Dissolve the hydrochloride salt in a minimal amount of water and add a concentrated solution of sodium acetate to precipitate the free base, 4-amino-3-hydroxybenzoic acid.

    • Filter the product, wash with cold water, and recrystallize from hot water or dilute alcohol.[1]

General Protocol for the Amidation of 4-Amino-3-hydroxybenzoic acid
  • Materials:

    • 4-Amino-3-hydroxybenzoic acid

    • Ammonia source (e.g., ammonium chloride and a base like triethylamine, or aqueous ammonia)

    • Coupling agent (e.g., EDC)

    • Additive (e.g., HOBt)

    • Anhydrous solvent (e.g., DMF or DCM)

    • Base (e.g., triethylamine or diisopropylethylamine)

  • Procedure:

    • Dissolve 4-Amino-3-hydroxybenzoic acid in an anhydrous solvent like DMF in a round-bottom flask under an inert atmosphere.

    • Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the cooled solution and stir for about 30 minutes.

    • In a separate flask, prepare the ammonia source. If using ammonium chloride, dissolve it in the reaction solvent and add a base like triethylamine (2.2 equivalents) to generate ammonia in situ.

    • Slowly add the ammonia solution to the activated carboxylic acid mixture at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_reduction Step 1: Reduction cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification start_material 4-nitro-3-hydroxybenzoic acid reduction Reduction (e.g., Sn/HCl or H2/Pd-C) start_material->reduction intermediate 4-Amino-3-hydroxybenzoic acid reduction->intermediate activation Carboxylic Acid Activation (e.g., EDC/HOBt) intermediate->activation coupling Amide Coupling activation->coupling ammonia Ammonia Source ammonia->coupling crude_product Crude this compound coupling->crude_product workup Aqueous Workup crude_product->workup purify Recrystallization / Column Chromatography workup->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reagents Check Reagent Quality (e.g., coupling agent, solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_reactions Evidence of Side Reactions? incomplete_reaction->side_reactions No optimize_reaction Optimize Reaction: - Extend time - Adjust temperature - Use fresh reagents incomplete_reaction->optimize_reaction Yes purification_issue Purification Inefficient? side_reactions->purification_issue No use_anhydrous Ensure Anhydrous Conditions side_reactions->use_anhydrous Yes (e.g., hydrolysis) optimize_purification Optimize Purification: - Different recrystallization solvent - Column chromatography purification_issue->optimize_purification Yes solution Improved Yield and Purity purification_issue->solution No optimize_reaction->solution optimize_purification->solution use_anhydrous->optimize_reaction

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Enhancing the Stability of 4-Amino-3-hydroxybenzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the integrity of stock solutions is paramount for reproducible and reliable experimental results. This guide provides technical support for enhancing the stability of 4-Amino-3-hydroxybenzamide stock solutions, addressing common issues through troubleshooting and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound stock solutions?

A1: The primary cause of instability is oxidation. This compound, being an aminophenol derivative, is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, elevated temperatures, and the presence of metal ions. This degradation often manifests as a visible color change in the solution, typically turning yellow or brown.[1]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound has moderate solubility in water and is also soluble in organic solvents like ethanol, and dimethyl sulfoxide (DMSO).[2] The choice of solvent will depend on the specific requirements of your experiment. For aqueous solutions, it is crucial to use deoxygenated water to minimize oxidation.

Q3: How should I store this compound stock solutions to maximize stability?

A3: To maximize stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as -20°C or -80°C, for long-term storage.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For optimal stability, the headspace of the vial should be flushed with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.

Q4: Can I use antioxidants to improve the stability of my stock solution?

A4: Yes, the use of antioxidants is a highly recommended strategy to prevent oxidative degradation. Common antioxidants used for stabilizing aminophenol solutions include ascorbic acid and sodium bisulfite.[3][4][5] It is advisable to perform a small-scale pilot experiment to determine the optimal concentration of the chosen antioxidant for your specific application.

Q5: What is the typical shelf-life of a this compound stock solution?

A5: The shelf-life can vary significantly depending on the solvent, concentration, storage conditions, and the presence of stabilizers. It is best practice to prepare fresh solutions when possible. For critical applications, it is recommended to perform a stability study under your specific storage conditions to establish a reliable expiration date.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution turns yellow/brown Oxidation of the this compound molecule.[1]- Prepare fresh solution using deoxygenated solvent. - Add an antioxidant (e.g., ascorbic acid, sodium bisulfite) to the solvent before dissolving the compound.[3][4] - Store the solution under an inert atmosphere (nitrogen or argon). - Protect the solution from light by using amber vials.
Precipitation occurs upon storage - The concentration of the stock solution may be too high for the storage temperature. - A shift in the pH of the solution. - Degradation products may be less soluble.- Warm the solution gently to see if the precipitate redissolves. If so, consider preparing a more dilute stock solution or storing at a slightly higher temperature (e.g., 4°C instead of -20°C, if stability allows). - Check the pH of the solution and adjust if necessary. The solubility of aminophenols can be pH-dependent.[2] - If precipitation persists, it is likely due to degradation. The solution should be discarded and a fresh one prepared.
Loss of biological activity or inconsistent experimental results Chemical degradation of the this compound.- Prepare fresh stock solutions more frequently. - Implement the stabilization strategies outlined above (use of antioxidants, inert atmosphere, protection from light). - Perform a stability study to determine the viable lifetime of your stock solution under your specific storage conditions (see Experimental Protocol below).
Discoloration of the solid compound The solid compound has been exposed to air and light over time, leading to oxidation.- If the discoloration is minor, the impact on purity may be minimal for some applications, but it is a sign of degradation. - For sensitive experiments, it is recommended to use a fresh, non-discolored batch of the compound. - Store the solid compound in a tightly sealed container, in a cool, dark, and dry place. Consider storing under an inert atmosphere for long-term storage.

Experimental Protocols

Protocol for Preparing a Stabilized this compound Stock Solution

This protocol provides a general method for preparing a more stable stock solution.

Materials:

  • This compound solid

  • High-purity solvent (e.g., DMSO, deoxygenated water)

  • Antioxidant (e.g., Ascorbic acid)

  • Inert gas (Nitrogen or Argon)

  • Amber vials with airtight caps

Procedure:

  • Deoxygenate the Solvent: If using an aqueous solvent, sparge it with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[3]

  • Prepare Antioxidant Solution (Optional but Recommended): Prepare a stock solution of the chosen antioxidant in the deoxygenated solvent. For example, a 0.1% (w/v) ascorbic acid solution.

  • Weigh the Compound: In an amber vial, accurately weigh the required amount of this compound.

  • Dissolve the Compound: Add the deoxygenated solvent (with or without the antioxidant) to the vial to achieve the desired concentration. Vortex or sonicate briefly to ensure complete dissolution.

  • Inert Atmosphere: Flush the headspace of the vial with the inert gas for about 30 seconds.

  • Seal and Store: Immediately and tightly cap the vial. Store at the recommended temperature (-20°C or -80°C) and protected from light.

Protocol for a Stability Study of this compound Stock Solutions

This protocol outlines an experiment to determine the stability of your stock solution under various conditions.

Objective: To evaluate the stability of this compound in different solvents and with the addition of antioxidants over time.

Methodology:

  • Preparation of Stock Solutions: Prepare several stock solutions of this compound (e.g., 10 mM) under different conditions to be tested. For example:

    • Condition A: In DMSO.

    • Condition B: In deoxygenated water.

    • Condition C: In deoxygenated water with 0.1% ascorbic acid.

  • Storage: Aliquot each stock solution into multiple amber vials, flush with inert gas, and store at the desired temperatures (e.g., 4°C, -20°C, and -80°C).

  • Time Points: Designate several time points for analysis (e.g., Day 0, Day 1, Day 3, Week 1, Week 2, Week 4, etc.).

  • Analysis: At each time point, retrieve one aliquot from each condition and temperature. Analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • HPLC Method (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 254 nm).

    • Quantification: Calculate the percentage of the initial concentration of this compound remaining at each time point. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

Data Presentation:

The results of the stability study can be summarized in the following tables:

Table 1: Visual Assessment of Stock Solution Stability

Storage ConditionTime PointObservation (Color, Precipitation)
DMSO at -20°C Day 0Clear, colorless
Week 1Clear, colorless
Week 4Clear, colorless
Water at 4°C Day 0Clear, colorless
Week 1Faint yellow
Week 4Yellow, slight precipitate
Water + 0.1% Ascorbic Acid at 4°C Day 0Clear, colorless
Week 1Clear, colorless
Week 4Faint yellow

Table 2: Quantitative Stability of this compound by HPLC (% of Initial Concentration)

Storage ConditionDay 0Day 7Day 30
DMSO at -20°C 100%99.5%98.8%
Water at 4°C 100%92.1%75.3%
Water + 0.1% Ascorbic Acid at 4°C 100%98.7%95.2%

Visualizations

cluster_factors Accelerating Factors This compound This compound Oxidation Oxidation This compound->Oxidation Quinone-imine Intermediate Quinone-imine Intermediate Oxidation->Quinone-imine Intermediate Polymerization Polymerization Quinone-imine Intermediate->Polymerization Colored Degradation Products Colored Degradation Products Polymerization->Colored Degradation Products Oxygen Oxygen Oxygen->Oxidation Light Light Light->Oxidation Heat Heat Heat->Oxidation Metal Ions Metal Ions Metal Ions->Oxidation

Caption: Potential oxidative degradation pathway of this compound.

cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation A Prepare Solutions (e.g., different solvents, +/- antioxidants) B Aliquot into Amber Vials A->B C Flush with Inert Gas B->C D Store at Different Temperatures (e.g., 4°C, -20°C, -80°C) C->D E Analyze at Time Points (Day 0, 1, 7, 30...) D->E F HPLC Analysis (Quantify parent compound and detect degradation products) E->F G Visual Inspection (Color, Precipitation) E->G H Determine Rate of Degradation F->H G->H I Identify Optimal Storage Conditions H->I

Caption: Experimental workflow for a stability study of this compound.

cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Problem Encountered (e.g., Discoloration, Precipitation) Oxidation Oxidation Problem->Oxidation Concentration Concentration too High Problem->Concentration pH_Shift pH Shift Problem->pH_Shift Add_Antioxidant Add Antioxidant Oxidation->Add_Antioxidant Use_Inert_Atmosphere Use Inert Atmosphere Oxidation->Use_Inert_Atmosphere Protect_From_Light Protect from Light Oxidation->Protect_From_Light Prepare_Fresh Prepare Fresh Solution Oxidation->Prepare_Fresh Adjust_Concentration Adjust Concentration Concentration->Adjust_Concentration Concentration->Prepare_Fresh Check_pH Check/Adjust pH pH_Shift->Check_pH pH_Shift->Prepare_Fresh

Caption: Logical relationships in the troubleshooting guide.

References

Technical Support Center: 4-Amino-3-hydroxybenzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for the workup and purification of 4-Amino-3-hydroxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges during the workup of this compound?

A1: The main challenges stem from the compound's amphoteric nature, possessing both a basic amino group and an acidic hydroxyl group. This can lead to solubility issues in aqueous layers if the pH is not carefully controlled. The compound is also susceptible to oxidation, which can result in colored impurities.

Q2: What are the most common impurities to expect?

A2: Common impurities include unreacted starting materials, such as 4-amino-3-hydroxybenzoic acid or its ester precursor, and byproducts from side reactions. If the synthesis involves the reduction of a nitro group, incomplete reduction can also lead to impurities.

Q3: How do I select an appropriate solvent system for extraction and purification?

A3: For extraction, a moderately polar organic solvent like ethyl acetate is typically effective. For purification, recrystallization is often successful.[1] The choice of solvent is critical; common systems include ethanol, acetone, or mixtures with water.[1] A two-solvent system (e.g., dissolving the crude product in hot ethanol and adding water until cloudy) can be particularly effective for improving purity.[1]

Q4: My product has oiled out and will not crystallize. What should I do?

A4: This can happen if the solution is too concentrated or cooled too quickly.[1] Try reheating the solution to re-dissolve the product, add a small amount of additional solvent, and allow it to cool slowly. Seeding the solution with a pure crystal of this compound can also help induce crystallization.[1]

Q5: My final product is discolored (e.g., pink, brown, or grey). What is the cause and how can I fix it?

A5: Discoloration is often due to the oxidation of the aminophenol structure. It is crucial to minimize the exposure of the reaction mixture and the isolated product to air and light. Performing the workup and purification under an inert atmosphere (like nitrogen or argon) can help. The discoloration can sometimes be removed by treating a solution of the product with a small amount of activated carbon before a final filtration and recrystallization.

Troubleshooting Guide

The following table addresses specific issues that may arise during the experimental workup of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Product is soluble in the aqueous layer due to incorrect pH. 2. Incomplete reaction. 3. Product loss during transfers or filtration. 4. Suboptimal extraction solvent or insufficient number of extractions.[1]1. Carefully adjust the pH of the aqueous layer to near neutral (pH 6-7) before extraction to minimize the solubility of the amphoteric product. 2. Monitor the reaction with a technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion before beginning the workup. 3. Ensure all vessels are thoroughly rinsed with the extraction solvent to recover all material. 4. Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate.
Impure Product (Multiple Spots on TLC) 1. Presence of unreacted starting materials.[1] 2. Formation of side products. 3. Oxidation of the product.1. If starting material is less polar, it can often be removed via recrystallization.[1] 2. Perform purification via recrystallization or column chromatography. 3. Minimize exposure to air, consider using an inert atmosphere. A wash with a dilute solution of a reducing agent like sodium bisulfite during workup may help.
Difficulty with Phase Separation 1. Emulsion formation during extraction.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Allow the mixture to stand for a longer period. 3. If the emulsion persists, a gentle centrifugation of the mixture can break it.
Oily Product After Solvent Removal 1. Presence of residual solvent. 2. Impurities preventing crystallization. 3. The product may be a hydrate or solvate.1. Dry the product under high vacuum for an extended period. 2. Attempt purification using a different recrystallization solvent system or column chromatography.[1] 3. Analyze the product (e.g., by NMR) to check for the presence of solvent molecules.

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure

This protocol assumes the reaction was carried out in an organic solvent.

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching solution (e.g., water or a saturated ammonium chloride solution).

  • pH Adjustment: Transfer the mixture to a separatory funnel. Add deionized water and adjust the pH of the aqueous layer to ~7 using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH). Monitor the pH carefully.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine. This helps to remove any remaining water-soluble impurities and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and test various solvents (e.g., ethanol, water, acetone, or mixtures) to find a system where the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, cool the flask further in an ice bath to maximize the yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum to a constant weight.

Quantitative Data Summary

The following table presents representative data for a hypothetical synthesis and purification of this compound. Actual results will vary based on reaction conditions and scale.

ParameterValueNotes
Starting Material 4-Amino-3-hydroxybenzoic acid-
Reaction Scale 5.0 g-
Crude Yield 4.6 g (85%)Isolated after aqueous workup and solvent evaporation.
Crude Purity (by HPLC) 88%Main impurity identified as starting material.
Recrystallization System Ethanol/Water (approx. 3:1)Product dissolved in hot ethanol, water added dropwise.
Final Yield 3.8 g (70%)After recrystallization and drying.
Final Purity (by HPLC) >98%-
Melting Point 187-189 °CLiterature melting point can be used as a reference.

Visualized Workflows and Logic

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quench 1. Quench Reaction Reaction_Mixture->Quench Adjust_pH 2. Adjust pH to ~7 Quench->Adjust_pH Extract 3. Extract with Organic Solvent Adjust_pH->Extract Wash 4. Wash Organic Layer Extract->Wash Dry 5. Dry & Concentrate Wash->Dry Recrystallize Recrystallize or Chromatograph Dry->Recrystallize Pure_Product Pure this compound Recrystallize->Pure_Product

Caption: General experimental workflow for the workup and purification of this compound.

Troubleshooting_Logic Start Problem Encountered Impurity Product Impure? Start->Impurity Low_Yield Low Yield? Start->Low_Yield TLC Analyze by TLC Impurity->TLC Yes Oxidation Product Discolored? Impurity->Oxidation Yes Check_pH Check Aqueous pH Low_Yield->Check_pH Yes Check_Reaction Check Reaction Completion Low_Yield->Check_Reaction Yes Recrystallize Perform Recrystallization TLC->Recrystallize Column Consider Column Chromatography Recrystallize->Column Still Impure Inert Use Inert Atmosphere / Activated Carbon Oxidation->Inert Yes Re_Extract Re-extract at Neutral pH Check_pH->Re_Extract Optimize Optimize Reaction Time/Temp Check_Reaction->Optimize

Caption: Decision tree for troubleshooting common issues in this compound workup.

References

dealing with regioisomer formation in 4-Amino-3-hydroxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common challenges related to regioisomer formation during the synthesis of 4-Amino-3-hydroxybenzamide, a key intermediate in pharmaceutical development.[1] It provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioisomer formation during the synthesis of this compound?

The principal cause of obtaining the undesired regioisomer, 3-Amino-4-hydroxybenzamide, is the use of an incorrect or impure starting material. The synthesis of this compound relies on the reduction of a nitro-substituted precursor. To obtain the desired product, the synthesis must begin with 3-hydroxy-4-nitrobenzamide or the corresponding acid, 3-hydroxy-4-nitrobenzoic acid .[2] If the isomeric precursor, 4-hydroxy-3-nitrobenzoic acid, is used, the reduction will yield the incorrect regioisomer, 3-Amino-4-hydroxybenzoic acid.[3]

Q2: How can I verify the identity and purity of my nitro-aromatic starting material?

It is critical to confirm the structure of the starting material before beginning the synthesis. The most effective methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can unambiguously distinguish between 3-hydroxy-4-nitrobenzoic acid and 4-hydroxy-3-nitrobenzoic acid by analyzing the distinct chemical shifts and coupling patterns of the aromatic protons.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method can separate the two isomers, allowing for purity assessment of the starting material.

  • Melting Point Analysis: The two isomers have different melting points, which can serve as a preliminary check for identity and purity.

Q3: My final product is a mixture of this compound and 3-Amino-4-hydroxybenzamide. How can I separate them?

Separating these regioisomers can be challenging due to their similar physical properties. However, several methods can be employed:

  • Column Chromatography: Silica gel chromatography can be effective. The 4-amino-3-hydroxy isomer, with its potential for intramolecular hydrogen bonding, is generally less polar than the 3-amino-4-hydroxy isomer and should elute first with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).[3][4]

  • Preparative HPLC: Reversed-phase preparative HPLC offers higher resolution for separating the isomers.

  • Selective Derivatization: A patented method suggests that isomers with adjacent amino and hydroxy groups can be separated from other isomers by selective derivatization. Reacting the mixture with a tertiary amine-sulfur trioxide compound can selectively convert the isomer where the groups are remote into a derivative with different solubility properties, allowing for separation.[5]

  • Recrystallization: Fractional recrystallization from a suitable solvent like hot water or dilute alcohol may be attempted, though it may be less efficient for mixtures with similar isomer ratios.[6]

Q4: What are the best analytical techniques for distinguishing and quantifying the final regioisomers?

For accurate analysis and quantification of the product mixture, the following techniques are recommended:

  • HPLC: This is the most popular and reliable method for separating and quantifying the isomers.[7] A reversed-phase C18 or C8 column with a UV detector is standard.[4][8]

  • ¹H NMR Spectroscopy: While full quantification can be complex without an internal standard, NMR is excellent for structural confirmation. The aromatic region of the spectrum will show unique patterns for each isomer, allowing for an estimation of the isomer ratio by integrating the respective signals.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification of mass spectrometry, providing definitive confirmation of the presence and identity of both isomers in a mixture.[9][10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Final product is exclusively the wrong regioisomer (3-Amino-4-hydroxybenzamide). The incorrect starting material (e.g., 4-hydroxy-3-nitrobenzoic acid) was used.1. Halt the current synthesis. 2. Obtain the correct starting material: 3-hydroxy-4-nitrobenzoic acid or its amide. 3. Verify the new starting material's identity using NMR or HPLC before proceeding.
Product is a mixture of regioisomers. The starting nitro-aromatic compound was impure and contained both regioisomers.1. Option A (Proactive): Purify the starting material before the reduction step using recrystallization or column chromatography. 2. Option B (Reactive): Separate the final product isomers using column chromatography or preparative HPLC as detailed in the protocols below.
Low yield of the desired product after purification. 1. Incomplete reduction reaction. 2. Loss of product during workup or purification. 3. Significant portion of the starting material was the incorrect isomer.1. Monitor the reaction to completion using TLC or HPLC. 2. Optimize purification steps to minimize product loss. 3. Analyze the purity of the starting material to ensure the reaction is not being run on a mixture.
Difficulty distinguishing isomers by TLC. The isomers have very similar Rf values in the chosen solvent system.1. Test a variety of solvent systems with different polarities. 2. Use HPLC for a more definitive analysis of reaction progress and purity.[7]

Data and Analytics

Table 1: Comparison of Analytical Techniques for Isomer Differentiation
TechniquePrincipleKey AdvantagesKey Limitations
HPLC-UV Differential partitioning between stationary and mobile phases.Excellent for separation and quantification; high reproducibility.[8][11]Requires method development; preparative scale can be costly.
¹H NMR Measures the magnetic properties of atomic nuclei.Provides definitive structural information; can estimate ratios.[3]Less sensitive than HPLC; accurate quantification requires standards.
LC-MS Combines HPLC separation with mass-based detection.High specificity and sensitivity; confirms molecular weight.[12]More complex instrumentation; quantitative accuracy depends on ionization efficiency.
Table 2: Representative ¹H NMR Aromatic Proton Signals

Note: Chemical shifts (δ) are approximate and depend on the solvent (e.g., DMSO-d₆). The key differentiator is the unique splitting pattern for each isomer.

CompoundAromatic Proton Signals (Predicted)
This compound ~7.5 ppm (d), ~7.2 ppm (dd), ~6.8 ppm (d)
3-Amino-4-hydroxybenzamide ~7.4 ppm (s), ~7.3 ppm (d), ~6.9 ppm (d)

Visualized Workflows and Pathways

troubleshooting_workflow start Regioisomer Formation Suspected? analyze_sm Analyze Starting Material (SM) (HPLC, NMR) start->analyze_sm Yes sm_pure SM is Pure (>99%) analyze_sm->sm_pure Result sm_impure SM is Impure analyze_sm->sm_impure Result verify_sm Verify SM Identity sm_pure->verify_sm Is it the correct isomer? purify_sm Purify Starting Material (Recrystallization, Chromatography) sm_impure->purify_sm separate_products Separate Final Products (Column Chromatography, Prep-HPLC) sm_impure->separate_products Or end_ok Problem Solved purify_sm->end_ok separate_products->end_ok reevaluate_synthesis Re-evaluate Reaction Conditions (Unlikely Source of Isomerization) proceed Proceed with Synthesis proceed->reevaluate_synthesis end_bad Incorrect Isomer Confirmed verify_sm->proceed Yes verify_sm->end_bad No, wrong SM

Caption: Troubleshooting workflow for regioisomer issues.

synthesis_pathway cluster_desired Desired Pathway cluster_isomer Regioisomeric Pathway start_A 3-Hydroxy-4-nitrobenzamide product_A This compound (Desired Product) start_A->product_A Reduction (e.g., SnCl2/HCl or H2, Pd/C) start_B 4-Hydroxy-3-nitrobenzamide (Incorrect Starting Material) product_B 3-Amino-4-hydroxybenzamide (Regioisomer) start_B->product_B Reduction (e.g., SnCl2/HCl or H2, Pd/C)

Caption: Synthetic origin of regioisomer formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction

This protocol describes the reduction of 3-hydroxy-4-nitrobenzamide.

Materials:

  • 3-hydroxy-4-nitrobenzamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethanol (EtOH)

  • Distilled water

Procedure:

  • In a round-bottom flask, suspend 3-hydroxy-4-nitrobenzamide in ethanol.

  • Add a solution of tin(II) chloride dihydrate dissolved in concentrated HCl to the suspension. The molar excess of SnCl₂ should be approximately 3-5 equivalents.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.[13]

  • After completion, cool the mixture to room temperature and carefully neutralize it with a cold aqueous NaOH solution to pH 7-8 to precipitate the tin salts.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from hot water/ethanol or by column chromatography.

Protocol 2: Analytical HPLC Method for Isomer Ratio Determination

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

Mobile Phase:

  • Solvent A: 20 mM potassium phosphate buffer, pH 7.0

  • Solvent B: Methanol or Acetonitrile

  • Isocratic elution (e.g., 60:40 v/v A:B) or a shallow gradient may be required.[4]

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the sample in the mobile phase or a suitable diluent (e.g., methanol).

  • Prepare standards of the pure isomers, if available, for peak identification and calibration.

  • Inject the sample and record the chromatogram.

  • The two isomers should elute as distinct peaks. The 4-amino-3-hydroxy isomer is expected to be less retained than the 3-amino-4-hydroxy isomer in reversed-phase chromatography.

  • Calculate the relative percentage of each isomer by integrating the area under each peak.

Protocol 3: Preparative Column Chromatography for Isomer Separation

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvent system: Dichloromethane (DCM) and Methanol (MeOH)

  • Crude product mixture

Procedure:

  • Prepare a silica gel slurry in the initial mobile phase (e.g., 100% DCM) and pack the column.

  • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Dry the adsorbed sample and carefully load it onto the top of the packed column.

  • Begin elution with a low polarity solvent (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., starting with 1% MeOH in DCM and increasing to 5-10%).

  • Collect fractions and monitor them by TLC or HPLC to identify those containing the pure isomers.

  • The less polar isomer (expected to be this compound) should elute first.

  • Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

References

Validation & Comparative

A Head-to-Head Comparison: 4-Amino-3-hydroxybenzamide vs. 4-Amino-3-hydroxybenzoic acid in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of starting materials is a critical decision that influences the efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two closely related building blocks, 4-Amino-3-hydroxybenzamide and 4-Amino-3-hydroxybenzoic acid, in the context of chemical synthesis.

Both this compound and 4-Amino-3-hydroxybenzoic acid are valuable intermediates in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors for oncology. While their structural similarities might suggest interchangeable use, their differing functional groups—an amide versus a carboxylic acid—lead to distinct reactivity profiles, requiring different synthetic strategies and yielding potentially different outcomes in terms of reaction efficiency and product characteristics.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these two compounds is essential for their effective use in synthesis. The presence of a carboxylic acid group in 4-Amino-3-hydroxybenzoic acid generally imparts greater polarity and different solubility characteristics compared to the amide group in this compound.

PropertyThis compound4-Amino-3-hydroxybenzoic acid
CAS Number 146224-62-62374-03-0[1]
Molecular Formula C₇H₈N₂O₂C₇H₇NO₃[1]
Molecular Weight 152.15 g/mol 153.14 g/mol [1]
Appearance SolidWhite to Brown powder to crystal
Melting Point Not widely reported~210 °C (decomposes)
Solubility Generally soluble in polar organic solventsSoluble in hot water, alcohol, and polar organic solvents

Performance in Synthesis: A Comparative Overview

The primary difference in the synthetic utility of these two molecules lies in the reactivity of the amide versus the carboxylic acid group.

4-Amino-3-hydroxybenzoic acid is typically employed in reactions where the carboxylic acid is activated to form an amide bond with a suitable amine. This is a cornerstone of many drug synthesis pathways, including the formation of sphingosine kinase inhibitors.[2] The carboxylic acid can be converted to a more reactive species, such as an acyl chloride or an activated ester, to facilitate this coupling.

This compound , on the other hand, already possesses the amide functionality. This makes it a more direct precursor for certain target molecules, potentially shortening the synthetic route and avoiding the need for coupling reagents. It is particularly useful in the synthesis of heterocyclic compounds and as a building block in medicinal chemistry for developing kinase and anti-inflammatory agents.

Direct comparative studies on the yield and efficiency of using these two starting materials for the same target molecule are scarce in publicly available literature. However, a general comparison can be drawn from the typical reactions they undergo. Amide bond formation from a carboxylic acid often requires coupling agents like DCC or EDC, which can introduce byproducts and complicate purification.[3] Syntheses starting from the pre-formed amide can circumvent these steps, potentially leading to cleaner reactions and higher overall yields.

Experimental Protocols

To illustrate the synthetic utility of both compounds, detailed experimental protocols for their synthesis and a representative subsequent reaction are provided below.

Synthesis of 4-Amino-3-hydroxybenzoic acid

This protocol describes the reduction of 4-nitro-3-hydroxybenzoic acid to 4-amino-3-hydroxybenzoic acid.[4]

Materials:

  • 4-nitro-3-hydroxybenzoic acid (10 g)

  • Concentrated Hydrochloric Acid (200 mL)

  • Tin (Sn) metal (30 g)

  • Hydrogen Sulfide (H₂S) gas

  • Sodium Acetate (concentrated solution)

  • Hot water or dilute alcohol for recrystallization

Procedure:

  • A mixture of 10 g of 4-nitro-3-hydroxybenzoic acid and 200 mL of concentrated hydrochloric acid is heated on a water bath.

  • 30 g of tin is slowly added to the heated mixture.

  • After the reaction is complete, the formed double tin salt is filtered.

  • The precipitate is dissolved in 200 mL of warm water, and hydrogen sulfide gas is passed through the solution until all the tin has precipitated as tin sulfide.

  • The tin sulfide is removed by filtration. The filtrate is concentrated until crystals of the hydrochloride salt of the product begin to separate.

  • Upon cooling, the hydrochloride salt is filtered, dissolved in a small amount of water, and the free base (4-amino-3-hydroxybenzoic acid) is precipitated by the addition of a concentrated solution of sodium acetate.

  • The final product is filtered, washed with water, and recrystallized from hot water or dilute alcohol.

  • Yield: Approximately 60% theoretical yield (5 g).[4]

Synthesis of this compound (Hypothetical Route)

A common method for the synthesis of a primary amide from a carboxylic acid is via the corresponding acyl chloride followed by amination.

Step 1: Synthesis of 4-Amino-3-hydroxybenzoyl chloride hydrochloride

  • 4-Amino-3-hydroxybenzoic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent. The amino and hydroxyl groups would likely need to be protected prior to this step to avoid unwanted side reactions.

Step 2: Amination

  • The resulting acyl chloride is then reacted with ammonia (e.g., in an aqueous or alcoholic solution) to form the desired this compound. The protecting groups would then be removed.

Application in Drug Synthesis: Kinase Inhibitors

Both molecules serve as key intermediates in the synthesis of kinase inhibitors, a class of targeted cancer therapies.

4-Amino-3-hydroxybenzoic acid is a precursor for sphingosine kinase inhibitors. The sphingosine kinase 1 (SphK1) signaling pathway is crucial in cell proliferation and survival, and its inhibition is a promising strategy in cancer treatment.

SphK1_Pathway Sphingosine Sphingosine SphK1 SphK1 Sphingosine->SphK1 Apoptosis Apoptosis Sphingosine->Apoptosis Promotes S1P S1P Proliferation Proliferation S1P->Proliferation Promotes SphK1->S1P Phosphorylation Inhibitor SphK1 Inhibitor (derived from 4-Amino-3-hydroxybenzoic acid) Inhibitor->SphK1 Inhibits

Caption: Sphingosine Kinase 1 (SphK1) Signaling Pathway.

This compound is utilized in the synthesis of various kinase inhibitors, including those targeting Bcr-Abl, the fusion protein associated with chronic myeloid leukemia (CML).

Synthesis_Workflow cluster_benzamide From this compound cluster_benzoic_acid From 4-Amino-3-hydroxybenzoic acid A This compound B Intermediate 1 A->B Coupling C Kinase Inhibitor B->C Cyclization/ Modification D 4-Amino-3-hydroxybenzoic acid E Activated Acid D->E Activation F Amide Intermediate E->F Amidation G Intermediate 1 F->G H Kinase Inhibitor G->H Cyclization/ Modification

References

A Comparative Analysis of the Biological Activity of 4-Amino-3-hydroxybenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 4-Amino-3-hydroxybenzamide and its structurally related analogs. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate the rational design of novel therapeutic agents. The information compiled herein is drawn from various studies investigating the potential of these compounds in areas such as oncology and inflammatory diseases.

Introduction

This compound serves as a versatile scaffold in medicinal chemistry, recognized for its role as an intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents.[1] Its structural features, including the amino and hydroxyl substitutions on the benzamide core, allow for diverse modifications to modulate biological activity. This guide focuses on comparing the performance of its analogs, particularly in the context of Poly(ADP-ribose) polymerase (PARP) inhibition and anticancer activity.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biological activity of this compound analogs and related benzamide derivatives against various targets and cancer cell lines. The data, including IC50 and Kd values, are compiled from multiple studies to provide a comparative overview.

Compound ID/NameTarget/Cell LineBiological ActivityIC50/Kd (µM)Reference
Analogs of 3-Amino-4-hydroxy-benzenesulfonamide
Compound 37 CAIXCarbonic Anhydrase Inhibition1.2 (Kd)[2]
Compound 37 CAIVCarbonic Anhydrase Inhibition2.2 (Kd)[2]
Compound 37 CAXIVCarbonic Anhydrase Inhibition0.94 (Kd)[2]
Compound 31 CAIXCarbonic Anhydrase Inhibition9.7 (Kd)[2]
Compound 31 CAIVCarbonic Anhydrase Inhibition24 (Kd)[2]
Compound 31 CAXIVCarbonic Anhydrase Inhibition14 (Kd)[2]
N-hydroxy-4-(3-phenylpropanamido)benzamide Derivatives
Compound 5j HCT116Antiproliferative Activity0.3[3]
Compound 5t HCT116Antiproliferative Activity0.4[3]
Compound 5j A549Antiproliferative ActivityNot specified[3]
Compound 5t A549Antiproliferative ActivityNot specified[3]
4-(Arylaminomethyl)benzamide Derivatives
Compound 10 HL60Cytotoxicity8.2[4]
Compound 15 HL60Cytotoxicity5.6[4]
Compound 13 K562Cytotoxicity5.6[4]
Compound 28j K562Cytotoxicity6.9[4]
Compound 28k K562Cytotoxicity3.6[4]
Compound 28l K562Cytotoxicity4.5[4]
4-hydroxybenzamide Analogues
Molecule E MCF-7Cytotoxicity5.0 µg/mL[5]
Molecule E MDA-MB-231Cytotoxicity5.0 µg/mL[5]
Flavonoid-based Amide Derivatives
Compound 7t MDA-MB-231Antiproliferative Activity1.76[6]
5-Fu (control)MDA-MB-231Antiproliferative Activity7.75[6]
PARP Inhibitors
3-Aminobenzamide (3-ABA)PARP1PARP Inhibition45[7]
DPQPARP1PARP Inhibition0.089[7]
IQDPARP1PARP Inhibition0.264[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of this compound and its analogs.

PARP Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of Poly(ADP-ribose) polymerase (PARP).

Materials:

  • Recombinant PARP1 enzyme

  • Activated DNA

  • β-NAD solution

  • PARP Assay Buffer

  • Test compounds (dissolved in DMSO)

  • 96-well plate

  • Chemiluminescent detection reagent

  • Luminometer

Procedure:

  • Prepare Reagents: Prepare working solutions of recombinant PARP1 enzyme, activated DNA, and β-NAD in PARP Assay Buffer. Prepare serial dilutions of the test compounds.

  • Enzyme Reaction: To each well of a 96-well plate, add the PARP Assay Buffer, activated DNA, and the test compound at various concentrations. Initiate the reaction by adding the PARP1 enzyme.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for the PARP-catalyzed reaction to proceed.

  • Detection: Stop the reaction and measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins using a streptavidin-HRP conjugate followed by the addition of a chemiluminescent substrate.[8]

  • Data Analysis: Read the luminescent signal using a microplate reader.[8] Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified 5% CO2 incubator at 37°C.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[10]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration inhibiting 50% of cell growth) or IC50 value by plotting cell viability against compound concentration.[10]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological evaluation of this compound and its analogs.

PARP_DNA_Repair_Pathway DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis Repair_Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR_Synthesis->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Inhibitor This compound Analogs (PARP Inhibitors) Inhibitor->PARP1_Activation Inhibition Experimental_Workflow Compound_Synthesis Synthesis of This compound Analogs In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening PARP_Assay PARP Inhibition Assay In_Vitro_Screening->PARP_Assay Anticancer_Assay Anticancer Activity (e.g., MTT Assay) In_Vitro_Screening->Anticancer_Assay Data_Analysis Data Analysis (IC50/Kd Determination) PARP_Assay->Data_Analysis Anticancer_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Inhibitor Flavonoid-based Amide Derivatives Inhibitor->PI3K Inhibition

References

The Evolving Landscape of 4-Amino-3-hydroxybenzamide Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of 4-Amino-3-hydroxybenzamide derivatives reveals a versatile scaffold for developing potent and selective inhibitors against a range of therapeutic targets. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to aid researchers and drug development professionals in navigating the chemical space of these promising compounds.

The core this compound structure, characterized by its unique arrangement of amino, hydroxyl, and amide functional groups, serves as a valuable starting point for the synthesis of complex bioactive molecules.[1] These derivatives have demonstrated significant inhibitory activity against various enzyme families, including carbonic anhydrases, histone deacetylases (HDACs), DNA methyltransferases (DNMTs), and lipoxygenases, highlighting their potential in oncology, neurology, and inflammatory diseases.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the benzamide ring and the terminal amide nitrogen. The following tables summarize the quantitative data from various studies, offering a comparative overview of their inhibitory potency.

Carbonic Anhydrase Inhibition

Derivatives of the closely related 3-amino-4-hydroxybenzenesulfonamide have been extensively studied as carbonic anhydrase (CA) inhibitors. The sulfonamide group is a key zinc-binding feature in these inhibitors.

Table 1: Inhibitory Activity (Kd, µM) of 3-Amino-4-hydroxybenzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms. [2]

CompoundR GroupCA I (Kd, µM)CA II (Kd, µM)CA VII (Kd, µM)CA IX (Kd, µM)CA XIV (Kd, µM)
10 Phenyl (aminoketone)0.140.250.333.11.8
12 4-Chlorophenyl (aminoketone)>100>100>100>100>100
14 1-Naphthyl (aminoketone)1.10.440.191.20.4
9 5-NO2-thien-2-yl (Schiff base)0.730.150.080.230.12
21 (Not specified)>100>100>100>100>100
25 (β-amino acid derivative)0.340.040.030.120.07

Data from fluorescent thermal shift assay.

The data indicates that modifications to the substituent (R group) significantly impact both the potency and isoform selectivity of these inhibitors. For instance, the aminoketone with a phenyl substituent (10 ) shows strong affinity for multiple CA isoforms, while the introduction of a 4-chlorophenyl group (12 ) abrogates this activity.[2]

Histone Deacetylase (HDAC) Inhibition

4-Amino-n-hydroxybenzamide derivatives have emerged as promising HDAC inhibitors, particularly targeting HDAC6 and HDAC8.[3] The hydroxamic acid moiety acts as a crucial zinc-binding group in the active site of HDAC enzymes.

Table 2: HDAC Inhibitory Activity and Antiproliferative Effects of N-hydroxy-4-(3-phenylpropanamido)benzamide Derivatives. [4]

CompoundR GroupHDAC Inhibition (IC50, µM)HCT116 (IC50, µM)A549 (IC50, µM)
5j Thiophene0.3>10>10
5t Benzo[d][2][5]dioxole0.4>10>10

These compounds demonstrated potent enzymatic inhibition but lower antiproliferative activity against the tested cell lines, suggesting potential for further optimization to improve cellular potency.[4]

DNA Methyltransferase (DNMT) Inhibition

Analogues of 4-Amino-N-(4-aminophenyl)benzamide have been investigated as inhibitors of DNA methylation, targeting enzymes like DNMT3A.

Table 3: Inhibition of DNMT3A by 4-Amino-N-(4-aminophenyl)benzamide Analogues. [5]

CompoundModification% Inhibition at 10 µM
SGI-1027 (parent) Quinoline-based81±5
17 Acyl derivative3
18 Acyl derivative53±2
36 Varied tether length54±5
38 Different moiety size62±22

The inhibitory activity was found to be sensitive to the linker length and the nature of the aromatic moieties, which are crucial for interactions within the enzyme's substrate pockets.[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR studies.

Fluorescent Thermal Shift Assay (FTSA) for Carbonic Anhydrase Binding

This assay measures the affinity of compounds for carbonic anhydrases by monitoring changes in the thermal stability of the protein upon ligand binding.

  • Preparation: Recombinant human CA isoenzymes are prepared and diluted in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.5, 150 mM NaCl).

  • Reaction Mixture: The CA enzyme is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound at various concentrations in a 96-well plate.

  • Thermal Denaturation: The plate is heated in a real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Data Acquisition: The fluorescence intensity is measured at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is determined from the derivative of the melting curve. The dissociation constant (Kd) is calculated by fitting the changes in Tm as a function of the ligand concentration to a theoretical binding model.[2][6]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., U-87, MDA-MB-231, PPC-1) are seeded in 96-well plates and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the compound concentration.[6]

Visualizing the Landscape: Pathways and Workflows

Understanding the broader biological context is essential for rational drug design. The following diagrams, generated using the DOT language, illustrate key concepts related to the SAR of this compound derivatives.

SAR_Workflow General Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Lead This compound Scaffold Derivatives Library of Derivatives Lead->Derivatives Modification of R-groups Assays In vitro Assays (e.g., FTSA, Enzyme Inhibition) Derivatives->Assays Testing Cell_Assays Cell-based Assays (e.g., MTT, Apoptosis) Assays->Cell_Assays Hit Confirmation SAR_Analysis Structure-Activity Relationship Analysis Cell_Assays->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Lead Rational Design

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of this compound derivatives.

HDAC_Inhibition_Pathway Mechanism of HDAC Inhibition HDAC_Inhibitor This compound Derivative (Hydroxamate) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Transcription Gene Transcription Chromatin->Transcription Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis

Caption: Simplified signaling pathway illustrating the mechanism of action of HDAC inhibitors.

CAIX_Tumor_Microenvironment Role of Carbonic Anhydrase IX in Tumors Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CAIX Expression HIF1a->CAIX_Expression pH_Regulation Extracellular Acidification CAIX_Expression->pH_Regulation CAIX_Inhibitor This compound Derivative (Sulfonamide) CAIX_Inhibitor->CAIX_Expression Inhibits Tumor_Progression Tumor Progression & Metastasis pH_Regulation->Tumor_Progression

Caption: The role of Carbonic Anhydrase IX (CAIX) in the tumor microenvironment and its inhibition.

References

A Comparative Guide to the Validation of 4-Amino-3-hydroxybenzamide Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 4-Amino-3-hydroxybenzamide against other analytical techniques. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Ensuring its purity is critical for safety, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1][2] This guide details a validated HPLC method for this compound and compares its performance with alternative analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method is proposed for the purity determination of this compound. This method is adapted from validated procedures for structurally similar aromatic amides and phenols.[3][4][5]

Experimental Protocol: HPLC

Objective: To separate and quantify this compound and its potential process-related impurities.

Instrumentation:

  • HPLC system with a UV-Visible or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase acidification)

  • This compound reference standard

  • Potential impurity reference standards (if available)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions for the calibration curve.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Data Analysis: The purity is calculated using the area normalization method:

Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100

For more precise quantification, a calibration curve generated from the reference standard solutions should be used.

HPLC Method Validation Data

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the expected performance data based on similar validated methods.[6]

Validation ParameterAcceptance CriteriaExpected Results
Specificity The analyte peak should be well-resolved from impurities and degradation products.The method is selective for this compound.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999r² = 0.9997
Range LOQ to 150% of the target concentration0.05 µg/mL to 15 µg/mL
Accuracy (% Recovery) 85-115%98-102%
Precision (% RSD) Intraday: ≤ 2.0%, Interday: ≤ 2.0%Intraday: < 1.5%, Interday: < 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.015 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.05 µg/mL
Robustness No significant change in results with minor variations in method parameters.The method is robust to small changes in flow rate, temperature, and mobile phase composition.

Experimental Workflow: HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Reference Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Samples & Standards hplc_system->injection chromatogram Generate Chromatograms injection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration validation_params Calculate Validation Parameters (Linearity, etc.) peak_integration->validation_params purity_calc Calculate Purity peak_integration->purity_calc report Final Report validation_params->report purity_calc->report Method_Selection cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal & Confirmatory Methods cluster_specialized Specialized Analyses HPLC HPLC (High Sensitivity, Routine QC) LC_MS LC-MS (Impurity Identification) HPLC->LC_MS for structural confirmation SFC SFC (Orthogonal Separation) HPLC->SFC for complementary separation qNMR qNMR (Absolute Purity, No Standard Needed) GC GC (Volatile Impurities, Requires Derivatization) Purity_Requirement Purity Validation Requirement Purity_Requirement->HPLC Purity_Requirement->qNMR Purity_Requirement->GC if volatile impurities are suspected

References

A Comparative Analysis of Benzamide-Based PARP Inhibitors: A Focus on Phenoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of a series of 3- and 4-phenoxybenzamide derivatives as inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes. The benzamide moiety is a key pharmacophore in many established PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate and acting as a competitive inhibitor.[1] This analysis focuses on the inhibitory potency of these compounds against PARP1, PARP2, and the mono-ADP-ribosyltransferase PARP10, providing valuable data for structure-activity relationship (SAR) studies and the design of novel, selective PARP inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of phenoxybenzamide derivatives against human PARP1, PARP2, and PARP10. The data highlights the differential selectivity of these compounds across the PARP family.

Compound IDChemical StructurePARP1 IC50 (µM)PARP2 IC50 (µM)PARP10 IC50 (µM)
1 (OUL35) 4-phenoxybenzamide>10025.00.2
10 4-(4-cyanophenoxy)benzamide>10011.01.8
20 3-(4-carbamoylphenoxy)benzamide>1001.70.2

Data sourced from "Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10".[2][3][4]

Key Observations:

  • All tested compounds demonstrated high selectivity for PARP10 over PARP1, with no significant inhibition of PARP1 observed at concentrations up to 100 µM.[2]

  • Interestingly, compounds 10 and 20 showed inhibitory activity against PARP2, with compound 20 being the most potent PARP2 inhibitor in this series.[2] This is a noteworthy feature, as many clinically used PARP inhibitors typically inhibit both PARP1 and PARP2.[2]

  • The parent compound, 1 (OUL35) , and the meta-substituted analog, 20 , exhibited the highest potency against PARP10.[2]

Experimental Protocols

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against PARP enzymes, based on methodologies described in the cited literature.

PARP Enzymatic Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by the PARP enzyme.

Reagents and Materials:

  • Recombinant human PARP enzyme (e.g., PARP1, PARP2, or PARP10)

  • Histone proteins (coated on a 96-well plate)

  • Biotin-labeled NAD+

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (solubilized in DMSO)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Chemiluminescent HRP substrate

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of desired concentrations. Further dilute the compounds in the assay buffer.

  • Reaction Setup: To the histone-coated wells, add the PARP enzyme and the diluted test compounds.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding biotin-labeled NAD+ to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for the PARP-catalyzed reaction to occur.

  • Detection: Wash the plate to remove unreacted reagents. Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated ADP-ribose incorporated onto the histones.

  • Signal Generation: After another wash step, add the chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway of PARP1 in DNA Single-Strand Break Repair

PARP1_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment recruits Repair SSB Repair Recruitment->Repair Inhibitor Benzamide-Based Inhibitor Inhibitor->PARP1 competitively inhibits

Caption: Competitive inhibition of PARP1 by benzamide-based inhibitors in the DNA single-strand break repair pathway.

Experimental Workflow for PARP Inhibition Assay

PARP_Inhibition_Workflow cluster_workflow In Vitro PARP Inhibition Assay Workflow Start Start: Histone-Coated 96-Well Plate Add_Enzyme Add PARP Enzyme & Test Compound Start->Add_Enzyme Add_Substrate Initiate Reaction: Add Biotin-NAD+ Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Detect Add Streptavidin-HRP & Chemiluminescent Substrate Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate % Inhibition & IC50 Values Read->Analyze

Caption: A generalized workflow for determining the IC50 values of PARP inhibitors using a chemiluminescent assay.

References

A Comparative Guide to the Selectivity of 4-Amino-3-hydroxybenzamide Derivatives for Enzyme Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for selective enzyme inhibitors is a cornerstone of modern drug discovery. High selectivity minimizes off-target effects, leading to safer and more effective therapeutics. The 4-amino-3-hydroxybenzamide scaffold is a promising starting point for the development of such inhibitors. This guide provides a framework for assessing the selectivity of its derivatives, offering a comparative analysis based on available experimental data for structurally related compounds, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Due to a lack of extensive publicly available data on a wide range of this compound derivatives, this guide utilizes data from the closely related 3-amino-4-hydroxy-benzenesulfonamide scaffold to illustrate the principles of selectivity assessment against a panel of carbonic anhydrase (CA) isoforms.

Quantitative Comparison of Inhibitor Affinity

The following table summarizes the binding affinity (dissociation constant, Kd) of various 3-amino-4-hydroxy-benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. A lower Kd value signifies a higher binding affinity. This data is crucial for identifying compounds with selective inhibitory profiles.

Compound IDDerivative TypehCA I (Kd in µM)hCA II (Kd in µM)hCA VII (Kd in µM)hCA IX (Kd in µM)hCA XII (Kd in µM)
1 Schiff Base (R=Ph)3.10.140.25>300.045
2 Schiff Base (R=4-FPh)2.50.110.18>300.035
3 Aminoketone (R=Ph)1.80.080.1115.50.025
4 Aminoketone (R=4-FPh)1.50.060.0910.20.018
Acetazolamide (Control)0.250.0120.00250.0250.0058

Key Experimental Protocols

Reproducibility and standardization are paramount in drug discovery. Below are detailed methodologies for assays commonly used to assess the selectivity of enzyme inhibitors.

Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)

This method determines the binding affinity of an inhibitor by measuring the change in the thermal stability of the target protein.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, VII, IX, XII).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Assay buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl.

  • SYPRO™ Orange fluorescent dye (5000x stock in DMSO).

  • Real-Time PCR instrument with a thermal melting curve analysis module.

Procedure:

  • Prepare a 2x stock solution of the carbonic anhydrase isoform in the assay buffer.

  • Prepare a 100x stock solution of SYPRO™ Orange dye in assay buffer.

  • In a 96-well PCR plate, combine the CA solution, SYPRO™ Orange solution, and assay buffer.

  • Add the test compounds to the wells at a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only control.

  • Seal the plate and briefly centrifuge to mix the contents and remove bubbles.

  • Place the plate in the Real-Time PCR instrument.

  • Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, continuously monitoring fluorescence.

  • The melting temperature (Tm) is the inflection point of the fluorescence curve.

  • The change in melting temperature (ΔTm) is plotted against the logarithm of the inhibitor concentration, and the dissociation constant (Kd) is determined by fitting the data to a dose-response curve.

Lipoxygenase Inhibition Assay (Spectrophotometric Method)

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in inflammatory pathways.[1]

Materials:

  • Soybean lipoxygenase (15-LOX) solution.[1]

  • Linoleic acid (substrate).[1]

  • Borate buffer (0.2 M, pH 9.0).[1]

  • Test compounds dissolved in DMSO.[1]

  • UV-Vis spectrophotometer.[1]

Procedure:

  • Prepare solutions of the test compounds at various concentrations in DMSO.[1]

  • In a quartz cuvette, pre-incubate the lipoxygenase enzyme solution with the test compound solution for 5 minutes at room temperature.[1]

  • Initiate the enzymatic reaction by adding the linoleic acid substrate solution to the cuvette.[1]

  • Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes. This corresponds to the formation of hydroperoxides.[1]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[1]

Visualizing Pathways and Workflows

Understanding the biological context and the experimental process is facilitated by clear diagrams.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Enzyme and Compound Solutions B Incubate Enzyme with Varying Compound Concentrations A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress (e.g., Spectrophotometry, Fluorimetry) C->D E Calculate Percent Inhibition D->E F Determine IC50/Kd Values E->F G Compare Selectivity Across Different Enzyme Targets F->G

Caption: A generalized workflow for assessing enzyme inhibitor selectivity.

Benzamide derivatives have been shown to target a variety of enzymes, including those in the Poly(ADP-ribose) polymerase (PARP) family, such as Tankyrases. Tankyrases are key regulators of the Wnt/β-catenin signaling pathway, which is implicated in cancer and other diseases.

wnt_signaling cluster_off Wnt Pathway OFF cluster_on Wnt Pathway ON cluster_tankyrase Role of Tankyrase DC Destruction Complex (Axin, APC, GSK3β) bCat_off β-catenin DC->bCat_off Phosphorylates Degradation Proteasomal Degradation bCat_off->Degradation Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dvl Dvl Frizzled->Dvl Activates Dvl->DC Inhibits bCat_on β-catenin (Accumulates) Nucleus Nucleus bCat_on->Nucleus Translocates TCF_LEF TCF/LEF bCat_on->TCF_LEF Activates Gene_Expression Gene_Expression TCF_LEF->Gene_Expression Target Gene Expression Tankyrase Tankyrase Axin Axin Tankyrase->Axin PARylates for Degradation Axin->DC Inhibitor This compound Derivative (Inhibitor) Inhibitor->Tankyrase Inhibits

Caption: The Wnt/β-catenin signaling pathway and the role of Tankyrase inhibition.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative guide to the in vitro activity of 4-Amino-3-hydroxybenzamide and related compounds that are known to inhibit key enzymes in cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on available experimental data. Due to the limited publicly available in vitro assay data for this compound, this guide establishes a framework for its evaluation by presenting data on structurally analogous compounds with well-characterized inhibitory activities.

The following sections detail the in vitro inhibitory profiles of 3-aminobenzamide, a known PARP inhibitor; acetazolamide, a carbonic anhydrase inhibitor; and genistein, a tyrosine kinase inhibitor. Detailed experimental protocols are provided to facilitate the direct comparison of this compound's potential activity against these benchmarks.

Comparative Analysis of In Vitro Inhibitory Activity

The inhibitory potency of the selected compounds against their respective target enzymes is summarized in the table below. These values serve as a reference for the potential efficacy of this compound and its derivatives.

CompoundTarget EnzymeAssay TypeIC50 Value
This compound PARP, Carbonic Anhydrase, Tyrosine KinasesData Not AvailableTo Be Determined
3-AminobenzamidePARPCell-based<50 nM in CHO cells[1][2][3][4]
PARP1, PARP2Biochemical~30 µM[5]
PARPBiochemical (Kᵢ)1.8 µM
AcetazolamideCarbonic Anhydrase IX (hCA IX)Enzyme Inhibition30 nM[6][7]
Carbonic Anhydrase II (hCA II)Enzyme Inhibition13 nM[8]
Carbonic Anhydrase IIEnzyme Inhibition5.86 µM[9]
Carbonic AnhydraseCell-based (muscle)1 µM[10]
GenisteinProtein Tyrosine Kinase (PTK)Cell-based (NIH-3T3)12 µM[11]
EGFR AutophosphorylationBiochemical2.6 µM[12]
PTKCell-free~8 µM[13]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and to facilitate the evaluation of novel compounds such as this compound.

PARP Inhibition Assay (Cell-Based)

This assay quantifies the inhibition of Poly(ADP-ribose) polymerase (PARP) activity in a cellular context.

Materials:

  • Chinese Hamster Ovary (CHO) cells

  • Test compounds (e.g., 3-Aminobenzamide, this compound)

  • ³H-NAD (radiolabeled nicotinamide adenine dinucleotide)

  • Trichloroacetic acid (TCA)

  • Cell culture reagents

  • Scintillation counter

Procedure:

  • Culture CHO cells in appropriate media and seed in 12-well plates.

  • Treat cells with varying concentrations of the test compound for a specified duration.

  • Permeabilize the cells to allow entry of ³H-NAD.

  • Add the reaction mixture containing ³H-NAD to initiate the PARP reaction and incubate for 60 minutes at 37°C.[3]

  • Stop the reaction and precipitate cellular macromolecules by adding ice-cold 5% TCA.[3]

  • Wash the precipitate to remove unincorporated ³H-NAD.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition relative to untreated controls and determine the IC50 value.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity.

Materials:

  • Purified human carbonic anhydrase IX (hCA IX) or II (hCA II)

  • Test compounds (e.g., Acetazolamide, this compound)

  • Substrate (e.g., p-nitrophenyl acetate)

  • Assay buffer

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, the test compound dilution, and the carbonic anhydrase enzyme.

  • Incubate at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate.

  • Monitor the change in absorbance over time at a specific wavelength using a spectrophotometer.

  • Calculate the rate of reaction and the percent inhibition for each compound concentration.

  • Determine the IC50 value by plotting percent inhibition against compound concentration.

Tyrosine Kinase Inhibition Assay (Cell-Based)

This assay assesses the ability of a compound to inhibit the mitogenic effect mediated by Epidermal Growth Factor (EGF), which is dependent on tyrosine kinase activity.

Materials:

  • NIH-3T3 cells

  • Test compounds (e.g., Genistein, this compound)

  • EGF

  • Cell proliferation reagent (e.g., MTT)

  • Cell culture reagents

  • Microplate reader

Procedure:

  • Seed NIH-3T3 cells in a 96-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the test compounds for a predetermined time.

  • Stimulate the cells with EGF to induce a mitogenic response.

  • After an incubation period, assess cell proliferation using a colorimetric method like the MTT assay.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition of the EGF-induced proliferation relative to controls.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflow

Visual representations of the relevant signaling pathways and a general experimental workflow are provided below to aid in the understanding of the mechanisms of action and the experimental design.

PARP_Inhibition_Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP PARP Activation DNA_Damage->PARP PAR PAR Polymer Synthesis PARP->PAR NAD NAD+ NAD->PARP Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor This compound (or related compound) Inhibitor->PARP

PARP Inhibition Signaling Pathway

Carbonic_Anhydrase_Activity cluster_reaction Enzymatic Reaction CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA H2CO3 H2CO3 HCO3 H+ + HCO3- H2CO3->HCO3 CA->H2CO3 Inhibitor This compound (or related compound) Inhibitor->CA

Carbonic Anhydrase Catalyzed Reaction

Tyrosine_Kinase_Signaling EGF EGF EGFR EGFR (Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor This compound (or related compound) Inhibitor->Dimerization

EGFR Tyrosine Kinase Signaling Pathway

Experimental_Workflow Compound_Prep Compound Preparation (Serial Dilutions) Assay_Setup Assay Setup (Cells/Enzyme + Compound) Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Reaction_Initiation Reaction Initiation (Substrate/Stimulus) Incubation->Reaction_Initiation Data_Acquisition Data Acquisition (e.g., Spectrophotometry) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

General In Vitro Assay Workflow

References

Unveiling the Cross-Reactivity Profile of 4-Amino-3-hydroxybenzamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, understanding the selectivity of small molecules is paramount to ensuring therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive comparison of the cross-reactivity profile of 4-Amino-3-hydroxybenzamide and its structural analog, 3-Aminobenzamide (3-AB), against Poly(ADP-ribose) Polymerase (PARP) and a panel of protein kinases. While specific cross-reactivity data for this compound remains limited in publicly available literature, the well-characterized profile of 3-AB offers valuable insights into the potential off-target interactions of this class of compounds.

This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these molecules, supported by experimental data and detailed methodologies.

Comparative Analysis of Inhibitory Activity

To provide a clear comparison, the following table summarizes the inhibitory activities of 3-Aminobenzamide and a selection of clinically approved PARP inhibitors. This data highlights the varying potency and selectivity within this class of molecules.

CompoundTargetAssay TypeIC50 / KiReference
3-Aminobenzamide (3-AB) PARPEnzyme InhibitionKi = 1.8 µM[cite: ]
PARPCell-basedIC50 ≈ 30 µM[cite: ]
PARPCell-based (CHO cells)IC50 ≈ 50 nM[cite: ]
Olaparib PARP1Enzyme InhibitionIC50 = 5 nM[cite: ]
PARP2Enzyme InhibitionIC50 = 1 nM[cite: ]
Rucaparib PARP1Enzyme InhibitionKi = 1.4 nM[cite: ]
Talazoparib PARP1Enzyme InhibitionIC50 = 0.57 nM[cite: ]

Understanding the Mechanism: PARP Inhibition Signaling Pathway

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In response to DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. PARP inhibitors exert their therapeutic effect, particularly in cancers with homologous recombination deficiencies (e.g., BRCA1/2 mutations), through a mechanism known as synthetic lethality. By inhibiting PARP, SSBs are not efficiently repaired and accumulate, leading to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with defective DSB repair pathways, this accumulation of DNA damage triggers apoptosis and cell death.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_activation PARP Activation & Repair cluster_parp_inhibition Effect of PARP Inhibitors cluster_cell_fate Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis SSB_accumulation SSB Accumulation PARP1->SSB_accumulation leads to Repair_proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_proteins SSB_Repair SSB Repair Repair_proteins->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., 3-Aminobenzamide) Inhibition Inhibition PARP_Inhibitor->Inhibition Inhibition->PARP1 DSB_formation Double-Strand Break (DSB) Formation (during replication) SSB_accumulation->DSB_formation HR_proficient Homologous Recombination Proficient Cells DSB_formation->HR_proficient HR_deficient Homologous Recombination Deficient Cells (e.g., BRCAmut) DSB_formation->HR_deficient DSB_Repair DSB Repair HR_proficient->DSB_Repair Apoptosis Apoptosis / Cell Death HR_deficient->Apoptosis Synthetic Lethality

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cells.

Experimental Protocols

To ensure the reproducibility and validity of cross-reactivity studies, detailed experimental protocols are essential. Below are standardized methodologies for key assays.

In Vitro PARP Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compound (e.g., this compound, 3-Aminobenzamide)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • 96-well microplates (white, high-binding)

Procedure:

  • Coat the microplate wells with Histone H1 and incubate overnight at 4°C.

  • Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the test compound dilutions to the wells.

  • Add a mixture of PARP1 enzyme and activated DNA to each well.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the wells to remove unbound reagents.

  • Add Streptavidin-HRP conjugate and incubate for 1 hour.

  • Wash the wells.

  • Add the chemiluminescent substrate and measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Radiometric Kinase Inhibition Assay

This assay measures the inhibition of kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Test compound

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³³P]ATP

  • Phosphocellulose filter paper or membrane

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a reaction tube or well, combine the kinase, its substrate, and the test compound.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto the phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition relative to a no-inhibitor control.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Incubation Incubate Compound with Assay Mix Compound_Prep->Incubation Assay_Mix Prepare Assay Mix (Enzyme, Substrate, Buffer) Assay_Mix->Incubation Initiation Initiate Reaction (Add Cofactor/ATP) Incubation->Initiation Reaction_Time Incubate for Defined Time Initiation->Reaction_Time Stopping Stop Reaction Reaction_Time->Stopping Measurement Measure Signal (Luminescence/Radioactivity) Stopping->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General experimental workflow for in vitro enzyme inhibition assays.

Conclusion

While direct and comprehensive cross-reactivity data for this compound is not yet widely available, the information on its structural analog, 3-Aminobenzamide, provides a crucial starting point for understanding its potential biological activities and off-target effects. The primary activity of 3-AB as a PARP inhibitor highlights a key area for investigation for this compound. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies, enabling a thorough evaluation of the selectivity and potential therapeutic applications of this and other novel benzamide derivatives. Further research, including broad kinase panel screening and other off-target assays, is essential to fully elucidate the pharmacological profile of this compound.

Benchmarking 4-Amino-3-hydroxybenzamide Against Known HDAC Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential histone deacetylase (HDAC) inhibitor 4-Amino-3-hydroxybenzamide against established HDAC inhibitors such as Vorinostat (SAHA), Romidepsin, and Panobinostat. The objective is to offer a data-driven overview of their performance, supported by experimental methodologies and pathway visualizations, to aid in research and drug development efforts.

Executive Summary

Histone deacetylase inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology, by modulating the epigenetic regulation of gene expression. While this compound is a recognized pharmacophore for HDAC inhibition, its comprehensive inhibitory profile is not as extensively documented as that of FDA-approved drugs like Vorinostat, Romidepsin, and Panobinostat. This guide synthesizes available data to benchmark this compound's potential, highlighting the potent and selective nature of its derivatives, particularly against HDAC6. In contrast, Vorinostat and Panobinostat are characterized as pan-HDAC inhibitors, affecting multiple HDAC isoforms, while Romidepsin exhibits strong selectivity for class I HDACs. This comparison aims to provide a foundational understanding for further investigation into the therapeutic promise of this compound and its analogues.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the selected known HDAC inhibitors against various HDAC isoforms. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC6 (nM)HDAC8 (nM)Selectivity Profile
This compound Derivative (UDCA conjugate) ----58[1]-Selective for HDAC6[1][2][3][4]
Vorinostat (SAHA) 10[5]-20[5]---Pan-HDAC inhibitor (Class I and II)[6]
Romidepsin (FK228) 36[7]47[7]-510[7]1400[7]-Class I selective[8][9]
Panobinostat (LBH589) <13.2<13.2<13.2mid-nM<13.2mid-nMPan-HDAC inhibitor (Class I, II, and IV)[10]

Note: Data for the parent this compound is limited; the value presented is for a specific derivative to indicate potential potency and selectivity. The IC50 values for the known inhibitors are representative values from the literature.

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate comparison of enzyme inhibitors. Below are detailed methodologies for key assays used to evaluate HDAC inhibitors.

In Vitro Fluorometric HDAC Inhibition Assay

This assay quantitatively measures the enzymatic activity of HDACs and the inhibitory potential of test compounds.

Principle: The assay utilizes a fluorogenic substrate that is deacetylated by an HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity, and a decrease in signal in the presence of a test compound indicates inhibition.

Protocol Outline:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute recombinant human HDAC enzymes to their working concentrations in the assay buffer.

    • Prepare a serial dilution of the test compounds (e.g., this compound, Vorinostat) and control inhibitors (e.g., Trichostatin A).

  • Assay Procedure:

    • Add 25 µL of diluted HDAC enzyme to the wells of a 96-well microplate.

    • Add 25 µL of the serially diluted test compounds or controls to the respective wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the signal by adding 50 µL of developer solution containing a broad-spectrum HDAC inhibitor (like Trichostatin A) to prevent further deacetylation.

    • Incubate at room temperature for 15 minutes.

  • Data Analysis:

    • Measure the fluorescence using a microplate reader with excitation at 360 nm and emission at 460 nm.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell-Based HDAC Activity Assay

This assay measures the ability of a compound to inhibit HDAC activity within a cellular context.

Principle: A cell-permeable, luminogenic peptide substrate is added to cultured cells. Inside the cell, HDACs deacetylate the substrate. A developer reagent is then added, which proteolytically cleaves the deacetylated substrate, releasing aminoluciferin that is then measured in a luciferase reaction.

Protocol Outline:

  • Cell Culture:

    • Plate cells (e.g., a relevant cancer cell line) in a 96-well plate and culture until they reach approximately 80% confluency.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a predetermined time (e.g., 4 hours).

  • Assay Procedure:

    • Add the HDAC-Glo™ I/II Reagent, which contains the substrate, to each well.

    • Incubate at room temperature for 30-45 minutes to allow for substrate deacetylation.

    • Add the Developer Reagent to lyse the cells and initiate the luciferase reaction.

    • Incubate for 15-20 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of HDAC inhibition at each compound concentration and determine the IC50 value.

Mandatory Visualization

Experimental Workflow for HDAC Inhibitor Benchmarking

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Mechanism of Action Compound_Preparation Compound Serial Dilution (this compound, Known Inhibitors) Enzyme_Assay Fluorometric HDAC Inhibition Assay Compound_Preparation->Enzyme_Assay IC50_Determination_vitro IC50 Value Calculation Enzyme_Assay->IC50_Determination_vitro Data_Comparison Comparative Data Analysis IC50_Determination_vitro->Data_Comparison Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Inhibitors Cell_Culture->Compound_Treatment Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Cell_Viability_Assay HDAC_Activity_Assay Cell-Based HDAC Activity Assay Compound_Treatment->HDAC_Activity_Assay Western_Blot Western Blot for Acetylated Histones & p21 Compound_Treatment->Western_Blot IC50_Determination_cell IC50 Value Calculation HDAC_Activity_Assay->IC50_Determination_cell IC50_Determination_cell->Data_Comparison Pathway_Analysis Signaling Pathway Impact Western_Blot->Pathway_Analysis Pathway_Analysis->Data_Comparison

Caption: Experimental workflow for benchmarking novel HDAC inhibitors.

Signaling Pathway: HDAC Inhibitor-Mediated Cell Cycle Arrest

HDAC inhibitors can induce cell cycle arrest, a key mechanism of their anti-cancer activity, often through the p53-p21 pathway.[11][12][13][14]

G HDAC_Inhibitor HDAC Inhibitor (e.g., this compound) HDACs HDACs HDAC_Inhibitor->HDACs inhibition Acetylation Increased Acetylation HDAC_Inhibitor->Acetylation Histones Histones HDACs->Histones deacetylation p53_protein p53 HDACs->p53_protein deacetylation Chromatin_Relaxation Chromatin Relaxation Histones->Chromatin_Relaxation p21_Gene p21 Gene Transcription p53_protein->p21_Gene activation Acetylation->Histones Acetylation->p53_protein stabilization Chromatin_Relaxation->p21_Gene p21_Protein p21 Protein p21_Gene->p21_Protein CDK_Cyclin CDK-Cyclin Complexes p21_Protein->CDK_Cyclin inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2 Phase) p21_Protein->Cell_Cycle_Arrest CDK_Cyclin->Cell_Cycle_Arrest progression

Caption: Simplified signaling pathway of HDAC inhibitor action.

References

spectroscopic analysis of 4-Amino-3-hydroxybenzamide vs. its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative spectroscopic analysis of 4-Amino-3-hydroxybenzamide and its precursors, 4-aminobenzamide and 3-hydroxybenzamide, provides valuable insights for researchers and professionals in drug development. This guide offers a detailed comparison of their spectral characteristics, supported by experimental data and protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppm, Multiplicity, (J in Hz), Integration, Assignment
This compound No experimental data found in the searched resources. Predicted values would be highly dependent on the specific conformation and solvent conditions.
4-Aminobenzamide 7.49 (d, J=5.2 Hz, 2H, Ar-H ortho to -CONH₂), 7.00 (s, 2H, -NH₂ of amide), 6.54 (d, J=5.6 Hz, 2H, Ar-H ortho to -NH₂), 5.35 (s, 2H, Ar-NH₂)[1]
3-Hydroxybenzamide Specific peak assignments were not available in the searched resources.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppm, Assignment
This compound No experimental data found in the searched resources.
4-Aminobenzamide 168.8 (C=O), 151.4 (C-NH₂), 129.4 (Ar-CH ortho to -CONH₂), 120.8 (C-CONH₂), 110.8 (Ar-CH ortho to -NH₂)[1]
3-Hydroxybenzamide Specific peak assignments were not available in the searched resources.
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H stretchingC=O stretchingC-N stretchingO-H stretching
This compound No experimental data found in the searched resources.Predicted ~1650Predicted ~1400Predicted ~3300-3500 (broad)
4-Aminobenzamide ~3400, ~3200~1660~1400-
3-Hydroxybenzamide ~3350, ~3170~1640~1380~3200-3600 (broad)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 152Predicted fragments: 136 (-NH₂), 135 (-OH), 108 (-CONH₂)
4-Aminobenzamide 136120 (-NH₂), 92, 65[2]
3-Hydroxybenzamide 137121 (-NH₂), 93, 65

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the sample was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Spectra were acquired on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 0-15 ppm. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Spectroscopy : Proton-decoupled ¹³C NMR spectra were acquired on the same spectrometer at a frequency of 100 MHz. The spectral width was set from 0 to 200 ppm, and chemical shifts were referenced to the solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : Solid samples were analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder was placed directly onto the ATR crystal.

  • Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

  • Data Processing : The resulting spectrum was analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization : Electron Ionization (EI) was used at a standard energy of 70 eV to generate molecular ions and fragment ions.[3][4][5]

  • Mass Analysis : The ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Detection : An electron multiplier detector was used to detect the ions, and the resulting data was processed to generate a mass spectrum.

Synthesis Pathway

The following diagram illustrates the relationship between the precursors and the final product, this compound.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product 4-Aminobenzamide 4-Aminobenzamide This compound This compound 4-Aminobenzamide->this compound Hydroxylation 3-Hydroxybenzamide 3-Hydroxybenzamide 3-Hydroxybenzamide->this compound Amination

Caption: Synthesis relationship of this compound from its precursors.

References

A Comparative Guide to the Pharmacokinetic Properties of 4-Amino-3-hydroxybenzamide Derivatives and Related PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the pharmacokinetic properties of 4-Amino-3-hydroxybenzamide derivatives, with a comparative analysis against structurally related and functionally analogous Poly (ADP-ribose) polymerase (PARP) inhibitors. Given the limited availability of direct head-to-head comparative studies for a specific series of this compound derivatives, this guide synthesizes available data on prominent PARP inhibitors, some of which feature a core benzamide structure, to offer valuable insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.

The inclusion of both hydrophilic (hydroxyl and amino groups) and lipophilic (aromatic ring) regions in the this compound scaffold can contribute to favorable pharmacokinetic properties, potentially leading to improved ADME profiles.[1] This structural motif is of significant interest in medicinal chemistry for the development of novel therapeutics.

Comparative Pharmacokinetic Data of Clinically Approved PARP Inhibitors

To provide a relevant benchmark for evaluating novel this compound derivatives, the following table summarizes the key pharmacokinetic parameters of four clinically approved PARP inhibitors. Understanding the ADME profiles of these successful drugs can guide the design and development of new chemical entities with optimized pharmacokinetic characteristics.

ParameterOlaparibRucaparibNiraparibTalazoparib
Dosing Frequency Twice dailyTwice dailyOnce dailyOnce daily
Half-life (t½) ~12-15 hours~17-19 hours~36-51 hours~50-93 hours
Metabolism Extensively by CYP3A4/5Extensively by CYP2D6, CYP1A2, CYP3A4Mainly by carboxylesterasesMinimal metabolism
Bioavailability Improved with tablet formulationModerateHighHigh
Drug-Drug Interaction Potential HighHighLower riskMinimal risk
Dose Adjustments Renal impairmentNot specifiedHepatic impairmentRenal impairment

Data sourced from a comparative guide on PARP inhibitor analogs and a review on PARP inhibitor pharmacology and pharmacokinetics.[2][3]

Structure-Metabolism Relationships in Benzamide Derivatives

The metabolic fate of benzamide derivatives is crucial for their pharmacokinetic profile and potential for drug-drug interactions. Human aldehyde oxidase (AOX) plays a significant role in the metabolism of aza-aromatic and amide-containing compounds. Studies have shown that aromatic amides are more susceptible to AOX-mediated hydrolysis compared to their aliphatic counterparts due to resonance effects.[4]

Furthermore, the metabolism of benzamidoxime in human hepatocytes has been shown to involve O-glucuronidation, with UGT1A9 being the most efficient UDP-glucuronosyltransferase isoenzyme.[5] The primary metabolites observed were benzamidine (via N-reduction) and benzamidoxime-O-glucuronide.[5] For some N-hydroxy derivatives of aminobiphenyls, sulfotransferase activity in the liver can lead to the formation of reactive intermediates that bind to DNA.[6] The metabolism of N-(3-phenethoxybenzyl)-4-hydroxybenzamide is primarily mediated by CYP3A4, with minor contributions from other CYP isoenzymes, leading to aliphatic and aromatic hydroxylation, as well as dimerization.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of the pharmacokinetic properties of novel compounds. Below are standard protocols for key in vivo and in vitro ADME assays.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure to determine the pharmacokinetic parameters of a test compound in a rat model.[8]

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 250-300g).

  • Housing: Controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimated for at least one week prior to the experiment.

2. Dosing and Administration:

  • Formulation: The test compound is formulated in an appropriate vehicle (e.g., a mixture of DMSO, PEG400, and saline).

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus via the tail vein.

    • Oral (PO): Administered by gavage.

3. Blood Sampling:

  • Serial blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation and Storage:

  • Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

5. Bioanalysis:

  • Plasma concentrations of the parent drug and its major metabolites are quantified using a validated LC-MS/MS method.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd), are calculated using non-compartmental analysis software.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early assessment of a compound's susceptibility to phase I metabolism.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Pooled liver microsomes (human or other species of interest).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

2. Incubation Procedure:

  • The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Sample Analysis:

  • Samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

4. Data Analysis:

  • The percentage of the parent compound remaining is plotted against time.

  • The in vitro half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound.

Visualizing Key Pathways and Workflows

Hedgehog Signaling Pathway

Some benzamide derivatives have been identified as antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[6][9] This pathway is crucial in embryonic development and its dysregulation is implicated in several cancers.

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1 PTCH1 SMO_off SMO (Inactive) PTCH1->SMO_off Inhibits SUFU SUFU GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLIR GLI-R (Repressor) GLI->GLIR Target_Genes_off Target Gene Expression Off GLIR->Target_Genes_off Represses Hh Hedgehog Ligand PTCH1_bound PTCH1 Hh->PTCH1_bound SMO_on SMO (Active) PTCH1_bound->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI-A (Activator) SUFU_on->GLI_on Dissociates from Target_Genes_on Target Gene Expression On GLI_on->Target_Genes_on Activates Hh_Ligand

Caption: The canonical Hedgehog signaling pathway in its "OFF" and "ON" states.

Experimental Workflow for In Vivo Pharmacokinetic Studies

The following diagram illustrates the key steps involved in a typical in vivo pharmacokinetic study.

PK_Workflow start Animal Acclimation (e.g., Rats) dosing Compound Administration (IV and/or PO) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Bioanalysis storage->analysis calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) analysis->calculation end Data Interpretation & Reporting calculation->end Benzamide_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Derivative Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation CYP450s (e.g., CYP3A4) Reduction Reduced Metabolite (e.g., Amidine) Parent->Reduction N-reduction Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide UGTs Sulfate Sulfate Conjugate Hydroxylation->Sulfate SULTs Excretion Excretion (Urine, Feces) Reduction->Excretion Glucuronide->Excretion Sulfate->Excretion

References

Safety Operating Guide

Proper Disposal of 4-Amino-3-hydroxybenzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 4-Amino-3-hydroxybenzamide must adhere to strict disposal procedures to ensure personnel safety and environmental compliance. This compound is classified as hazardous, and its disposal is regulated. Improper handling can lead to health risks and environmental contamination. This guide provides a clear, procedural framework for the safe disposal of this compound.

Hazard Profile and Safety Data

This compound presents several health hazards. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2][3][4] Adherence to safety protocols is paramount when handling this chemical.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][4]
Acute Dermal Toxicity Harmful in contact with skin.[1]
Acute Inhalation Toxicity Harmful if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE) Protocol

Before initiating any disposal-related activities, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Gloves: Wear impervious protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[2][3]

  • Respiratory Protection: In case of dust or aerosols, a suitable respirator should be used.[3]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Do not discharge it into drains or the environment.[2][5]

  • Containment:

    • Ensure all waste material, including any unused product and contaminated items, is collected in a designated and compatible waste container.

    • The container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols.

    • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.[4][6]

    • Avoid the formation of dust.[2][5]

    • Carefully sweep or vacuum the spilled solid material and place it into the designated hazardous waste container.[2][6]

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[4]

  • Waste Disposal:

    • The disposal of this compound must be conducted through an approved waste disposal plant.[2][3][6]

    • It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to understand the specific procedures and to arrange for a scheduled waste pickup.

    • Chemical waste generators are legally obligated to comply with all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Workflow for this compound Disposal start Start: Have this compound Waste? ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Compatible Container ppe->collect_waste spill Is there a spill? collect_waste->spill contain_spill Contain and Clean Spill (Avoid Dust, Use Absorbent) spill->contain_spill Yes store Store Container in a Cool, Dry, Well-Ventilated Area spill->store No contain_spill->collect_waste contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs documentation Complete Hazardous Waste Manifest/Paperwork contact_ehs->documentation end End: Waste Disposed of Compliantly documentation->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Amino-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-Amino-3-hydroxybenzamide. Adherence to these protocols is essential for minimizing exposure and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following risk and safety phrases:

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1][2][3]

The signal word for this chemical is "Warning" .[2][3]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side-shields or GogglesMust conform to EN166 (EU) or be NIOSH (US) approved.[4][5]
Skin Chemical-resistant glovesNitrile rubber gloves are recommended. Gloves must be inspected for integrity before each use.[4]
Protective clothingA lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.[2][4]
Respiratory Particulate Respirator or SCBAFor small quantities in well-ventilated areas where dusts or aerosols are not generated, respiratory protection may not be required. If dusts or aerosols are generated, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended. For large-scale use or emergencies, a self-contained breathing apparatus (SCBA) may be required.[4][5]

Operational and Disposal Plans

A strict operational plan is necessary to minimize exposure and ensure safe handling from receipt to disposal.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3][4][5]

Step-by-Step Handling Protocol:

  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS).

    • Ensure all necessary PPE is available and in good condition.

    • Confirm that engineering controls (fume hood, ventilation) are functioning correctly.

  • Handling:

    • Wear all required PPE as specified in the table above.

    • Avoid contact with skin and eyes.[3]

    • Do not breathe dust.[3]

    • Avoid the formation of dust and aerosols.

  • Storage:

    • Store the chemical in a cool, dry, and well-ventilated place.[3][4][5]

    • Keep the container tightly closed when not in use.[3][4][5]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][5]

  • Post-Handling:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[3][4]

    • Clean the work area and decontaminate any equipment used.

    • Dispose of contaminated gloves and other disposable PPE as hazardous waste.[4]

Waste Disposal Plan: Waste containing this compound is classified as hazardous waste and must be disposed of accordingly.

  • Unused Product:

    • Collect surplus and non-recyclable this compound for disposal by a licensed waste disposal company.[4]

    • Do not dispose of it down the drain.[4][5]

    • A recommended disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Materials:

    • Disposable items such as gloves, paper towels, and weighing papers that are contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

Experimental Workflow and Safety Procedures

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage cluster_disposal Disposal prep_sds Read SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Ventilation) prep_ppe->prep_eng handle_weigh Weigh Compound in Fume Hood prep_eng->handle_weigh Proceed if Safe handle_exp Perform Experiment handle_weigh->handle_exp post_clean Clean Work Area & Decontaminate Equipment handle_exp->post_clean storage_seal Seal Container Tightly handle_exp->storage_seal post_wash Wash Hands & Exposed Skin post_clean->post_wash disp_ppe Dispose of Contaminated PPE as Hazardous Waste post_wash->disp_ppe storage_store Store in Cool, Dry, Well-Ventilated Area storage_seal->storage_store disp_chem Dispose of Unused Chemical & Contaminated Materials as Hazardous Waste disp_ppe->disp_chem

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.